molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No.: B147515
CAS No.: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2. It is a conjugate acid of a thiophene-2-carboxylate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2-carboxylic acid
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
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InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4O2S
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Related CAS

25112-68-9 (hydrochloride salt)
Record name 2-Thiophenecarboxylic acid
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DSSTOX Substance ID

DTXSID2060177
Record name 2-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiophenecarboxylic acid
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Vapor Pressure

0.0078 [mmHg]
Record name 2-Thiophenecarboxylic acid
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CAS No.

527-72-0
Record name 2-Thiophenecarboxylic acid
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Foundational & Exploratory

2-Thiophenecarboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 2-Thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-TCA), a sulfur-containing heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for their determination. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using logical diagrams.

Physicochemical Properties

This compound is a light yellow to white crystalline powder at room temperature.[1] Its fundamental physicochemical properties are critical for its application in synthesis and drug formulation. The acidity, melting point, boiling point, and solubility dictate reaction conditions, purification methods, and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄O₂S[1]
Molecular Weight 128.15 g/mol [1]
CAS Number 527-72-0[1]
pKa 3.49 (at 25 °C)[2]
Melting Point 125-127 °C[2][3][4]
Boiling Point 260 °C[1][2][4]
Water Solubility 80 g/L (at 20 °C)[2]
General Solubility Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[2][5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Below are the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.8-8.0Doublet of doubletsJ(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.2
H3~7.6-7.8Doublet of doubletsJ(H3-H4) ≈ 3.7, J(H3-H5) ≈ 1.2
H4~7.1-7.3Doublet of doubletsJ(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.7
COOH>12.0Broad singlet-
(Note: Shifts are approximate and can vary based on solvent and concentration. Data is based on typical values for substituted thiophenes and carboxylic acids.)

Table 3: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C=O~165-170
C2~133-136
C5~133-135
C3~128-130
C4~127-129
(Note: Shifts are approximate and can vary based on solvent. Data is based on expected values and data from related structures like its methyl esters.)[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by features of the carboxylic acid group and the aromatic thiophene ring.

Table 4: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)2500-3300Strong, Very Broad
C-H stretch (Aromatic)3080-3120Weak-Medium
C=O stretch (Carboxylic acid)~1669Strong, Sharp
C=C stretch (Aromatic ring)1528, 1432, 1352Medium
C-O stretch (Carboxylic acid)1200-1350Strong
O-H bend (out-of-plane)910-950Medium, Broad
(Data compiled from references discussing general carboxylic acid spectra and a specific study on 2-TCA.)[6][7]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of the molecule.

Table 5: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)
Methanol~250-260Not reported
Ethanol~250-260Not reported
(Note: The absorption maximum is attributed to the π → π transition of the conjugated thiophene ring and carbonyl group. The exact λmax can vary with solvent polarity.)*[8][9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount. This section provides detailed methodologies for key experiments.

Protocol for pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a standard base.

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

Methodology:

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. For example, dissolve ~12.8 mg in 100 mL of water. A co-solvent like methanol may be used if solubility is an issue, but the apparent pKa will be affected.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[3]

  • Initial Acidification: Acidify the sample solution to approximately pH 2.0 by adding 0.1 M HCl. This ensures the complete protonation of the carboxylic acid at the start.[10]

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH to dispense titrant into the solution.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (V_eq).

    • The pKa is the pH at the half-equivalence point (V_eq / 2).

    • Perform the experiment in triplicate and report the average pKa with the standard deviation.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare ~1mM 2-TCA Solution add_kcl Adjust Ionic Strength (KCl) prep_sample->add_kcl acidify Acidify to pH 2 with HCl add_kcl->acidify setup Calibrate pH meter & Setup Apparatus acidify->setup titrate Titrate with 0.1M NaOH in small increments setup->titrate record Record pH and Volume after stabilization titrate->record record->titrate loop_edge Repeat until pH ~12 plot_curve Plot pH vs. Volume record->plot_curve find_eq Find Equivalence Point (1st Derivative Peak) plot_curve->find_eq calc_pka Determine pKa (pH at 1/2 Equivalence Point) find_eq->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound (solid powder)

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8) or purified water

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-TCA to a series of vials containing a known volume of the desired aqueous medium (e.g., 10 mL of buffer). "Excess" means enough solid remains undissolved at equilibrium.[2]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the same temperature for a short period to let coarse particles settle. Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering through a chemically inert, non-binding syringe filter. This step is critical to avoid including solid particles in the analysis.

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of 2-TCA in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared in the same medium.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

  • Replication: Perform the experiment in at least triplicate for each condition and report the mean solubility and standard deviation.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess 2-TCA solid to buffer in vials seal_vials Seal vials tightly add_solid->seal_vials agitate Agitate at constant temperature (24-48h) seal_vials->agitate phase_sep Separate solid/liquid (Centrifuge or Filter) agitate->phase_sep dilute Accurately dilute supernatant phase_sep->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility (account for dilution) quantify->calculate

Caption: Workflow for solubility determination via the shake-flask method.

Synthesis Pathway

This compound can be prepared via several routes. A common and practical laboratory-scale synthesis involves the oxidation of 2-acetylthiophene.

Reaction Scheme: Oxidation of 2-acetylthiophene to this compound.

This transformation is typically achieved using a haloform reaction, where an oxidizing agent like sodium hypobromite (or sodium hypochlorite) is used in a basic solution. The methyl ketone is converted to a carboxylate, which is then protonated in an acidic workup to yield the final carboxylic acid.

Synthesis_Pathway start 2-Acetylthiophene (Starting Material) reagents 1. NaOH, Br₂ (or NaOBr) 2. H₃O⁺ (Acidic Workup) start->reagents Oxidation product This compound (Final Product) reagents->product

Caption: Synthesis of 2-TCA via oxidation of 2-acetylthiophene.

Conclusion

This guide has summarized the essential basic properties of this compound, a compound of significant interest to the pharmaceutical and chemical industries. The presented data on its physicochemical and spectroscopic properties, along with detailed experimental protocols, provides a solid foundation for researchers and developers. The structured tables and workflow diagrams are intended to serve as a quick and reliable reference for laboratory work and further research into the applications of this versatile heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a heterocyclic aromatic compound, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its thiophene ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and detailed analytical methodologies for the characterization and quantification of this compound.

Chemical Structure and Identification

This compound consists of a thiophene ring substituted with a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name Thiophene-2-carboxylic acid
CAS Number 527-72-0[1][2]
Molecular Formula C₅H₄O₂S[1][2]
Molecular Weight 128.15 g/mol [2]
Canonical SMILES C1=CSC(=C1)C(=O)O
InChI InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Synonyms 2-Thenoic acid, Thiophene-2-carboxylic acid, 2-Carboxythiophene

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various research and development settings.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance White to light yellow crystalline powder[3]
Melting Point 125-130 °C[3]
Boiling Point 260 °C[3]
Solubility Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[4]
pKa Data available in IUPAC Digitized pKa Dataset[5]

Analytical Methodologies

A variety of analytical techniques are employed for the qualitative and quantitative analysis of this compound. This section provides an overview of the most common methods and their experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A common isocratic mixture is acetonitrile:water (60:40 v/v) with 0.1% phosphoric acid.[1][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 235 nm or 261 nm.[6][7]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. This is further diluted to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[6]

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid
Detection UV at 235 nm
Expected Retention Time Varies based on exact conditions, but typically in the early to mid-retention range.
Spectroscopic Analysis

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 4: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~10-12br s--COOH
~7.8dd~3.8, 1.2H5
~7.6dd~5.0, 1.2H3
~7.1dd~5.0, 3.8H4
¹³C NMR ~167s--COOH
~135s-C2
~134s-C5
~128s-C4
~127s-C3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR/Raman Spectroscopy

  • Instrumentation: An FTIR spectrometer with a suitable sample holder (e.g., KBr pellet press) or an FT-Raman spectrometer.

  • Sample Preparation: For FTIR, the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the solid sample can be analyzed directly.

  • Spectral Range: Typically 4000-400 cm⁻¹.

Table 5: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000C-H stretching (aromatic)[8]
3000-2500O-H stretching (carboxylic acid dimer)[9][10]
1669C=O stretching
1528C-C stretching (thiophene ring)[8]
1413C-C stretching (thiophene ring)[8]
1352C-C stretching (thiophene ring)[8]
1320-1210C-O stretching[10]
852, 649C-S stretching

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Hexane or 95% ethanol.

  • Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent.

Table 6: UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax (nm)
Hexane~250-260
95% Ethanol~250-260

Note: The λmax can be influenced by the solvent polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The carboxylic acid group is converted to a more volatile ester or silyl ester. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Dry the sample (1-5 mg) completely.

    • Add 100 µL of pyridine (as a solvent and catalyst) and 100 µL of BSTFA.

    • Heat the mixture in a sealed vial at 60-70°C for 20-30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Injector Temperature: Typically 250-280°C.

  • Oven Program: A temperature gradient is used to separate the components, for example, starting at 80°C and ramping up to 280°C.

  • MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-500.

Biological Activity and Signaling Pathways

Thiophene derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While research on this compound itself is ongoing, related thiophene compounds have been demonstrated to modulate key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

VEGFR-2/AKT Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream AKT signaling pathway are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Certain thiophene-based compounds have been identified as inhibitors of VEGFR-2, leading to the suppression of tumor growth.

Visualizations

Experimental Workflow for Analysis

G Figure 1: General Experimental Workflow for the Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR_Raman FTIR/Raman Sample->FTIR_Raman Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Filtration Filtration (for HPLC) Dissolution->Filtration NMR NMR Dissolution->NMR UV-Vis UV-Vis Dissolution->UV-Vis GC-MS GC-MS Derivatization->GC-MS HPLC HPLC Filtration->HPLC Quantitative Quantitative Analysis (Purity, Concentration) HPLC->Quantitative Qualitative Qualitative Analysis (Structure Elucidation) GC-MS->Qualitative GC-MS->Quantitative NMR->Qualitative FTIR_Raman->Qualitative UV-Vis->Quantitative

Figure 1: General Experimental Workflow
Logical Relationship of Analytical Techniques

G Figure 2: Information Provided by Different Analytical Techniques Molecule This compound HPLC HPLC Molecule->HPLC GC-MS GC-MS Molecule->GC-MS NMR NMR Molecule->NMR FTIR_Raman FTIR/Raman Molecule->FTIR_Raman UV-Vis UV-Vis Molecule->UV-Vis Purity Purity HPLC->Purity Quantification Quantification HPLC->Quantification GC-MS->Purity GC-MS->Quantification Structure Structure GC-MS->Structure NMR->Structure Functional_Groups Functional Groups FTIR_Raman->Functional_Groups Electronic_Transitions Electronic Transitions UV-Vis->Electronic_Transitions

Figure 2: Information from Analytical Techniques
Representative Signaling Pathway

G Figure 3: Potential Inhibition of NF-κB and VEGFR-2/AKT Pathways by Thiophene Derivatives cluster_nfkb NF-κB Pathway cluster_vegfr VEGFR-2/AKT Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Inflammation Inflammation NFkB_translocation->Inflammation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT Activation PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Thiophene_Derivative Thiophene Derivative (e.g., this compound based) Thiophene_Derivative->IKK Inhibition Thiophene_Derivative->VEGFR2 Inhibition

Figure 3: Potential Signaling Pathway Inhibition

References

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid (CAS 527-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, also known as 2-thenoic acid, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a thiophene ring coupled with a carboxylic acid functional group, imparts a range of valuable properties that have led to its widespread use in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound (CAS 527-72-0), with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 527-72-0[1][2][3]
Molecular Formula C₅H₄O₂S[3][4]
Molecular Weight 128.15 g/mol [4][5][6]
Appearance White to light yellow or beige crystalline powder[7]
Melting Point 125-130 °C[2][5][6][7][8][9]
Boiling Point 260-261 °C[2][7][8][9]
Vapor Pressure 0.006 mmHg at 25 °C (estimated)[2]
Solubility Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[9]
pKa Data available in IUPAC Digitized pKa Dataset[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Spectroscopy Key Data and Observations
¹H NMR In DMSO-d₆, the carboxylic acid proton appears as a broad singlet around 13.06 ppm. The thiophene ring protons show characteristic signals: H5 as a doublet around 7.88 ppm, H3 as a doublet around 7.73 ppm, and H4 as a triplet around 7.18 ppm.
¹³C NMR In CDCl₃, the carboxylic carbon resonates at approximately 167.76 ppm. The carbon attached to the carboxylic group (C2) appears around 135.06 ppm.
Infrared (IR) A broad band in the 2500-3300 cm⁻¹ region is attributed to the O-H stretching of the carboxylic acid group. A strong absorption for the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. Aromatic C-H stretching of the thiophene ring is found in the 3100-3000 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z 128. The fragmentation pattern shows a prominent peak at m/z 111, corresponding to the loss of a hydroxyl radical.[10][11]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of 2-acetylthiophene. The haloform reaction is a widely used and efficient method for this transformation.[9][12][13]

Synthesis via Haloform Reaction of 2-Acetylthiophene

This protocol details the synthesis of this compound from 2-acetylthiophene using an alkaline sodium hypochlorite solution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in a suitable water-immiscible and oxidation-resistant organic solvent (e.g., diethyl ether).

  • Preparation of Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 40°C.

  • Reaction Completion: After the addition is complete, continue stirring. The reaction is considered complete when the temperature of the mixture drops to 25-30°C without external cooling (this may take 0.5 to 4 hours).[12]

  • Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.[12]

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the aqueous layer. Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid, which will cause the this compound to precipitate.

  • Extraction: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts and wash them with water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[12]

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start: 2-Acetylthiophene dissolve Dissolve in Diethyl Ether start->dissolve cool Cool to 0-10°C dissolve->cool add_hypochlorite Add Alkaline NaOCl Solution cool->add_hypochlorite react Stir at <40°C add_hypochlorite->react quench Quench with NaHSO₃ react->quench separate Separate Aqueous Layer quench->separate acidify Acidify with HCl to pH 1 separate->acidify extract Extract with Diethyl Ether acidify->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate end Crude this compound evaporate->end

Synthesis Workflow for this compound
Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization from hot water.

Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot water to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, by pulling air through the Büchner funnel, followed by air-drying on a watch glass or in a desiccator.[14][15]

PurificationWorkflow cluster_purification Purification by Recrystallization start Crude Product dissolve Dissolve in Hot Water start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Recrystallization Workflow for Purification

Analytical Methods

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[16][17]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at 235 nm.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[18]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities.

Applications cluster_applications Key Application Areas cluster_pharma_details Pharmaceutical Applications cluster_materials_details Material Science Applications cluster_agro_details Agrochemical Applications TCA This compound Pharma Pharmaceuticals TCA->Pharma Materials Material Science TCA->Materials Agro Agrochemicals TCA->Agro AntiInflammatory Anti-inflammatory Agents Pharma->AntiInflammatory Analgesic Analgesics Pharma->Analgesic Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Polymers Conductive Polymers Materials->Polymers Semiconductors Organic Semiconductors Materials->Semiconductors Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides

Applications of this compound
Anti-inflammatory Activity

Thiophene-based compounds, including derivatives of this compound, are known for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[19][20] For instance, Suprofen, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from this compound.[12]

G-Protein Coupled Receptor (GPCR) Agonism

Derivatives of this compound have been investigated as agonists for G-protein coupled receptors, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonists of this receptor are being explored as potential therapeutics for type 2 diabetes.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Thiophene derivatives have been designed and synthesized as PPAR modulators, with some showing selectivity for different PPAR subtypes (α, β/δ, and γ). This makes them attractive candidates for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][7]

Precautionary Measures:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[5][7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[21]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: If swallowed, call a poison center or doctor.[7]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile reactivity and the diverse biological activities of its derivatives make it a valuable scaffold for the discovery of new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a solid foundation for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Thiophenecarboxylic Acid from Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-thiophenecarboxylic acid, a crucial building block in pharmaceuticals and organic materials, directly from thiophene. We will delve into detailed experimental protocols, present comparative quantitative data, and illustrate the core chemical transformations.

Introduction: The Importance of this compound

This compound is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of numerous commercial products. Its derivatives are found in pharmaceuticals, such as the anti-inflammatory drug Suprofen, as well as in organic materials and agrochemicals.[1] The thiophene ring is a bioisostere of the benzene ring, often imparting improved pharmacokinetic properties to drug candidates. Consequently, efficient and scalable methods for the synthesis of this compound are of significant interest to the scientific and industrial communities. This guide focuses on the most prevalent and innovative methods starting from the fundamental precursor, thiophene.

Primary Synthetic Methodologies

The synthesis of this compound from thiophene can be broadly categorized into two main strategies:

  • Direct C-H Activation/Carboxylation: Introducing a carboxyl group directly onto the thiophene ring at the C2 position by activating the C-H bond.

  • Indirect Carboxylation via an Intermediate: First converting thiophene into a more reactive intermediate (e.g., an organometallic species or a 2-halo-derivative) which is then carboxylated.

This guide will cover the following key methods:

  • Metalation with Organolithium Reagents and subsequent Carbonation.

  • Grignard Reaction and subsequent Carbonation.

  • Direct Carboxylation using Lewis Acids.

  • Oxidation of 2-Acetylthiophene (derived from thiophene).

Method 1: Metalation and Carbonation

This is a classic and highly effective method that relies on the deprotonation of thiophene at the most acidic position (C2) using a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting 2-thienyllithium intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to yield the lithium salt of the carboxylic acid, which is then protonated during aqueous workup.[2][3] The high reactivity of the alpha-carbons of thiophene makes this reaction highly regioselective.[4]

Logical Workflow: Metalation-Carbonation

Thiophene Thiophene Thienyllithium 2-Thienyllithium (Intermediate) Thiophene->Thienyllithium Metalation (-70 °C to RT) nBuLi n-Butyllithium (n-BuLi) nBuLi->Thienyllithium LithiumSalt Lithium 2-Thiophenecarboxylate Thienyllithium->LithiumSalt Carbonation CO2 Carbon Dioxide (Dry Ice) CO2->LithiumSalt Product 2-Thiophenecarboxylic Acid LithiumSalt->Product Protonation Acid Acidic Workup (e.g., H3O+) Acid->Product

Caption: Workflow for the synthesis of this compound via metalation.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether (25 mL). Thiophene (0.025 mol, 2.1 g) is added to the ether.

  • Metalation: The solution is cooled to -10 °C in an ice-salt bath. A solution of n-butyllithium in hexane (1.03 N, 24.3 mL, 0.025 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Carbonation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice (solid CO₂) and anhydrous ether. The mixture is stirred until all the dry ice has evaporated.

  • Workup and Isolation: The resulting mixture is hydrolyzed by the slow addition of water (50 mL). The aqueous layer is separated, washed with ether (2 x 20 mL) to remove any unreacted thiophene, and then acidified to pH < 2 with dilute hydrochloric acid. The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be recrystallized from hot water or a suitable organic solvent to yield pure this compound.

Method 2: Grignard Reaction and Carbonation

This method involves the initial formation of a 2-thienyl Grignard reagent. Typically, this is achieved by first halogenating thiophene (e.g., to 2-bromothiophene) and then reacting it with magnesium metal. The resulting organomagnesium compound is then carboxylated using CO₂. Alternatively, direct Grignard formation from tetrachlorothiophene has been reported, activated by 1,2-dibromoethane.[5]

Reaction Pathway: Grignard Synthesis

HaloThiophene 2-Halothiophene (e.g., 2-Bromothiophene) Grignard 2-Thienylmagnesium Halide (Grignard Reagent) HaloThiophene->Grignard Grignard Formation Mg Magnesium (Mg) Mg->Grignard MgSalt Halomagnesium 2-Thiophenecarboxylate Grignard->MgSalt Carbonation CO2 Carbon Dioxide (CO₂) CO2->MgSalt Product 2-Thiophenecarboxylic Acid MgSalt->Product Protonation Acid Acidic Workup (H₃O⁺) Acid->Product

Caption: Synthesis of this compound via the Grignard reaction.

Experimental Protocol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (0.12 mol, 2.9 g) are placed in anhydrous tetrahydrofuran (THF, 50 mL). A small crystal of iodine is added as an initiator. A solution of 2-bromothiophene (0.1 mol, 16.3 g) in anhydrous THF (50 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Carbonation: The flask is cooled in an ice bath, and a steady stream of dry CO₂ gas is bubbled through the solution with vigorous stirring for 1-2 hours. Alternatively, the Grignard solution can be poured onto an excess of crushed dry ice.

  • Workup and Isolation: The reaction mixture is quenched by the slow addition of 1 M aqueous HCl (150 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are then extracted with a 10% sodium hydroxide solution. The aqueous basic extract is washed with ether, then acidified with concentrated HCl. The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: Recrystallization from ethanol/water provides the pure product.

Method 3: Direct Carboxylation with Lewis Acids

Direct carboxylation of thiophene can be achieved using CO₂ under pressure in the presence of a Lewis acid. This method avoids the need for pre-functionalization or the use of highly reactive organometallic reagents. Ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective Lewis acid for this transformation, promoting electrophilic attack of CO₂ on the electron-rich thiophene ring.

Reaction Scheme: Lewis Acid-Mediated Carboxylation

Thiophene Thiophene Intermediate Activated Complex Thiophene->Intermediate Carboxylation (100 °C) Reagents CO₂ (pressure) EtAlCl₂ (Lewis Acid) Toluene (Solvent) Reagents->Intermediate Product 2-Thiophenecarboxylic Acid Intermediate->Product Hydrolysis Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Direct carboxylation of thiophene using a Lewis acid catalyst.

Experimental Protocol
  • Reaction Setup: A solution of thiophene (1.0 mmol) in toluene (2.0 mL) is placed in a high-pressure stainless steel autoclave equipped with a magnetic stir bar.

  • Reaction: A solution of ethylaluminum dichloride (EtAlCl₂) in hexane (1.0 M, 1.0 mL, 1.0 mmol) is added to the autoclave. The reactor is sealed, pressurized with CO₂ to 3.0 MPa, and then heated to 100 °C with stirring for 20 hours.

  • Workup and Isolation: After cooling to room temperature and venting the CO₂, the reaction mixture is carefully poured into ice-cold 1 M HCl. The resulting mixture is extracted with diethyl ether. The combined organic layers are then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is washed with ether, then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Method 4: Oxidation of 2-Acetylthiophene

An alternative indirect route begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, which is then oxidized to this compound.[1] A common and effective oxidation method is the haloform reaction, using sodium hypobromite or hypochlorite. More recently, catalytic aerobic oxidation methods have been developed.[6]

Two-Step Synthesis Pathway

Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Acylation Acetic Anhydride Phosphoric Acid Acylation->Acetylthiophene Product 2-Thiophenecarboxylic Acid Acetylthiophene->Product Oxidation Oxidation Oxidizing Agent (e.g., NaOBr) Oxidation->Product

Caption: Synthesis of this compound via oxidation of 2-acetylthiophene.

Experimental Protocol (Haloform Reaction)
  • Preparation of Sodium Hypobromite Solution: In a flask cooled to 0 °C, a solution of sodium hydroxide (12 g, 0.3 mol) in water (100 mL) is prepared. Bromine (4.8 mL, 0.093 mol) is added dropwise with vigorous stirring while maintaining the temperature below 10 °C.

  • Oxidation: A solution of 2-acetylthiophene (0.025 mol, 3.15 g) in dioxane (25 mL) is added to the freshly prepared hypobromite solution. The mixture is stirred vigorously at room temperature for 2-3 hours.

  • Workup and Isolation: Excess hypobromite is destroyed by adding a small amount of sodium bisulfite solution. The mixture is then washed with ether to remove bromoform and any unreacted starting material. The aqueous layer is acidified with dilute HCl, and the precipitated this compound is collected by filtration, washed with cold water, and dried.

Quantitative Data Summary

The choice of synthetic route often depends on factors such as desired yield, scale, reagent availability, and tolerance of functional groups. The following tables summarize quantitative data from the literature for various synthetic methods.

Table 1: Metalation and Grignard-based Syntheses
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
MetalationThiophene, n-BuLi, CO₂Diethyl Ether-10 to RT1.5~90%[2]
Grignard2-Bromothiophene, Mg, CO₂THFReflux~2High[5]
GrignardTetrachlorothiophene, Mg, CO₂THFRefluxN/AHigh[5]
Table 2: Direct Carboxylation Syntheses
MethodCatalyst/MediumSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Lewis AcidEtAlCl₂Toluene1003.02079% (for 2-methylthiophene)[7]
CarbonateCs₂CO₃ / Cesium PivalateSolvent-free300N/AN/ALow (4.98%)[8]
Ag(I)-CatalyzedAg₂CO₃, P(t-Bu)₃, LiOt-BuDMF600.12464% (for methyl thiophene-2-carboxylate)[9]
Table 3: Oxidation-based Syntheses
Starting MaterialOxidation MethodReagentsSolventYield (%)Reference
2-AcetylthiopheneHaloform ReactionNaOH, Br₂Dioxane/WaterTypically High[1]
2-AcetylthiopheneAerobic OxidationCo(OAc)₂, Mn(OAc)₂Acetic Acid>99% Conversion[6]

Conclusion

The synthesis of this compound from thiophene can be accomplished through several effective routes.

  • Metalation with n-butyllithium followed by carbonation remains one of the most reliable and high-yielding methods for laboratory-scale synthesis due to its excellent regioselectivity and efficiency.

  • The Grignard reaction provides a robust alternative, particularly when starting from a halogenated thiophene, and is well-suited for larger-scale preparations.

  • Direct carboxylation methods are academically interesting as they represent a more atom-economical approach by activating C-H bonds. However, they often require harsher conditions (high temperature and pressure) or specialized catalysts, and yields can be variable.[7][8]

  • The oxidation of 2-acetylthiophene is a valuable two-step process, especially in industrial settings where the Friedel-Crafts acylation of thiophene is a well-established and cost-effective reaction. Modern catalytic oxidation methods are making this route more environmentally benign.[6]

The selection of the optimal synthetic pathway will depend on the specific requirements of the researcher or organization, balancing factors of yield, cost, safety, environmental impact, and scalability.

References

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, and its derivatives represent a versatile class of molecules with significant applications across various scientific disciplines, particularly in medicinal chemistry and materials science.[1] The thiophene ring system is a bioisostere of the benzene ring and is a privileged scaffold in drug discovery, contributing to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and the diverse applications of its derivatives, with a focus on their biological activities and mechanisms of action.

Core Compound: this compound

This compound (2-TCA) is a stable, crystalline solid that serves as a fundamental building block for the synthesis of a multitude of derivatives.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₄O₂S[3][4]
Molecular Weight 128.15 g/mol [3][4]
CAS Number 527-72-0[2][3]
Appearance White to light yellow crystalline powder[2]
Melting Point 125-127 °C[3]
Boiling Point 260 °C[3]
Water Solubility Slightly soluble[2]
logP (octanol/water) 1.446[5]
pKa 3.5

Table 1: Physicochemical Properties of this compound

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its primary derivatives, such as amides, esters, and hydrazides, can be achieved through various established synthetic routes.

Synthesis of this compound

One common method for the preparation of this compound is the oxidation of 2-acetylthiophene.[2]

Experimental Protocol: Oxidation of 2-Acetylthiophene

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-acetylthiophene in a suitable solvent such as acetic acid.

  • Oxidation: Add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise to the solution while maintaining the temperature below 40°C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess oxidizing agent with a reducing agent like sodium bisulfite.

  • Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.

Synthesis of 2-Thiophenecarboxamides

2-Thiophenecarboxamides are typically synthesized by the reaction of this compound with an appropriate amine in the presence of a coupling agent.

Experimental Protocol: Amide Synthesis using a Coupling Agent

  • Activation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like triethylamine.

  • Amine Addition: To the activated acid, add the desired primary or secondary amine.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Synthesis of this compound Esters

Esterification of this compound is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.

Synthesis of 2-Thiophenecarbohydrazides

2-Thiophenecarbohydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are typically prepared from the corresponding esters.

Experimental Protocol: Hydrazinolysis of Esters

  • Reaction Setup: Dissolve the this compound ester in a suitable solvent like ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours until the starting ester is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-thiophenecarbohydrazide, will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pure hydrazide.

Biologically Active Derivatives and Their Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of this compound derivatives. The mechanism of action for some of these compounds involves the disruption of the microbial cell membrane.

Below is a logical workflow for the initial screening and characterization of antimicrobial thiophene derivatives.

Antimicrobial_Screening_Workflow A Synthesis of 2-Thiophenecarboxylic Acid Derivatives B Primary Screening: Disk Diffusion Assay A->B Test Compounds C Quantitative Analysis: Broth Microdilution (MIC) B->C Active Compounds D Mechanism of Action Studies: Membrane Permeability Assay C->D Potent Compounds E Lead Compound Identification D->E Characterized Leads

Caption: Workflow for antimicrobial screening of thiophene derivatives.

A selection of this compound derivatives with reported antimicrobial activity is presented in Table 2.

Derivative ClassOrganismMIC (µg/mL)Reference
Thiophene carboxamideStaphylococcus aureus16-64[6]
Thiophene carboxamideEscherichia coli32-64[6]
Thiophene-based heterocycleAcinetobacter baumannii16-32[7]
Thiophene-based heterocycleEscherichia coli8-32[7]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Anti-inflammatory Activity: COX Inhibition

Certain derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The non-steroidal anti-inflammatory drug (NSAID) Suprofen is a notable example.

The general signaling pathway involving COX enzymes and the action of inhibitors is depicted below.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-Thiophenecarboxylic Acid Derivatives (e.g., Suprofen) Inhibitor->COX

Caption: COX inhibition by this compound derivatives.

Quantitative data for the COX-inhibitory activity of selected derivatives are provided in Table 3.

DerivativeTargetIC₅₀ (µM)Reference
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-20.29
Thioester derivative of NSAIDCOX-20.20 - 0.69[8]
Phenolcarboxylic acidsCOX-250% inhibition[9]

Table 3: COX-Inhibitory Activity of this compound Derivatives

Anticancer Activity

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis through caspase activation, disruption of mitochondrial membrane potential, and interaction with key cellular targets like tubulin.[11][12]

The signaling cascade leading to apoptosis initiated by some thiophene derivatives is illustrated below.

Anticancer_Apoptosis_Pathway Thiophene_Deriv Thiophene Carboxamide Derivative (e.g., MB-D2) Mito Mitochondrial Depolarization Thiophene_Deriv->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Apoptosis induction by a thiophene carboxamide derivative.

Some thiophene derivatives also act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin polymerization.[12] By binding to the colchicine-binding site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]

The cytotoxic activity of several thiophene carboxamide derivatives against various cancer cell lines is summarized in Table 4.

DerivativeCell LineIC₅₀ (µM)Reference
Thiophene carboxamide 2bHep3B5.46[12][13]
Thiophene carboxamide 2eHep3B12.58[12][13]
2-Bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2, Caco-2Low µM range[10]
Oxime functionalized thiopheneMCF-70.28[10]

Table 4: Anticancer Activity of Selected this compound Derivatives

Other Applications

Beyond their therapeutic potential, derivatives of this compound are utilized in materials science as building blocks for conductive polymers and organic semiconductors.[14] They also find application in the agrochemical industry as herbicides and fungicides.

Conclusion

This compound and its derivatives constitute a rich and diverse family of chemical compounds with significant scientific and commercial value. Their versatile synthesis and wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in drug discovery and development. The continued exploration of this chemical space is likely to yield novel therapeutic agents and advanced materials with improved efficacy and functionality. This guide provides a foundational understanding for researchers and scientists to further investigate and harness the potential of these remarkable molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Thiophenecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details experimental protocols, presents quantitative data in a structured format, and illustrates relevant workflows.

Data Presentation: Spectroscopic Profile

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the three protons on the thiophene ring and the acidic proton of the carboxyl group. The data presented below is typically observed in an acetone-d6 solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet of doublets1HH5
~7.70Doublet of doublets1HH3
~7.15Doublet of doublets1HH4
>10 (broad)Singlet1H-COOH

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carboxylic acid carbons typically appear in the 160-185 ppm range.[2] While a definitive spectrum for the parent acid was not available in the referenced databases, the expected chemical shift regions are indicated below based on general principles and data for related structures.[1][3][4]

Chemical Shift (δ) ppmAssignment
~160-170C=O
~130-140C2
~130-140C5
~125-135C3
~125-135C4

Note: The data for the parent acid is not available from the searched sources. The values for the thiophene ring carbons are estimations based on substituted thiophene derivatives.[1]

Table 3: FTIR Spectroscopic Data

The infrared spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below was obtained from a solid sample using the KBr pellet method.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~3113WeakC-H Aromatic Stretch
2500-3300Strong, BroadO-H Carboxylic Acid Stretch
~1710StrongC=O Carbonyl Stretch
~1528MediumC-C Aromatic Ring Stretch
~1413MediumC-C Aromatic Ring Stretch
~1352MediumC-C Aromatic Ring Stretch
~1290StrongC-O Stretch
~940Medium, BroadO-H Out-of-Plane Bend
~710MediumC-S Stretch

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • A standard pulse program is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.

    • The spectral width is set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum using the KBr pellet technique:[5]

  • Sample Preparation:

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a JASCO-6300 or equivalent.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

    • Multiple scans are averaged to improve the signal-to-noise ratio. The spectral resolution is typically set to 2 cm⁻¹.[5]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

Diagrams created using Graphviz are provided below to illustrate key processes and relationships.

3.1. Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation A Compound (this compound) B Dissolve in Deuterated Solvent (NMR) A->B C Prepare KBr Pellet (IR) A->C D NMR Spectrometer B->D E FTIR Spectrometer C->E F FID Processing & Fourier Transform D->F G Background Correction & Transmittance/Absorbance Plot E->G H 1H & 13C NMR Spectra F->H I IR Spectrum G->I J Structure Elucidation & Verification H->J I->J

Caption: General workflow for spectroscopic analysis.

3.2. Synthesis Pathway of this compound

This diagram illustrates a common synthetic route to this compound, starting from 2-acetylthiophene.

G Synthesis of this compound A 2-Acetylthiophene C Intermediate Haloform Reaction A->C + B Oxidizing Agent (e.g., NaOCl) B->C D Sodium 2-thiophenecarboxylate C->D F This compound D->F + E Acidification (e.g., HCl) E->F

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenecarboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its thiophene ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals to ensure the robustness and reproducibility of experimental outcomes and to develop effective formulations.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for its assessment, and insights into its degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound exhibits a range of solubilities in various solvents, governed by its polar carboxylic acid group and the relatively nonpolar thiophene ring.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in hot water, ethanol, and ether.[2][3] It is reported to be slightly soluble in acetone and chloroform.[2] The compound demonstrates excellent solubility in many organic solvents, which facilitates its use in a variety of chemical reactions and formulations.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively published across a wide range of solvents and temperatures. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityReference
Water2080 g/L[2]
WaterNot Specifiedlog10(S) = -1.29 mol/L[4]

Note: The solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.[5]

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability

This compound is generally considered a stable compound under normal storage conditions.[6] It is recommended to store it in a cool, dry, and dark place in a tightly sealed container.[2]

Stability Under Stress Conditions

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. While specific kinetic data for this compound is limited in the public domain, its reactivity can be inferred from its chemical structure and data on related compounds.

Stress ConditionExpected Stability and Degradation Pathway
Acidic (Hydrolysis) Expected to be relatively stable in dilute acidic conditions. Under strong acidic conditions and elevated temperatures, the thiophene ring may be susceptible to cleavage.
Basic (Hydrolysis) As a carboxylic acid, it will readily react with bases to form salts. At high pH and temperature, decarboxylation or other degradation reactions may occur. For the related compound 2-acetylthiophene, hydrolysis under basic conditions can lead to the formation of thiophene and a carboxylate salt.[7]
Oxidative Susceptible to oxidation, which can lead to the formation of thiophene S-oxides or ring-opening products.[7] Strong oxidizing agents are noted as being incompatible.[6]
Thermal The compound has a high boiling point (260 °C), suggesting good thermal stability.[8] However, at elevated temperatures, thermal decomposition will occur, potentially leading to the release of carbon monoxide, carbon dioxide, and sulfur oxides.[6]
Photostability Aromatic compounds and heterocycles can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation reactions. Specific photostability data for this compound is not readily available, but testing according to ICH Q1B guidelines is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, DMSO)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a validated spectrophotometric method

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Determine the concentration of dissolved this compound using a validated HPLC-UV method or UV-Vis spectrophotometry.

Workflow for Solubility Determination

A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Centrifuge to separate solid from supernatant B->C D Withdraw and dilute supernatant C->D E Quantify concentration by HPLC-UV D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a compound under various stress conditions.

Objective: To evaluate the chemical stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Forced degradation chamber (temperature and humidity controlled)

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV or PDA detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize them, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze samples at specified time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C). At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

    • Solution State: Incubate the stock solution at an elevated temperature (e.g., 80 °C) in the dark. Withdraw and analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

Logical Flow for Stability Testing

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidative Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Parent Drug and Degradants HPLC->Data Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Akt Akt PI3K->Akt Akt->Gene Angiogenesis Angiogenesis Gene->Angiogenesis

References

An In-depth Technical Guide to the Core Reactions of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenecarboxylic acid, also known as 2-thenoic acid, is a heterocyclic aromatic compound with the formula SC₄H₃CO₂H.[1] It serves as a pivotal building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[2][3] Its thiophene ring structure and carboxylic acid functionality impart unique reactivity, making it an invaluable intermediate in medicinal chemistry and materials science.[3] The compound is a white to light yellow crystalline powder, soluble in hot water, ethanol, and ether.[2][3] This guide provides a comprehensive overview of the core reactions of this compound, focusing on its synthesis and the reactivity of both the thiophene ring and the carboxylic acid group.

Physical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₄O₂S[4]
Molecular Weight 128.15 g/mol [4]
CAS Number 527-72-0[4]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 125-127 °C[1][2]
Boiling Point 260 °C[2]
pKa 3.53[4]
¹H NMR See reference spectrum[5]
¹³C NMR See reference spectrum[4]
Mass Spectrum See reference spectrum[4][6]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly involving the oxidation of a pre-existing 2-substituted thiophene.

Oxidation of 2-Acetylthiophene

The most practical and widely used method for synthesizing this compound is the oxidation of 2-acetylthiophene.[1][2] This reaction is typically performed using sodium hypochlorite (the haloform reaction), which is effective and avoids the general breakdown of the thiophene ring that can occur with stronger oxidizing agents.[2][7]

Starting MaterialOxidizing AgentSolventYieldReference
2-AcetylthiopheneSodium HypochloriteWaterGood[2][7]
2-ThiophenecarboxaldehydeSilver Ammoniate or Chlorine Bleach--[8]

Experimental Protocol: Synthesis via Oxidation of 2-Acetylthiophene [7]

  • A solution of sodium hypochlorite is prepared and heated to approximately 55 °C.

  • 2-Acetylthiophene is slowly added to the heated sodium hypochlorite solution over a period of 30-60 minutes.

  • The reaction temperature is maintained below 75 °C, with cooling applied if necessary.

  • After the addition is complete, the reaction mixture is stirred until the reaction is complete.

  • The mixture is cooled, and the resulting this compound is precipitated by careful acidification with a strong acid (e.g., HCl).

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water or benzene.

Other Synthetic Routes

Alternative methods include the reaction of thiophene with a CCl₄-CH₃OH system in the presence of vanadium, iron, or molybdenum catalysts, which can produce the corresponding methyl ester that is subsequently hydrolyzed.[9][10] Another route involves a multi-step process starting from thiophene, proceeding through 2-bromothiophene and a malonic ester intermediate, followed by saponification and decarboxylation.[8]

G thiophene Thiophene bromo 2-Bromothiophene thiophene->bromo Pyridine Perbromide Hydrobromide, CH2Cl2, HBr, 0 °C malonate 2-(2-Thiophene) diethyl malonate bromo->malonate Diethyl malonate, Na, Toluene, 100-120 °C acid 2-Thiophenecarboxylic acid malonate->acid 1. NaOH, Ethanol, Reflux 2. H+, Reflux, Decarboxylation

Figure 1. Multi-step synthesis of this compound.

Core Reactions

The reactivity of this compound can be categorized into two main areas: reactions involving the aromatic thiophene ring and reactions of the carboxylic acid functional group.

Reactions of the Thiophene Ring (Electrophilic Aromatic Substitution)

The thiophene ring is susceptible to electrophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position.

G cluster_0 Electrophilic Aromatic Substitution TCA 2-Thiophenecarboxylic Acid Halogenated 5-Halo-2-thiophenecarboxylic acid TCA->Halogenated X₂ / Lewis Acid Sulfonated 5-Sulfo-2-thiophenecarboxylic acid TCA->Sulfonated H₂SO₄/SO₃ Nitrated 5-Nitro-2-thiophenecarboxylic acid TCA->Nitrated HNO₃/H₂SO₄

Figure 2. Electrophilic substitution reactions on the thiophene ring.

Halogenation Direct chlorination of this compound can yield 5-chloro-2-thiophenecarboxylic acid or 4,5-dichloro-2-thiophenecarboxylic acid, depending on the reaction conditions.[11] Halogenated derivatives are important intermediates, for example, in the synthesis of novel insecticides.[12][13]

ReagentsProductYieldReference
NaOCl, HCl (1.7:1 ratio to acid)5-Chloro-2-thiophenecarboxylic acid~45%[11]
NaOCl, HCl (2.5:1 ratio to acid)4,5-Dichloro-2-thiophenecarboxylic acid~14%[11]
Cl₂ gas, active ironMethyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate-[14]

Experimental Protocol: Synthesis of 5-Chloro-2-thiophenecarboxylic Acid [11]

  • Dissolve this compound in an alkaline solution (e.g., NaOH solution).

  • Add a solution of sodium hypochlorite (NaOCl). The molar ratio of hypochlorite to the acid should be controlled (e.g., 1.7:1 for monochlorination).

  • Add excess hydrochloric acid to the solution.

  • The product, 5-chloro-2-thiophenecarboxylic acid, precipitates from the solution.

  • Collect the solid by filtration, wash, and purify by recrystallization.

Sulfonation and Sulfochlorination Sulfonation of thiophene typically occurs at the 2-position.[15] For this compound, the reaction is directed to the 5-position. Sulfochlorination can also be achieved to produce sulfonyl chloride derivatives.[16]

Lithiation A particularly important reaction for drug development professionals is the directed ortho-metalation. Upon treatment with a strong base like lithium diisopropylamide (LDA), this compound undergoes double deprotonation (at the carboxylic acid and the 5-position of the ring) to give a 5-lithio derivative.[1] This dianion is a powerful nucleophile and serves as a precursor to a wide variety of 5-substituted derivatives by reacting it with various electrophiles.[1]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes a range of standard transformations, providing access to esters, amides, acid chlorides, and other derivatives.

G TCA 2-Thiophenecarboxylic Acid Ester Ester TCA->Ester R-OH, H⁺ Amide Amide TCA->Amide R₂NH, Coupling Agent Hydrazide Hydrazide TCA->Hydrazide Hydrazine, DCCI AcidChloride Acid Chloride TCA->AcidChloride SOCl₂ or (COCl)₂ Alcohol 2-Thiophenemethanol (via reduction) TCA->Alcohol LiAlH₄ or BH₃ AcidChloride->Ester R-OH AcidChloride->Amide R₂NH

Figure 3. Key transformations of the carboxylic acid group.

Esterification Esters of this compound can be prepared by standard Fischer esterification, reacting the acid with an alcohol under acidic catalysis.[17] Alternatively, they can be formed by reacting the corresponding acid chloride with an alcohol.

AlcoholReagents/ConditionsProductReference
MethanolCCl₄, VO(acac)₂ catalystMethyl 2-thiophenecarboxylate
EthanolHCl gas (catalyst), refluxEthyl 2-thiophenecarboxylate[17]
2-tert-ButoxyethanolSOCl₂ then alcohol, Et₃N2-tert-Butoxyethyl 5-chloro-2-thiophenecarboxylate[18]

Amide and Hydrazide Formation The carboxylic acid can be converted to amides using standard coupling agents or via the acid chloride. 2-Thiophenecarbohydrazide, a valuable synthetic intermediate, can be prepared efficiently by reacting the acid with hydrazine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCCI), with yields reported to be over 90%.[19]

Experimental Protocol: Synthesis of 2-Thiophenecarbohydrazide [19]

  • Dissolve this compound in a suitable organic solvent.

  • Add N,N'-dicyclohexylcarbodiimide (DCCI) to the solution to form the activated O-acylisourea intermediate.

  • Add hydrazine (or hydrazine hydrate) to the reaction mixture.

  • The reaction proceeds via hydrazinolysis of the intermediate to form the desired 2-thiophenecarbohydrazide.

  • The byproduct, dicyclohexylurea, precipitates and can be removed by filtration.

  • The product is isolated from the filtrate.

Conversion to 2-Thiophenecarbonyl Chloride The acid chloride is a highly useful, reactive intermediate. It is readily prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride.[12] This intermediate is a precursor for many derivatives, including the anti-inflammatory drug Suprofen.[2]

Decarboxylation Unlike furan-2-carboxylic acid and pyrrole-2-carboxylic acid, the decarboxylation of this compound is difficult under similar conditions.[20] This is attributed to the higher aromatic stabilization energy of the thiophene ring. However, decarboxylative coupling reactions, where the carboxyl group is replaced by another moiety, are known and are a subject of active research, particularly in the synthesis of biaryls.[1]

Conclusion

This compound is a versatile and economically significant heterocyclic compound. Its rich chemistry, stemming from the dual reactivity of the aromatic thiophene ring and the carboxylic acid functional group, allows for the synthesis of a diverse range of complex molecules. The ability to perform electrophilic substitution, directed lithiation, and a variety of transformations at the carboxyl group makes it an indispensable tool for researchers, particularly in the fields of drug discovery and materials science. The detailed protocols and reaction summaries provided herein serve as a technical guide for professionals aiming to leverage the synthetic potential of this important building block.

References

The Genesis of a Heterocycle: A Technical History of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and synthetic evolution of a pivotal molecule in medicinal and materials science.

Introduction

2-Thiophenecarboxylic acid, a seemingly unassuming heterocyclic compound, has carved a significant niche in the landscape of modern chemistry. From its foundational role in the development of pharmaceuticals to its application in the synthesis of advanced materials, the journey of this molecule is intrinsically linked to the birth of heterocyclic chemistry. This technical guide delves into the historical discovery of its parent scaffold, thiophene, and traces the evolution of synthetic methodologies for this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and key preparative techniques.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The story of this compound begins with the discovery of its parent, thiophene. In 1883, the German chemist Victor Meyer, while at the Eidgenössisches Polytechnikum in Zurich, stumbled upon a new substance.[1] He was demonstrating a lecture experiment for the detection of benzene, the indophenine reaction with isatin and sulfuric acid, which produced a brilliant blue color. To his surprise, a sample of benzene purified by the decarboxylation of benzoic acid failed to produce the characteristic blue dye. Meyer correctly deduced that the color reaction was due to an impurity in the coal tar-derived benzene and not the aromatic hydrocarbon itself.[1]

Through painstaking work, Meyer isolated this sulfur-containing contaminant and named it "thiophene," from the Greek "theion" (sulfur) and "phaino" (to shine), alluding to its presence in the illuminating gas product "Leuchtgas".[1] This discovery marked a pivotal moment in organic chemistry, opening the door to the vast field of heterocyclic compounds. Meyer's extensive research into the chemistry of thiophene, culminating in his 1888 monograph, Die Thiophengruppe, laid the groundwork for the synthesis and exploration of its numerous derivatives, including this compound.[2][3]

The Emergence of this compound: Early Synthetic Endeavors

While Victor Meyer's initial work focused on the characterization and fundamental reactions of thiophene, the first synthesis of this compound soon followed the establishment of the thiophene ring's structure. Early methods for introducing a carboxyl group onto the thiophene ring were extensions of the burgeoning field of aromatic chemistry. Two primary strategies emerged in the late 19th and early 20th centuries: the oxidation of 2-substituted thiophenes and the carbonation of organometallic intermediates.

Oxidation of 2-Acetylthiophene

One of the most enduring and historically significant routes to this compound is the oxidation of 2-acetylthiophene. The haloform reaction, a classic method for converting methyl ketones to carboxylic acids, proved to be an effective and practical approach.

Experimental Protocol: Haloform Oxidation of 2-Acetylthiophene

This protocol is a representative procedure adapted from early 20th-century methods.

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite solution (commercial bleach)

  • Sodium hydroxide

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, a solution of 2-acetylthiophene in a suitable solvent is prepared.

  • An aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide is prepared separately.

  • The flask containing the 2-acetylthiophene solution is cooled in an ice bath.

  • The alkaline sodium hypochlorite solution is added dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.

  • After the addition is complete, stirring is continued until the reaction is complete, which can be monitored by the disappearance of the starting material.

  • Any excess sodium hypochlorite is quenched by the addition of a sodium bisulfite solution.

  • The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated.

  • The aqueous layer is acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of this compound.

  • The crude acid is collected by filtration or extracted with diethyl ether.

  • If extracted, the combined organic extracts are washed with water and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization, typically from water.

Carbonation of Organometallic Derivatives

The development of organometallic chemistry provided a powerful new tool for the synthesis of carboxylic acids. The reaction of Grignard reagents or organolithium compounds with carbon dioxide (in the form of dry ice) became a cornerstone for the preparation of this compound.

Experimental Protocol: Carbonation of 2-Thienyllithium

This protocol outlines a general procedure for the synthesis of this compound via a lithiation-carbonation sequence.

Materials:

  • Thiophene

  • n-Butyllithium in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of thiophene in a dry, aprotic solvent such as diethyl ether or THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78°C (dry ice/acetone bath).

  • A solution of n-butyllithium in hexanes is added dropwise to the thiophene solution with stirring. The reaction is typically exothermic.

  • The reaction mixture is stirred at low temperature for a period to ensure complete formation of 2-thienyllithium.

  • The reaction mixture is then poured onto a slurry of crushed dry ice. The dry ice should be in large excess.

  • The mixture is allowed to warm to room temperature, during which the excess carbon dioxide sublimes.

  • The reaction is quenched by the addition of water or dilute hydrochloric acid.

  • The aqueous layer is separated and acidified with a more concentrated hydrochloric acid solution to precipitate the this compound.

  • The product is then extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

Quantitative Data from Historical and Modern Syntheses

The following table summarizes typical quantitative data for the synthesis of this compound using various methods. It is important to note that yields and reaction conditions have been optimized over time, and modern methods often afford higher efficiencies.

MethodStarting MaterialKey ReagentsTypical Yield (%)Melting Point (°C)
Haloform Oxidation 2-AcetylthiopheneNaOCl, NaOH70-90125-127
Organometallic Carbonation Thiophenen-BuLi, CO₂80-95125-127
Grignard Carbonation 2-BromothiopheneMg, CO₂60-80125-127
Oxidation of 2-Thiophenecarboxaldehyde 2-ThiophenecarboxaldehydeAg₂O or KMnO₄75-90125-127

Visualization of Synthetic Pathways

The logical workflows for the two primary historical synthetic routes to this compound are depicted below using the DOT language.

G cluster_0 Oxidation of 2-Acetylthiophene A0 2-Acetylthiophene A1 Haloform Reaction (NaOCl, NaOH) A0->A1 Oxidation A2 Sodium 2-thiophenecarboxylate A1->A2 A3 Acidification (HCl) A2->A3 A4 This compound A3->A4

Caption: Workflow for the synthesis of this compound via oxidation.

G cluster_1 Carbonation of 2-Thienyllithium B0 Thiophene B1 Lithiation (n-BuLi) B0->B1 B2 2-Thienyllithium B1->B2 B3 Carbonation (CO2) B2->B3 B4 Lithium 2-thiophenecarboxylate B3->B4 B5 Acidification (HCl) B4->B5 B6 This compound B5->B6

Caption: Workflow for the synthesis of this compound via organometallic carbonation.

The Enduring Legacy of this compound in Drug Development

The utility of this compound and its derivatives in medicinal chemistry became increasingly apparent throughout the 20th century. The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic properties. This principle has been instrumental in the development of numerous pharmaceuticals. The carboxylic acid functional group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of amides, esters, and other derivatives with diverse pharmacological profiles.

Conclusion

From its roots in a serendipitous observation in a 19th-century lecture hall to its current status as a versatile building block in modern chemistry, the story of this compound is a testament to the progress of organic synthesis. The foundational work of Victor Meyer and the subsequent development of robust synthetic methods have provided chemists with a powerful tool for the creation of novel molecules with profound impacts on human health and materials technology. The historical and technical overview presented in this guide serves to illuminate the origins of this important compound and to provide a practical foundation for its continued application in research and development.

References

The Pivotal Role of 2-Thiophenecarboxylic Acid in Heterocyclic Chemistry: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenecarboxylic acid, a versatile five-membered heterocyclic building block, stands as a cornerstone in the edifice of modern medicinal and materials chemistry. Its unique electronic properties and facile functionalization render it a privileged scaffold in the design of novel therapeutic agents and functional organic materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of this compound, with a particular focus on its instrumental role in the development of innovative pharmaceuticals. Detailed experimental protocols for the synthesis of this compound and its key derivatives are presented, alongside a comprehensive summary of their biological activities. Furthermore, this guide elucidates the molecular mechanisms of action of prominent this compound-based compounds, including their impact on critical signaling pathways implicated in cancer and inflammation, such as tubulin polymerization and NF-κB signaling.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added advantage of the sulfur atom's ability to engage in unique non-covalent interactions with biological targets.[1] This has led to the incorporation of the thiophene scaffold into a multitude of approved drugs and clinical candidates. This compound, in particular, serves as a crucial starting material for the synthesis of a diverse array of more complex heterocyclic systems, including thiophene-based chalcones, pyrimidines, and thiazolidinones, which exhibit a broad spectrum of pharmacological activities.[1][2]

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound and its derivatives is paramount for its widespread application. Various synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and substrate scope.

Synthesis of this compound

A common and effective method for the preparation of this compound involves the selective bromination of thiophene, followed by malonic ester synthesis and subsequent hydrolysis and decarboxylation.[3]

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis [3]

  • Step 1: Synthesis of 2-Bromothiophene. Thiophene is dissolved in a suitable solvent (e.g., a halohydrocarbon and hydrobromic acid) and cooled to between -10 and 0 °C. Pyridine perbromide hydrobromide is added in batches while maintaining the temperature at 0 °C. After the reaction is complete, the mixture is worked up by extraction, washing, and distillation to yield 2-bromothiophene.

  • Step 2: Synthesis of 2-(2-Thienyl)diethyl malonate. Diethyl malonate is reacted with an alkali metal (e.g., sodium ethoxide) at 90-100 °C to form the corresponding salt. After cooling, a toluene solution of 2-bromothiophene is added dropwise. The reaction mixture is then heated to 100-120 °C for several hours. Following workup including extraction and distillation, 2-(2-thienyl)diethyl malonate is obtained with a yield of approximately 90%.[3]

  • Step 3: Saponification and Decarboxylation. The 2-(2-thienyl)diethyl malonate is refluxed in an alcoholic solvent with a base (e.g., sodium hydroxide) to effect saponification. The solvent is then removed, and an acid (e.g., 30% sulfuric acid) is added. The mixture is refluxed for 3-4 hours to induce decarboxylation. After cooling, extraction, washing, drying, and recrystallization from water, this compound is obtained as a solid with a yield of up to 93%.[3]

Synthesis of Thiophene-Based Chalcones

Chalcones are important intermediates in the synthesis of various heterocyclic compounds and are known for their broad range of biological activities. Thiophene-containing chalcones can be synthesized via the Claisen-Schmidt condensation of a substituted acetophenone with thiophene-2-carbaldehyde.[1]

Experimental Protocol: Synthesis of Thiophene-Chalcones [1]

  • A mixture of a substituted acetophenone (0.01 mol) and thiophene-2-carbaldehyde (0.01 mol) is dissolved in ethanol (20 mL).

  • A 20% aqueous solution of sodium hydroxide is added as a catalyst.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired thiophene-chalcone.

Synthesis of 2-Aryl-3-(thiophen-2-yl)thiazolidin-4-ones

Thiazolidin-4-ones are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized from 2-thiophenecarboxaldehyde through a multi-step process.

Experimental Protocol: Synthesis of 2-Aryl-3-(thiophen-2-yl)thiazolidin-4-ones

  • Step 1: Synthesis of Schiff Base. An equimolar mixture of 2-thiophenecarboxaldehyde and a primary aromatic amine is refluxed in a suitable solvent (e.g., methanol) for a few hours. The completion of the reaction is monitored by TLC. The Schiff base precipitates upon cooling and is collected by filtration.

  • Step 2: Cyclization with Thioglycolic Acid. The Schiff base (0.01 mol) is dissolved in a suitable solvent (e.g., methanol). Thioglycolic acid (0.01 mol) is added, and the mixture is refluxed for 8-10 hours.[4] The progress of the reaction is monitored by TLC. The solvent is evaporated, and the residue is purified by recrystallization to yield the 2-aryl-3-(thiophen-2-yl)thiazolidin-4-one.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and application.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₅H₄O₂S[5]
Molecular Weight 128.15 g/mol [5]
Appearance Off-white powder[5]
Melting Point 125-127 °C
Boiling Point 260 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.04 (dd, 1H), 7.60 (dd, 1H), 7.76 (dd, 1H), 11.0 (br s, 1H)[3]
¹³C NMR (CDCl₃) δ 127.8, 133.5, 134.2, 134.8, 168.5
IR (KBr, cm⁻¹) 3113-3083 (C-H stretch), 1664 (C=O stretch), 1528, 1352 (C-C stretch)[6]
Mass Spectrum (EI) m/z 128 (M+), 111, 83[7]

Role in Drug Discovery and Development

This compound derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide array of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiophene-containing compounds. These derivatives exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
Thiophene-chalcone derivative 15eA549 (Lung)6.3 ± 0.9[8]
Thiophene-based chalconeA549 (Lung)1.9 ± 0.3 (GI₅₀)[8]
Antimicrobial Activity

The thiophene nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives of this compound have shown significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious strains7.8 - 500

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

Several thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition α-Tubulin α-Tubulin Protofilament Protofilament α-Tubulin->Protofilament Polymerization β-Tubulin β-Tubulin β-Tubulin->Protofilament GTP GTP GTP->β-Tubulin binds 2-Thiophene_Derivative 2-Thiophene Derivative 2-Thiophene_Derivative->β-Tubulin Binds to Colchicine Site Microtubule Microtubule Protofilament->Microtubule Assembly Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by 2-Thiophene Derivatives.
Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some thiophene derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR binds IKK_Complex IKK Complex TNFR->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB->IκBα sequestered by NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus translocates 2-Thiophene_Derivative 2-Thiophene Derivative 2-Thiophene_Derivative->IKK_Complex inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NF-κB_nucleus->Gene_Transcription activates Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development Start 2-Thiophenecarboxylic Acid Activation Carboxylic Acid Activation (e.g., Acyl Chloride) Start->Activation Amidation Amidation with Primary Amine Activation->Amidation Thiophene_Amide Thiophene-2-carboxamide Amidation->Thiophene_Amide Characterization Spectroscopic Characterization (NMR, IR, MS) Thiophene_Amide->Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Theoretical Deep Dive into 2-Thiophenecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural, spectroscopic, and electronic properties of 2-Thiophenecarboxylic acid through the lens of computational chemistry, providing valuable insights for drug development and materials science.

This technical guide offers a comprehensive overview of the theoretical studies conducted on this compound (2-TCA), a significant heterocyclic compound with wide-ranging applications in pharmaceuticals and materials science. By leveraging computational methods, particularly Density Functional Theory (DFT), this document provides a detailed analysis of the molecule's geometric structure, vibrational frequencies, electronic characteristics, and potential biological interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of 2-TCA's physicochemical properties from a theoretical standpoint.

Molecular Structure and Geometry

The foundational aspect of understanding any molecule lies in its three-dimensional structure. Theoretical calculations provide a precise picture of bond lengths, bond angles, and dihedral angles, which are crucial for predicting reactivity and intermolecular interactions. The optimized geometry of this compound has been extensively studied using DFT methods, most commonly employing the B3LYP functional with basis sets such as 6-31G** and 6-311++G(d,p).

Optimized Geometrical Parameters

The calculated geometric parameters for this compound are in good agreement with experimental data, validating the accuracy of the computational models. The key structural features include the planar thiophene ring and the carboxylic acid group.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C21.38C2-C1-S5111.52
C1-S51.74C2-C1-C6129.34
C1-C61.47S5-C1-C6119.14
C2-C31.42C1-C2-C3112.72
C2-H91.08C1-C2-H9122.52
C3-C41.37C3-C2-H9124.76
C3-H101.08C2-C3-C4112.36
C4-S51.74 (assumed from C1-S5)C2-C3-H10124.10
C4-H111.08C4-C3-H10123.54
C6-O71.22C3-C4-S5112.42
C6-O81.36C3-C4-H11127.77
O8-H120.97S5-C4-H11119.81
C1-S5-C490.98
C1-C6-O7125.01
C1-C6-O8112.30
O7-C6-O8122.69
C6-O8-H12105.59

Table 1: Optimized geometrical parameters of this compound calculated at the B3LYP/6-31G* level of theory.*

Spectroscopic Analysis: A Vibrational Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique "fingerprint" for a molecule. Theoretical calculations of vibrational frequencies and their corresponding intensities are instrumental in assigning the experimental spectral bands to specific molecular motions.

Calculated Vibrational Frequencies and Assignments

The vibrational modes of 2-TCA have been calculated and analyzed, with the theoretical wavenumbers often scaled to correct for anharmonicity and basis set deficiencies. The assignments are based on the Potential Energy Distribution (PED).

Wavenumber (cm⁻¹) Assignment (PED)
~3100C-H stretching (thiophene ring)
~1700C=O stretching (carboxylic acid)
~1528C-C stretching (thiophene ring)
~1413C-C stretching (thiophene ring)
~1352C-C stretching (thiophene ring)
~1283C-H in-plane bending
~1105C-H in-plane bending
~1041C-H in-plane bending
~910C-H out-of-plane bending
~858C-H out-of-plane bending
~710-687C-S stretching
~70τ(CO2) torsion

Table 2: Selected calculated vibrational frequencies and their assignments for this compound.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and its potential for use in various applications, from pharmaceuticals to organic electronics. Key parameters derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between these orbitals is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[1]

Parameter Energy (eV)
HOMO-6.80
LUMO-1.53
Energy Gap (ΔE) 5.27

Table 3: Calculated HOMO and LUMO energies and the energy gap for this compound.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of intramolecular interactions. It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. These interactions, particularly hyperconjugative interactions, contribute significantly to the overall stability of the molecule.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) O7π(C1-C6)28.34
LP(2) O8σ(C6-O7)29.89
π(C1-C2)π(C3-C4)21.56
π(C3-C4)π(C1-S5)18.78

Note: This is a representative subset of NBO interactions. A full analysis would include numerous other interactions.

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section details the typical experimental and computational methodologies employed in the theoretical study of this compound.

Experimental Spectroscopy
  • FT-IR Spectroscopy : The solid-phase FT-IR spectrum of 2-TCA is typically recorded in the range of 4000-400 cm⁻¹. The sample is prepared by mixing it with KBr and pressing it into a pellet. A spectrometer such as the JASCO-6300 is commonly used.

  • FT-Raman Spectroscopy : The FT-Raman spectrum is generally obtained in the range of 3500-50 cm⁻¹. A Bruker RFS 100/s FT-Raman spectrophotometer with a 1064 nm Nd:YAG laser source is a typical instrument for this analysis.

Computational Methodology
  • Software : Quantum chemical calculations are predominantly performed using the Gaussian suite of programs (e.g., Gaussian 09W).[3]

  • Method : Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.

  • Basis Set : The 6-31G** or 6-311++G(d,p) basis sets are commonly employed for geometry optimization and frequency calculations.[4]

  • Geometry Optimization : The molecular geometry is optimized until a stationary point on the potential energy surface is found. Convergence is typically determined by predefined criteria for the maximum force, RMS force, maximum displacement, and RMS displacement.[5]

  • Vibrational Frequency Calculation : Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to generate theoretical spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[3]

  • NBO Analysis : Natural Bond Orbital analysis is performed using the NBO program, often integrated within the Gaussian package, at the same level of theory as the geometry optimization.

Visualization of Concepts and Workflows

Visual representations are essential for understanding complex theoretical concepts and experimental workflows. The following diagrams, created using the DOT language, illustrate key aspects of the theoretical study of this compound.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Results and Analysis mol_structure Define Initial Molecular Structure of 2-TCA geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Energy Calculation geom_opt->homo_lumo opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Theoretical Vibrational Spectra (IR, Raman) freq_calc->vib_spectra intra_interactions Intramolecular Interactions nbo_analysis->intra_interactions electronic_prop Electronic Properties (Energy Gap, Reactivity) homo_lumo->electronic_prop

Computational Chemistry Workflow for 2-TCA Analysis.

COX_Inhibition_Pathway Potential Anti-inflammatory Mechanism of 2-TCA Derivatives Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion TCA_Derivative 2-TCA Derivative TCA_Derivative->COX2 Inhibition

Inhibition of Prostaglandin Synthesis by 2-TCA Derivatives.

Applications in Drug Development

Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. Theoretical studies, particularly molecular docking, can elucidate the potential mechanism of action of these compounds. This compound and its derivatives are of particular interest as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Molecular docking simulations can predict the binding affinity and orientation of a ligand (like a 2-TCA derivative) within the active site of a target protein (like COX-2). These in silico studies can guide the design and synthesis of more potent and selective inhibitors, accelerating the drug discovery process. The theoretical data on the electronic properties and molecular geometry of 2-TCA are invaluable for understanding its structure-activity relationship (SAR) and for designing new therapeutic agents.

Conclusion

Theoretical studies on this compound provide a robust framework for understanding its fundamental physicochemical properties. Through the application of Density Functional Theory and other computational methods, researchers can gain detailed insights into the molecule's structure, vibrational characteristics, and electronic nature. This knowledge is not only of academic interest but also has significant practical implications for the rational design of new pharmaceuticals and advanced materials. The synergy between computational prediction and experimental validation will continue to drive innovation in these fields, with this compound and its derivatives remaining a focal point of research.

References

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid: Properties, Analysis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenecarboxylic acid (2-TCA), also known as 2-thenoic acid, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its thiophene core imparts unique electronic properties and serves as a versatile scaffold for the synthesis of a wide array of derivatives, including anti-inflammatory drugs and conductive polymers.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 2-TCA, detailed experimental protocols for its characterization, and a summary of its key reactivity, presented to meet the technical demands of researchers and drug development professionals.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and strong acids.[3] The compound is soluble in hot water, ethanol, and ether, while only slightly soluble in chloroform.[4] Its key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄O₂S[1][3]
Molecular Weight 128.15 g/mol [1][3][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 125 - 130 °C[1][3][6][7]
Boiling Point 260 °C (at 760 mmHg)[1][3][6][7]
pKa 3.49 (at 25 °C)[4]
Solubility Soluble in hot water, ethanol, ether; slightly soluble in chloroform.[4][6]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-TCA in acetone-d₆ displays characteristic signals for the three protons on the thiophene ring and a downfield signal for the acidic carboxylic proton.[3] The ¹³C NMR chemical shifts are estimated based on typical values for substituted thiophenes and carboxylic acids, as direct experimental data for the parent acid is not readily published. The carboxyl carbon appears significantly downfield, as expected.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentSource(s)
¹H NMR ~9.56Singlet (broad), -COOH[3]
7.80Doublet of doublets, H5[3]
7.78Doublet of doublets, H3[3]
7.15Doublet of doublets, H4[3]
¹³C NMR *~162.5Singlet, C=OEstimated
~134.1Singlet, C2Estimated
~133.8Singlet, C5Estimated
~128.0Singlet, C3Estimated
~127.5Singlet, C4Estimated

*Note: ¹³C NMR values are estimated based on characteristic chemical shift ranges and data from structurally similar compounds like thiophene-2-carboxaldehyde.

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. The spectrum of 2-TCA is dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid group and a strong carbonyl (C=O) stretch. Vibrations corresponding to the aromatic thiophene ring are also clearly identifiable.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentSource(s)
3113 - 3083WeakAromatic C-H Stretch[8]
~3000 - 2500Strong, BroadO-H Stretch (Carboxylic Acid Dimer)[9]
~1700 - 1670StrongC=O Stretch (Carbonyl)[9]
1528MediumAromatic C-C Stretch[8]
1352MediumAromatic C-C Stretch[8]
~850MediumC-S Stretch[8]
~750StrongC-H Out-of-plane Bend

Chemical Reactivity and Pathways

Acidity and Equilibrium

As a carboxylic acid, 2-TCA is a weak acid that dissociates in water to form its conjugate base, thiophene-2-carboxylate.[5] This equilibrium is central to its behavior in biological systems and its use in acid-base chemistry.

Acid-base dissociation equilibrium of this compound in water.
Fischer Esterification

A cornerstone reaction of carboxylic acids is Fischer esterification, where the acid reacts with an alcohol under acidic catalysis to form an ester.[10][11][12] This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[11][12] It is a fundamental transformation for creating more complex derivatives for drug discovery and materials science.

Generalized reaction scheme for the Fischer esterification.

Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration. The method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.[4]

Materials:

  • This compound

  • Deionized water, boiled to remove dissolved CO₂

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL beaker or titration vessel

  • 25 mL burette

Procedure:

  • Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in 25 mL of deionized water in the titration vessel. Gentle warming may be required to fully dissolve the sample; cool to room temperature before proceeding.

  • Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not contact the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue adding titrant, reducing the increment size (e.g., to 0.05 mL) as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue the titration well past the steep inflection point of the curve.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point volume (V_eq), which is the center of the steepest part of the curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Read this pH value directly from the titration curve. For higher accuracy, analyze the data using the Henderson-Hasselbalch equation.

pKa_Workflow prep Prepare 2-TCA Solution (aq.) setup Set up Titration Apparatus prep->setup calibrate Calibrate pH Meter calibrate->setup titrate Titrate with Standardized 0.1 M NaOH setup->titrate record Record pH vs. Volume Data titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (V_eq) plot->analyze calculate Calculate pKa (pH at 1/2 V_eq) analyze->calculate

Experimental workflow for pKa determination via potentiometric titration.
Protocol: Synthesis of Ethyl 2-Thiophenecarboxylate via Fischer Esterification

This protocol describes a representative Fischer esterification of this compound with ethanol to produce ethyl 2-thiophenecarboxylate.[10][11]

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (used in excess, e.g., 10-20 eq, also as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours to allow the reaction to approach equilibrium.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Drying and Evaporation: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester product can be further purified by distillation if necessary to yield the final product, ethyl 2-thiophenecarboxylate.

References

An In-depth Technical Guide to the Crystal Structure of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-thiophenecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic data and is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental crystallographic parameters are summarized in the table below, based on the data from the Crystallography Open Database (COD) entry 2020809, which references the original work by Hudson published in Acta Crystallographica in 1953.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.33
b (Å)5.13
c (Å)11.18
α (°)90
β (°)107.5
γ (°)90
Z4
V (ų)565.3

Molecular and Crystal Packing

The crystal structure of this compound is characterized by the formation of hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules interact via strong O-H···O hydrogen bonds, creating a centrosymmetric dimer motif. This is a common supramolecular synthon observed in the crystal structures of many carboxylic acids.

These dimeric units are then further packed in a herringbone fashion to form the extended three-dimensional crystal lattice. The thiophene rings of adjacent dimers are oriented in a way that maximizes van der Waals interactions, contributing to the overall stability of the crystal packing.

Intramolecular Geometry

The geometry of the this compound molecule in the crystalline state reveals key structural features. The thiophene ring is essentially planar, as expected for an aromatic system. The carboxylic acid group is twisted slightly out of the plane of the thiophene ring. The precise bond lengths and angles within the molecule provide valuable insights for molecular modeling and understanding its chemical reactivity.

Table of Selected Bond Lengths and Angles:

Bond Length (Å) Angle **Value (°) **
S1 - C21.71C5 - S1 - C292.2
S1 - C51.72S1 - C2 - C3111.9
C2 - C31.38S1 - C2 - C6120.4
C3 - C41.42C3 - C2 - C6127.7
C4 - C51.37C2 - C3 - C4112.1
C2 - C61.48C3 - C4 - C5112.5
C6 - O11.25C4 - C5 - S1111.3
C6 - O21.29C2 - C6 - O1119.5
C2 - C6 - O2115.8
O1 - C6 - O2124.7

Experimental Protocol

The determination of the crystal structure of this compound involved a standard single-crystal X-ray diffraction workflow. The key steps of this process are outlined below.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution. Common solvents for this purpose include ethanol, acetone, or mixtures of water and ethanol. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

X-ray Data Collection

A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition CIF Deposition (e.g., to COD) validation->cif_deposition

Methodological & Application

Synthesis of 2-Thiophenecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-thiophenecarboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and material science. The thiophene ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities.[1] These protocols offer robust methods for accessing key intermediates and final compounds for further research and development.

I. Synthesis of this compound and its Esters via Catalytic Oxidation

A general and effective method for the preparation of this compound and its derivatives involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a metal catalyst.[2] This approach allows for the synthesis of various substituted methyl 2-thiophenecarboxylates with total yields ranging from 44–85%.[2] The reaction is catalyzed by compounds such as Fe(acac)₃, VO(acac)₂, and Mo(CO)₆.[2]

The proposed reaction mechanism involves the oxidation of methanol by tetrachloromethane to form methyl hypochlorite and formaldehyde. Thiophene then undergoes oxymethylation with formaldehyde, yielding 2-oxymethylthiophene, which is subsequently oxidized by methyl hypochlorite to this compound. In the presence of excess methanol, the carboxylic acid is esterified.[2]

Quantitative Data Summary
Starting ThiopheneCatalystProductYield (%)Reference
ThiopheneVO(acac)₂Methyl 2-thiophenecarboxylate45
2-MethylthiopheneVO(acac)₂Methyl 5-methyl-2-thiophenecarboxylate49
2-EthylthiopheneVO(acac)₂Methyl 5-ethyl-2-thiophenecarboxylate64
3-MethylthiopheneVO(acac)₂Methyl 3-methyl-2-thiophenecarboxylate34.4
2-AcetylthiopheneVO(acac)₂Methyl 2-acetyl-5-thiophenecarboxylate85
2-ChlorothiopheneVO(acac)₂Methyl 5-chlorothiophene-2-carboxylate65
Experimental Protocol: General Procedure for Catalytic Oxidation

Materials:

  • Starting thiophene (10 mmol)

  • Fe(acac)₃ or VO(acac)₂ (0.1 mol)

  • Carbon tetrachloride (CCl₄) (20–30 mmol)

  • Methanol (CH₃OH) (10–20 ml)

  • Autoclave

Procedure:

  • Combine the starting thiophene, catalyst, carbon tetrachloride, and methanol in a glass insert placed within a 100 ml autoclave.

  • Seal the autoclave and heat the reaction mixture to 175°C for 5 hours.

  • After cooling, vent the autoclave and transfer the reaction mixture for analysis and purification.

  • Purification is typically achieved through fractional distillation under reduced pressure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Thiophene - Catalyst - CCl₄ - CH₃OH autoclave Place in Autoclave reagents->autoclave heat Heat to 175°C for 5 hours autoclave->heat cool Cool to Room Temperature heat->cool vent Vent Autoclave cool->vent purify Fractional Distillation vent->purify final_product Methyl 2-Thiophenecarboxylate Derivative purify->final_product Isolated Product

Caption: Catalytic synthesis of methyl 2-thiophenecarboxylate derivatives.

II. Synthesis of Halogenated this compound Derivatives

Halogenated 2-thiophenecarboxylic acids are crucial building blocks for agrochemicals and pharmaceuticals.[3] A route to 3,4,5-trichloro-2-thiophenecarbonyl chloride has been developed from tetrachlorothiophene.[3][4] This involves a metal-halogen exchange followed by carbonation and subsequent conversion to the acid chloride.

Experimental Protocol: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid

Materials:

  • Tetrachlorothiophene

  • n-Butyllithium (n-BuLi)

  • Methyl tert-butyl ether (MTBE)

  • Carbon dioxide (CO₂) (dry ice)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Lithiation: Dissolve tetrachlorothiophene in MTBE and cool the solution to -60°C.

  • Slowly add n-butyllithium while maintaining the low temperature.

  • Carbonation: Quench the resulting 2-thienyllithium species by adding crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature.

  • Acidification and Extraction: Acidify the reaction mixture and extract the aqueous layer to isolate the crude 3,4,5-trichloro-2-thiophenecarboxylic acid.

  • Acid Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) to yield 3,4,5-trichloro-2-thiophenecarbonyl chloride.[3][4]

G start Tetrachlorothiophene lithiation 1. n-BuLi, MTBE, -60°C 2. CO₂ (Dry Ice) start->lithiation acid 3,4,5-Trichloro-2- thenoic Acid lithiation->acid acid_chloride SOCl₂ acid->acid_chloride product 3,4,5-Trichloro-2- thenoyl Chloride acid_chloride->product

Caption: Synthesis of 3,4,5-trichloro-2-thiophenecarbonyl chloride.

III. Synthesis of 2-Thiophenecarbohydrazide Derivatives

2-Thiophenecarbohydrazides are of interest due to their biological activities.[5] An efficient one-pot synthesis involves the activation of a this compound derivative with 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI), followed by treatment with hydrazine.[5]

Quantitative Data Summary
Starting MaterialProductYield (%)Reference
This compound2-Thiophenecarbohydrazide92[5]
5-Bromo-2-thiophenecarboxylic acid5-Bromo-2-thiophenecarbohydrazide95[5]
Experimental Protocol: General Procedure for Hydrazide Synthesis

Materials:

  • This compound derivative (40.0 mmol)

  • Acetonitrile (CH₃CN) (80 mL)

  • Dicyclohexylcarbodiimide (DCCI) (9.94 g, 48 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (6.48 g, 48 mmol)

  • Hydrazine monohydrate (3.87 mL, 80 mmol)

  • Ethyl acetate

  • Saturated NaCl solution

  • Na₂CO₃ solution

  • MgSO₄

Procedure:

  • Dissolve or suspend the this compound derivative in acetonitrile at room temperature.

  • Add DCCI in one portion, followed by HOBt.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until all the acid is consumed.

  • Add a solution of hydrazine monohydrate and continue stirring for 2-3 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with Na₂CO₃ solution (to remove unreacted acid), saturated NaCl solution, and water.

  • Dry the organic layer over MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from hot ethanol to yield the pure hydrazide derivative.[5]

G cluster_activation Acid Activation cluster_hydrazinolysis Hydrazinolysis cluster_workup Work-up & Purification start This compound in CH₃CN add_reagents Add DCCI and HOBt start->add_reagents stir_rt Stir at RT (Monitor by TLC) add_reagents->stir_rt add_hydrazine Add Hydrazine Monohydrate stir_rt->add_hydrazine stir_2_3h Stir for 2-3 hours add_hydrazine->stir_2_3h filter_dcu Filter DCU stir_2_3h->filter_dcu evaporate_1 Evaporate Solvent filter_dcu->evaporate_1 extract Dissolve in EtOAc, Wash evaporate_1->extract dry Dry (MgSO₄) extract->dry evaporate_2 Evaporate Solvent dry->evaporate_2 recrystallize Recrystallize from Ethanol evaporate_2->recrystallize final_product 2-Thiophenecarbohydrazide Derivative recrystallize->final_product Isolated Product

References

Application Notes and Protocols: The Versatile Role of 2-Thiophenecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, contributing to the development of novel therapeutic agents across various disease areas. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in generating antimicrobial, antiviral, and anticancer agents.

I. Applications in Medicinal Chemistry

This compound and its derivatives have been extensively explored for their therapeutic potential. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while providing unique metabolic and physicochemical characteristics. This has led to its incorporation into a wide range of drug candidates.

  • Antimicrobial Agents: Derivatives of this compound, particularly thioureas and amides, have demonstrated significant activity against various bacterial and fungal strains. These compounds are of particular interest in the search for new agents to combat drug-resistant pathogens.

  • Antiviral Agents: A notable application of this compound is in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle.

  • Anticancer Agents: The thiophene scaffold is present in numerous compounds investigated for their anticancer properties. These derivatives have been shown to target various cancer-specific proteins and signaling pathways, including kinases and microtubule assembly.[1]

  • Other Therapeutic Areas: The versatility of this compound extends to its use in developing anti-inflammatory drugs, analgesics, and agents targeting the central nervous system.[2]

II. Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited literature.

Table 1: Antimicrobial Activity of this compound Thiourea Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaStaphylococcus aureus7.8 - 500[3]
Thiourea Derivative IV.1Candida albicans>125[3]
Thiourea Derivative IV.6Candida albicans>125[3]
Thiourea Derivative IV.7Candida albicans>125[3]

Table 2: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2-iodobenzamide (BZ02)A549 (Lung Cancer)6.10[1]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

A. Synthesis of this compound Thiourea Derivatives

This protocol describes a general method for the synthesis of N-substituted-N'-(2-thenoyl)thioureas.

Protocol 1: Synthesis of Thiourea Derivatives

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Potassium thiocyanate (KSCN)

  • Appropriate primary or secondary amine

  • Acetone (anhydrous)

  • TLC plates (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 2-Thenoyl Chloride:

    • A mixture of this compound (1 equivalent) and thionyl chloride (1.5 equivalents) is refluxed for 2 hours.

    • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-thenoyl chloride.

  • Synthesis of 2-Thenoyl Isothiocyanate:

    • A solution of 2-thenoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (1 equivalent) in anhydrous acetone at room temperature.

    • The reaction mixture is stirred for 1 hour at room temperature.

    • The precipitated potassium chloride is filtered off, and the filtrate containing 2-thenoyl isothiocyanate is used directly in the next step.

  • Synthesis of N-substituted-N'-(2-thenoyl)thioureas:

    • To the acetone solution of 2-thenoyl isothiocyanate (1 equivalent), a solution of the desired amine (1 equivalent) in acetone is added dropwise with stirring.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiourea derivative.

Characterization:

  • The structure of the synthesized compounds can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Isothiocyanate Formation cluster_step3 Step 3: Thiourea Synthesis A This compound C Reflux A->C B Thionyl Chloride B->C D 2-Thenoyl Chloride C->D Excess SOCl2 removed G Stir at RT D->G E Potassium Thiocyanate E->G F Anhydrous Acetone F->G H 2-Thenoyl Isothiocyanate G->H KCl filtered J Stir at RT H->J I Amine I->J K N-substituted-N'-(2-thenoyl)thiourea J->K Precipitation & Recrystallization

Synthesis of Thiourea Derivatives

B. Biological Evaluation: Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.

    • Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Assay_Workflow A Prepare Stock Solutions of Compounds C Perform Serial Dilutions A->C B Prepare 96-well Plates with Broth B->C E Inoculate Plates C->E D Prepare Standardized Inoculum D->E F Incubate Plates E->F G Determine MIC F->G

MIC Assay Workflow

IV. Signaling Pathways and Mechanisms of Action

Thiophene-based derivatives exert their biological effects through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways.

Anticancer Mechanism of Tetrahydrobenzo[b]thiophene Derivatives

Certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent anticancer agents that function by inhibiting kinases and disrupting microtubule assembly.[1] This dual mechanism leads to cell cycle arrest and apoptosis in cancer cells.

Anticancer_Mechanism cluster_drug Tetrahydrobenzo[b]thiophene Derivative cluster_pathways Cellular Targets cluster_effects Cellular Effects drug Drug kinase Kinase Signaling drug->kinase Inhibition microtubule Microtubule Dynamics drug->microtubule Disruption proliferation Decreased Cell Proliferation kinase->proliferation cycle_arrest Cell Cycle Arrest (G2/M) microtubule->cycle_arrest apoptosis Apoptosis proliferation->apoptosis cycle_arrest->apoptosis

Anticancer Mechanism

V. Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers engaged in the discovery and development of new drugs based on this important heterocyclic motif. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the identification of new and improved drug candidates.

References

2-Thiophenecarboxylic Acid: A Versatile Precursor for Advanced Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Thiophenecarboxylic acid (2-TCA), a heterocyclic compound, is a critical precursor in the synthesis of novel thiophene-based conductive polymers. These polymers are integral to the advancement of organic electronics, finding applications in flexible displays, organic solar cells, and sophisticated sensors. The presence of the carboxylic acid functional group on the thiophene ring provides a versatile handle for various polymerization strategies and functionalization, enabling the precise tuning of the resulting polymer's electronic and physical properties. This allows for the control of key characteristics such as electronic band gaps, charge carrier mobility, and solubility, which are essential for optimizing the performance of organic electronic devices.

Chemical and Physical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application in polymer synthesis.

PropertyValue
CAS Number 527-72-0
Molecular Formula C₅H₄O₂S
Molecular Weight 128.15 g/mol [1]
Boiling Point 260 °C[2]
Melting Point 125-127 °C[2]
Appearance White to light yellow crystalline powder

Synthesis of Conductive Polymers from this compound

Conductive polymers based on this compound can be synthesized through two primary methods: chemical polymerization and electrochemical polymerization. The choice of method influences the polymer's properties, such as its molecular weight, conductivity, and processability.

Logical Workflow for Polymer Synthesis

cluster_precursor Precursor cluster_synthesis Polymerization Methods cluster_polymer Resulting Polymer cluster_characterization Characterization 2-TCA This compound Chem_Poly Chemical Polymerization 2-TCA->Chem_Poly Electro_Poly Electrochemical Polymerization 2-TCA->Electro_Poly P2TCA Poly(this compound) Chem_Poly->P2TCA Electro_Poly->P2TCA Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) P2TCA->Spectroscopy Microscopy Microscopy (SEM) P2TCA->Microscopy Thermal Thermal Analysis (TGA, DSC) P2TCA->Thermal Conductivity Conductivity Measurement P2TCA->Conductivity

General workflow for synthesis and characterization.

Experimental Protocols

Protocol 1: Chemical Polymerization of this compound

This protocol is based on methods used for the polymerization of similar thiophene derivatives, such as thiophene-2-carbaldehyde.[3]

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidizing agent)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a dry three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a specific amount of this compound in anhydrous chloroform.

  • Oxidant Solution Preparation: In a separate dry flask, dissolve a molar excess of anhydrous ferric chloride in anhydrous chloroform.

  • Polymerization Reaction: Slowly add the ferric chloride solution to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 24-48 hours under an inert atmosphere with continuous stirring.

  • Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filtration: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected polymer repeatedly with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Chemical Polymerization Workflow Diagram

Start Start Dissolve_Monomer Dissolve 2-TCA in anhydrous chloroform Start->Dissolve_Monomer Prepare_Oxidant Prepare FeCl3 solution in anhydrous chloroform Dissolve_Monomer->Prepare_Oxidant Mix Slowly add FeCl3 solution to 2-TCA solution Dissolve_Monomer->Mix Prepare_Oxidant->Mix React Stir for 24-48h under inert atmosphere Mix->React Precipitate Precipitate polymer in methanol React->Precipitate Filter_Wash Filter and wash with methanol and water Precipitate->Filter_Wash Dry Dry polymer in vacuum oven Filter_Wash->Dry End End Dry->End

Step-by-step chemical polymerization workflow.
Protocol 2: Electrochemical Polymerization of this compound

This protocol is adapted from general procedures for the electrochemical polymerization of thiophene and its derivatives.[4]

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Deionized water (for rinsing)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Inert gas (N₂ or Ar) purging system

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.

  • Monomer Addition: Dissolve a specific concentration of this compound (e.g., 0.1 M) in the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform electropolymerization using one of the following techniques:

    • Potentiodynamic: Cycle the potential between a lower and an upper limit (e.g., -0.2 V to +1.8 V vs. Ag/AgCl) for a set number of cycles.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., +1.6 V vs. Ag/AgCl) for a specific duration.

    • Galvanostatic: Apply a constant current density for a specific duration.

  • Film Deposition: A film of poly(this compound) will deposit on the surface of the working electrode.

  • Rinsing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas or in a vacuum desiccator.

Electrochemical Polymerization Workflow Diagram

Start Start Prepare_Solution Prepare monomer and electrolyte solution in acetonitrile Start->Prepare_Solution Assemble_Cell Assemble three-electrode electrochemical cell Prepare_Solution->Assemble_Cell Deoxygenate Purge solution with inert gas Assemble_Cell->Deoxygenate Electropolymerize Apply potential or current (Potentiodynamic, Potentiostatic, or Galvanostatic) Deoxygenate->Electropolymerize Rinse_Electrode Rinse polymer-coated electrode with acetonitrile Electropolymerize->Rinse_Electrode Dry_Film Dry polymer film Rinse_Electrode->Dry_Film End End Dry_Film->End

Step-by-step electrochemical polymerization workflow.

Characterization and Properties of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, morphology, thermal stability, and electrical conductivity.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the presence of the carboxylic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer's structure and regiochemistry.

  • UV-Vis Spectroscopy: To study the electronic properties and conjugation length of the polymer.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer film.

Quantitative Data

The following table summarizes some reported properties for polythiophene derivatives containing carboxylic acid groups. It is important to note that the properties of poly(this compound) may vary depending on the synthesis method and conditions.

PropertyPolymerValueReference
Thermal Decomposition Temperature Poly(thiophene carboxylic acid) composite~10 °C higher than polythiophene[5]
Thermal Conductivity Poly(thiophene carboxylic acid) composite (25% filler)1.05 W·m⁻¹k⁻¹[5]

Note: The electrical conductivity of polythiophenes can be significantly enhanced through doping, a process that introduces charge carriers into the polymer backbone.[6] The carboxylic acid groups in poly(this compound) can potentially facilitate self-doping or allow for further functionalization to tune the polymer's conductivity.

Conclusion

This compound is a promising precursor for the development of functional conductive polymers. The protocols outlined above provide a foundation for the synthesis and characterization of poly(this compound). Further research and optimization of the synthesis parameters are crucial for tailoring the polymer's properties for specific applications in the fields of organic electronics, sensing, and drug delivery. The versatility of the carboxylic acid group opens up numerous possibilities for creating advanced materials with tailored functionalities.

References

Application Notes and Protocols for Polymerization of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid is a versatile heterocyclic compound with significant potential in the development of advanced materials, particularly conductive polymers for applications in organic electronics, sensors, and drug delivery systems. The presence of both a polymerizable thiophene ring and a functional carboxylic acid group allows for the synthesis of polymers with tunable properties. However, the direct polymerization of this compound presents challenges due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the thiophene ring towards conventional oxidative polymerization methods.

These application notes provide an overview of the primary strategies for the polymerization of this compound, including a protection group strategy and direct electropolymerization. Detailed protocols for these methods are provided to guide researchers in the synthesis of poly(this compound) and its derivatives.

Polymerization Strategies

Two main strategies are proposed for the polymerization of this compound:

  • Protection Group Strategy: This involves the protection of the carboxylic acid group, typically by esterification, to facilitate polymerization. Following polymerization, the protecting group is removed to yield the desired poly(this compound). This approach is compatible with common oxidative polymerization techniques, such as those using iron(III) chloride (FeCl₃).

  • Direct Electrochemical Polymerization: This method involves the direct anodic oxidation of the this compound monomer to form a polymer film on the electrode surface. While potentially more direct, this method requires careful control of electrochemical parameters due to the higher oxidation potential of the monomer.

Data Presentation

Quantitative data for homopolymers of this compound is scarce in the literature. However, data for a closely related polymer, poly(2-thiophen-3-yl-malonic acid), which also features carboxylic acid groups, provides valuable insights into the expected properties.[1]

PropertyValueNotes
Electrical Conductivity 10⁻⁵ S/cmCharacteristic of a semiconductor material.[1]
Thermal Stability Decomposition temperature > 215 °CIndicates good thermal stability.[1]
Solubility Soluble in aqueous baseThe presence of carboxylic acid groups imparts pH-dependent solubility.[1]

Experimental Protocols

Protocol 1: Oxidative Polymerization via Protection Group Strategy

This protocol details the synthesis of poly(this compound) through the esterification of the monomer, followed by oxidative polymerization with FeCl₃, and subsequent deprotection.

Part A: Esterification of this compound (Protection)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable alcohol (e.g., methanol or ethanol) in excess.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the esterified monomer. Confirm the product structure using techniques such as NMR and FTIR spectroscopy.

Part B: Oxidative Polymerization of the Esterified Monomer

  • Monomer Solution: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified esterified monomer in a dry, inert solvent such as chloroform or tetrahydrofuran (THF).

  • Oxidant Addition: In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃) in the same solvent. Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring at room temperature. A typical molar ratio of monomer to FeCl₃ is 1:2.5.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a dark-colored precipitate indicates polymer formation.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration and wash it repeatedly with methanol to remove any remaining oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol.

  • Drying: Dry the purified polymer under vacuum.

Part C: Hydrolysis of the Polymer (Deprotection)

  • Hydrolysis: Suspend the ester-functionalized polymer in a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like THF or ethanol to improve polymer swelling.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours to ensure complete hydrolysis of the ester groups.

  • Acidification: After cooling, carefully acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the poly(this compound).

  • Purification: Collect the polymer by filtration and wash thoroughly with deionized water to remove any salts.

  • Drying: Dry the final poly(this compound) under vacuum.

Protocol 2: Direct Electrochemical Polymerization

This protocol describes the direct synthesis of poly(this compound) films on a conductive substrate using cyclic voltammetry.

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate or lithium perchlorate) in a dry, aprotic solvent such as acetonitrile or propylene carbonate.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a conductive substrate (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon) as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization:

    • Immerse the electrodes in the deoxygenated electrolyte solution.

    • Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to oxidize the monomer (e.g., +1.8 to +2.2 V vs. Ag/AgCl). The exact potential will need to be determined experimentally as it is influenced by the solvent and electrolyte system.

    • The scan rate can be set between 50 and 100 mV/s.

    • Repeat the potential cycling for a desired number of cycles. The growth of the polymer film on the working electrode can be observed by an increase in the peak currents with each cycle.

  • Film Characterization:

    • After polymerization, remove the working electrode from the monomer solution and rinse it with fresh solvent to remove any unreacted monomer and electrolyte.

    • The resulting polymer film can then be characterized electrochemically in a monomer-free electrolyte solution to study its redox properties.

    • Spectroscopic and microscopic techniques can be used to further characterize the film's structure and morphology.

Visualizations

Polymerization_Strategy Monomer 2-Thiophenecarboxylic Acid Protect Esterification (Protection) Monomer->Protect Protected_Monomer Esterified Monomer Protect->Protected_Monomer Polymerize Oxidative Polymerization (FeCl3) Protected_Monomer->Polymerize Protected_Polymer Protected Polymer Polymerize->Protected_Polymer Deprotect Hydrolysis (Deprotection) Protected_Polymer->Deprotect Final_Polymer Poly(2-Thiophenecarboxylic Acid) Deprotect->Final_Polymer

Caption: Workflow for the protection group strategy.

Electropolymerization_Workflow Start Start Prepare_Solution Prepare Electrolyte Solution (Monomer + Supporting Electrolyte) Start->Prepare_Solution Setup_Cell Assemble Three-Electrode Electrochemical Cell Prepare_Solution->Setup_Cell Deoxygenate Deoxygenate Solution (Inert Gas Purge) Setup_Cell->Deoxygenate Perform_CV Perform Cyclic Voltammetry (Potential Cycling) Deoxygenate->Perform_CV Polymer_Film Polymer Film Deposition on Working Electrode Perform_CV->Polymer_Film Rinse_Characterize Rinse and Characterize Polymer Film Polymer_Film->Rinse_Characterize End End Rinse_Characterize->End

Caption: Workflow for direct electropolymerization.

References

Synthesis of 2-Thiophenecarboxylic Acid Hydrazide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

2-Thiophenecarboxylic acid hydrazide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its derivatives have shown significant biological activities, including potential as anti-inflammatory, antimicrobial, and notably, anti-tuberculosis agents.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound hydrazide, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are based on established and efficient methods reported in the scientific literature.

Introduction

The synthesis of this compound hydrazide is primarily achieved through the reaction of a this compound derivative with hydrazine. The most common precursors are this compound itself, its corresponding esters (e.g., methyl 2-thiophenecarboxylate), or its acid chloride. This document outlines two primary, reliable methods for its preparation:

  • Method A: Direct synthesis from this compound via an activated intermediate.

  • Method B: Hydrazinolysis of methyl 2-thiophenecarboxylate.

These methods have been selected for their high yields and purity of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound hydrazide.

ParameterValueReference
Molecular Formula C₅H₆N₂OS[3]
Molecular Weight 142.18 g/mol [3][4][5]
Typical Yield >90%[2][6]
Melting Point 136-139 °C[5]
Appearance Powder[5]
CAS Number 2361-27-5[3][5]

Experimental Protocols

Method A: Synthesis from this compound using DCCI and HOBt

This method involves the activation of the carboxylic acid using dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to form an active ester, which then readily reacts with hydrazine hydrate to yield the desired hydrazide with high purity and yield.[6]

Materials:

  • This compound

  • Dicyclohexylcarbodiimide (DCCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrazine hydrate

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1-hydroxybenzotriazole (HOBt) to the solution.

    • Slowly add a solution of dicyclohexylcarbodiimide (DCCI) in acetonitrile to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction with Hydrazine:

    • Filter off the DCU precipitate and wash it with acetonitrile.

    • Cool the filtrate to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate to the filtrate.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a saturated sodium chloride solution, and water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from hot ethanol to yield pure this compound hydrazide.

Method B: Hydrazinolysis of Methyl 2-Thiophenecarboxylate

This is a standard and straightforward method for preparing carbohydrazides involving the reaction of an ester with hydrazine hydrate in an alcoholic solvent.

Materials:

  • Methyl 2-thiophenecarboxylate

  • Hydrazine hydrate

  • Methanol or Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-thiophenecarboxylate in methanol or ethanol.

    • Add an excess of hydrazine hydrate to the solution.

  • Reaction:

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will often precipitate out of the solution upon cooling.

    • If precipitation occurs, collect the solid by filtration and wash it with a small amount of cold methanol.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the resulting crystals by filtration, wash with cold methanol, and dry under vacuum.

Visualizations

Experimental Workflow: Synthesis of this compound Hydrazide (Method A)

Synthesis_Workflow cluster_activation Activation cluster_hydrazinolysis Hydrazinolysis cluster_purification Purification start_end start_end process process reagent reagent product product wash wash Start Start: 2-Thiophenecarboxylic Acid in Acetonitrile Add_HOBt Add HOBt Start->Add_HOBt Add_DCCI Add DCCI (0°C -> RT) Add_HOBt->Add_DCCI Activated_Ester Formation of Activated Ester Add_DCCI->Activated_Ester Filter_DCU Filter DCU Activated_Ester->Filter_DCU Add_Hydrazine Add Hydrazine Hydrate (0°C -> RT) Filter_DCU->Add_Hydrazine Crude_Product Crude Product Add_Hydrazine->Crude_Product Workup Aqueous Workup (NaHCO3, NaCl, H2O) Crude_Product->Workup Dry Dry (MgSO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize (Ethanol) Evaporate->Recrystallize Final_Product Pure 2-Thiophenecarboxylic Acid Hydrazide Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound hydrazide via Method A.

Signaling Pathway Context: Potential Application in Tuberculosis Treatment

This compound hydrazide is a precursor for compounds that may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. For instance, derivatives can be designed to target enzymes involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Tuberculosis_Target_Pathway precursor precursor derivative derivative enzyme enzyme process process effect effect TCH 2-Thiophenecarboxylic Acid Hydrazide Derivatives Hydrazone Derivatives TCH->Derivatives Synthesis InhA InhA Enzyme (Enoyl-ACP reductase) Derivatives->InhA Inhibition Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Leads to TB_Death M. tuberculosis Death Cell_Wall->TB_Death

Caption: Potential mechanism of action for this compound hydrazide derivatives.

References

Applications of 2-Thiophenecarboxylic Acid in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid is a pivotal building block in the synthesis of advanced organic electronic materials. Its thiophene core provides inherent electronic conductivity, while the carboxylic acid group offers a versatile handle for chemical modification and polymerization. This allows for the fine-tuning of electronic properties such as band gaps, charge carrier mobilities, and solubility, which are critical for optimizing the performance of organic electronic devices.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are extensively used as the active semiconductor layer in OFETs due to their excellent charge transport properties. The performance of these devices is highly dependent on the molecular ordering and intermolecular interactions of the polymer chains, which can be controlled through chemical design originating from precursors like this compound.

Quantitative Performance Data for Thiophene-Based OFETs
Polymer/Small MoleculeHole Mobility (μh) [cm²/Vs]On/Off RatioDevice ArchitectureReference
Poly(3-hexylthiophene) (P3HT)0.01 - 0.1> 10⁵Bottom-gate, top-contact[2]
Diketopyrrolopyrrole-Thieno[3,2-b]thiophene Copolymerup to 3 × 10⁻²> 10⁴Bottom-gate, top-contact[3]
Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-SVS Copolymer0.1966.5 × 10⁴Top-gate, bottom-contact[4]
Experimental Protocol: Fabrication of a Poly(3-hexylthiophene) (P3HT) OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using P3HT, a polymer that can be synthesized from 3-hexylthiophene, a derivative of this compound.

1. Substrate Cleaning:

  • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and dielectric, respectively.
  • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas.
  • Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface.

2. Surface Modification:

  • To improve the interface for semiconductor deposition, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS).
  • This can be done by vapor deposition or by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for several hours.
  • Rinse the substrate with the solvent and anneal at 120°C for 10 minutes.

3. P3HT Deposition:

  • Prepare a solution of regioregular P3HT in a suitable solvent such as chloroform or chlorobenzene (e.g., 5 mg/mL).
  • Deposit the P3HT solution onto the substrate using spin-coating. A typical spin-coating speed is 2000-3000 rpm for 60 seconds to achieve a film thickness of 30-50 nm.[2]
  • Anneal the P3HT film on a hotplate in a nitrogen-filled glovebox at a temperature above its glass transition temperature (e.g., 120-150°C) for 10-30 minutes to improve crystallinity and charge transport.

4. Electrode Deposition:

  • Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., 50 nm of gold) through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

5. Characterization:

  • Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
  • Measure the output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage) to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Workflow for OFET Fabrication

OFET_Fabrication cluster_synthesis Monomer Synthesis cluster_fabrication Device Fabrication 2-TCA 2-Thiophenecarboxylic Acid 3-HT 3-Hexylthiophene 2-TCA->3-HT Derivatization P3HT Poly(3-hexylthiophene) 3-HT->P3HT Polymerization Spincoat P3HT Spin-Coating P3HT->Spincoat Solution Preparation Substrate Si/SiO2 Substrate Cleaning SAM OTS Surface Treatment Substrate->SAM SAM->Spincoat Anneal Thermal Annealing Spincoat->Anneal Evaporation Au Electrode Evaporation Anneal->Evaporation OFET Completed OFET Device Evaporation->OFET

Caption: Workflow from this compound to a functional OFET device.

Application in Organic Solar Cells (OSCs)

Derivatives of this compound are fundamental to the creation of donor-acceptor copolymers and small molecules that serve as the active layer in bulk heterojunction (BHJ) organic solar cells. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials is crucial for achieving efficient charge separation and high open-circuit voltages.

Quantitative Performance Data for Thiophene-Based OSCs
Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
P3HTPC₆₁BM3.0 - 5.00.68 - 1060 - 65[5][6]
Thienothiophene-based copolymer (PTBTz-2)PC₇₁BM9.720.8816.8465.5[7]
Small Molecule (BTTR)PC₇₁BM8.00.9313.265.4[3]
Experimental Protocol: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol details the fabrication of a standard BHJ solar cell using a blend of P3HT and[8][8]-phenyl-C₆₁-butyric acid methyl ester (PCBM).

1. Substrate Preparation:

  • Use pre-patterned indium tin oxide (ITO) coated glass substrates.
  • Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with nitrogen and treat with oxygen plasma to enhance the work function of the ITO.

2. Hole Transport Layer (HTL) Deposition:

  • Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface. A typical spin speed is 4000-5000 rpm for 30-40 seconds.[9]
  • Anneal the PEDOT:PSS layer on a hotplate at 140-150°C for 10-15 minutes in air.

3. Active Layer Deposition:

  • Prepare a blend solution of P3HT and PCBM, typically in a 1:0.8 or 1:1 weight ratio, in a solvent like chlorobenzene or dichlorobenzene (e.g., 20 mg/mL total concentration).[10]
  • Stir the solution overnight in a nitrogen-filled glovebox.
  • Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. The spin speed will determine the film thickness, which is typically optimized to be around 100-200 nm.
  • Perform solvent annealing by leaving the device in a covered petri dish with a small amount of the solvent for a period of time (e.g., 1 hour) to improve the morphology of the blend.
  • Follow with thermal annealing at a temperature around 130-150°C for 10-30 minutes.[10]

4. Cathode Deposition:

  • Transfer the substrates into a thermal evaporator.
  • Deposit a low work function metal, such as calcium (Ca, ~20 nm) followed by a protective layer of aluminum (Al, ~100 nm), through a shadow mask to define the active area of the device.

5. Encapsulation and Characterization:

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
  • Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
  • Determine the key performance parameters: PCE, Voc, Jsc, and FF.

Logical Relationships in OSC Device Optimization

OSC_Optimization cluster_processing Processing Conditions TCA_Derivative 2-TCA Derivative (Monomer) Polymer_Properties Polymer Properties (HOMO/LUMO, Solubility) TCA_Derivative->Polymer_Properties Polymerization & Functionalization Blend_Morphology Active Layer Blend Morphology Polymer_Properties->Blend_Morphology Influences Device_Performance OSC Performance (PCE, Voc, Jsc, FF) Blend_Morphology->Device_Performance Determines Solvent Solvent Choice Solvent->Blend_Morphology Annealing Annealing (Solvent & Thermal) Annealing->Blend_Morphology

Caption: Key factors influencing the performance of organic solar cells.

Application in Organic Light-Emitting Diodes (OLEDs)

While less common as the primary emissive material, thiophene derivatives synthesized from this compound can be incorporated into host materials or as part of the molecular structure of emitters in OLEDs. Their electronic properties can be tailored to facilitate charge transport and injection, and to tune the emission color.

Quantitative Performance Data for Thiophene-Based OLEDs
Emitter/Host MaterialMax. External Quantum Efficiency (EQE) [%]Max. Current Efficiency [cd/A]Max. Luminance [cd/m²]Emission ColorReference
Thienothiophene-based emitter (DMB-TT-TPA)4.6110.6752Green[11]
Carbazole-Thienopyrroledione Emitterup to 9.5~204130Greenish-Blue[12]
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol provides a general method for fabricating a simple, solution-processed, multi-layer OLED.

1. Substrate Preparation:

  • Clean patterned ITO glass substrates as described for OSCs.

2. Hole Injection and Transport Layer (HIL/HTL) Deposition:

  • Spin-coat a layer of PEDOT:PSS to serve as the HIL. Anneal at 120°C for 15 minutes.
  • For a multi-layer device, an additional hole-transporting material can be spin-coated on top of the PEDOT:PSS. This may require the use of orthogonal solvents to prevent dissolution of the underlying layer.

3. Emissive Layer (EML) Deposition:

  • Prepare a solution of the emissive material (which may be a polymer or a small molecule blended with a host polymer) in a suitable solvent like toluene or chlorobenzene.
  • Spin-coat the emissive layer onto the HTL. The thickness is typically in the range of 50-80 nm.
  • Anneal the emissive layer according to the material's specifications, usually in a nitrogen glovebox.

4. Electron Transport and Injection Layer (ETL/EIL) Deposition:

  • For improved device performance, an ETL (e.g., TPBi) and an EIL (e.g., LiF) are typically deposited via thermal evaporation. However, for an all-solution-processed device, a soluble ETL material would be used.

5. Cathode Deposition:

  • Thermally evaporate a low work function cathode, such as Calcium/Aluminum (Ca/Al) or Lithium Fluoride/Aluminum (LiF/Al), through a shadow mask.

6. Encapsulation and Characterization:

  • Encapsulate the device to protect it from the environment.
  • Characterize the device by measuring the current density-voltage-luminance (J-V-L) characteristics.
  • Calculate the current efficiency, power efficiency, and external quantum efficiency. The electroluminescence spectrum should also be measured.

Signaling Pathway for Electroluminescence in an OLED

OLED_Pathway cluster_recombination Anode Anode (ITO) Hole_Injection Hole Injection Anode->Hole_Injection Cathode Cathode (e.g., Ca/Al) Electron_Injection Electron Injection Cathode->Electron_Injection HTL Hole Transport Layer (HTL) Hole_Injection->HTL ETL Electron Transport Layer (ETL) Electron_Injection->ETL EML Emissive Layer (EML) HTL->EML Hole Transport ETL->EML Electron Transport Exciton Exciton Formation (Recombination) Light Radiative Decay (Light Emission) Exciton->Light

Caption: Charge injection, transport, and recombination leading to light emission in an OLED.

References

Application Notes and Protocols: 2-Thiophenecarboxylic Acid in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory drugs derived from 2-thiophenecarboxylic acid. The focus is on two prominent examples: the well-established non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic Acid, a cyclooxygenase (COX) inhibitor, and a newer class of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives that exhibit anti-inflammatory properties through the activation of the NRF2 signaling pathway.

Introduction

This compound and its derivatives serve as versatile scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory agents. The thiophene ring is a bioisostere of the benzene ring and is present in several commercially available drugs.[1] This document details the synthetic routes and biological evaluation protocols for two classes of anti-inflammatory compounds derived from this core structure.

Tiaprofenic Acid , chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class.[2] Its therapeutic effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3]

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives represent a more recent class of anti-inflammatory compounds. Their mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.[4][5]

Data Presentation

Synthesis Yields

The following table summarizes the reported yields for the synthesis of Tiaprofenic Acid and a key intermediate.

Compound/IntermediateStarting MaterialKey ReagentsReported YieldReference
5-Benzoyl-2-bromothiophene2-BromothiopheneBenzoyl chloride, Aluminum trichloride92.7%[6]
Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid)Diethyl 5-benzoyl-α-methyl-2-thiophene malonate10% NaOH, HCl89.0%[7]
Tiaprofenic Acid (Overall Yield)ThiopheneMultiple steps71%[7][8]
In Vitro Anti-Inflammatory Activity

This table presents the quantitative data on the in-vitro anti-inflammatory activity of Tiaprofenic Acid and selected 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

CompoundTarget/AssayMetricValueReference
Tiaprofenic AcidProstaglandin E2 Synthesis Inhibition% Inhibition72%[9]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (Compound 3a)NRF2 Activation (NQO1 Activity)% Inhibition82.07%[10]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (Compound 3b)NRF2 Activation (NQO1 Activity)% Inhibition74.83%[10]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (Compound 2a)NRF2 Activation (NQO1 Activity)% Inhibition64.98%[10]

Note: Specific IC50 values for Tiaprofenic acid against COX-1 and COX-2 were not consistently available in the reviewed literature, which often compares its efficacy and safety profile to other NSAIDs without providing direct inhibitory concentrations.[11][12]

Experimental Protocols

Synthesis of Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid)

This protocol describes a multi-step synthesis of Tiaprofenic Acid, starting from 2-bromothiophene.

Step 1: Synthesis of 5-Benzoyl-2-bromothiophene [6]

  • To a suspension of 3.250 kg of aluminum trichloride in 12 kg of methylene chloride, slowly add 3.420 kg of benzoyl chloride between 10 and 20 °C.

  • Stir the mixture for 10 minutes.

  • Slowly add 3.600 kg of 2-bromothiophene, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for 1 hour at 15 °C.

  • Pour the reaction mixture into a mixture of ice, water, and hydrochloric acid.

  • Separate the organic phase, dry, and concentrate it.

  • Crystallize the residual product from sec-butanol and dry to obtain 5.500 kg of 5-benzoyl-2-bromothiophene (Yield: 92.7%).

Step 2: Synthesis of Diethyl 5-benzoyl-α-methyl-2-thiophene malonate [6]

  • Slowly add 260 g of methyl diethylmalonate to a suspension of 54 g of sodium hydride (60%) in 600 g of dimethylformamide, maintaining the temperature between 10 and 20 °C.

  • Stir the mixture for 2 hours at 20 °C to complete the formation of sodium methyl diethylmalonate.

  • In a separate flask, dissolve 300 g of 5-benzoyl-2-bromothiophene in 600 ml of dimethylformamide.

  • Slowly add the solution from step 3 to the reaction mixture from step 2, allowing the temperature to rise to 80 °C.

  • Maintain the reaction mixture at this temperature for at least 2 hours.

  • Cool the mixture to 30 °C and add 500 g of toluene and 1500 g of water.

  • Separate the phases, wash the organic phase with water, and then concentrate the organic phase under vacuum.

Step 3: Saponification and Decarboxylation to Tiaprofenic Acid [7]

  • To 1.0 g of diethyl 5-benzoyl-α-methyl-2-thiophene malonate, add 20 mL of 10% NaOH solution and 15 mL of ethyl acetate.

  • Reflux the mixture for 24 hours with vigorous stirring.

  • After cooling, carefully acidify the system with concentrated HCl to a pH of 2.

  • Decarboxylate at 50°C for 30 minutes.

  • Extract the product twice with 30 mL of ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent to obtain a white crystalline powder of Tiaprofenic Acid (Yield: 89.0%).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into at least three groups: Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test compound (Tiaprofenic Acid or other derivatives at various doses).

  • Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity: NRF2 Activation in RAW 264.7 Macrophages

This protocol is for evaluating the ability of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives to activate the NRF2 pathway.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in appropriate plates and treat them with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • NRF2 Activation Assessment:

    • Western Blot: Lyse the cells and separate the nuclear and cytoplasmic fractions. Perform Western blotting to detect the levels of NRF2 in the nuclear fraction. An increase in nuclear NRF2 indicates activation. Also, probe for downstream targets of NRF2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

    • Quantitative PCR (qPCR): Extract total RNA from the cells and perform reverse transcription followed by qPCR to measure the mRNA expression levels of NRF2 target genes (e.g., Hmox1, Nqo1).

  • Measurement of Anti-Inflammatory Effects:

    • Nitric Oxide (NO) Production: Pre-treat the cells with the test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Measure the nitrite concentration in the culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.

    • Pro-inflammatory Cytokine Measurement: Treat the cells as described for NO production. Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.

Visualizations

Signaling Pathways and Workflows

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Tiaprofenic_Acid Tiaprofenic Acid Tiaprofenic_Acid->COX1 Tiaprofenic_Acid->COX2 NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_NRF2 Keap1-NRF2 Complex NRF2_free NRF2 Keap1_NRF2->NRF2_free Dissociation Ubiquitination Ubiquitination & Degradation Keap1_NRF2->Ubiquitination Thiophene_Derivative 2-Amino-Thiophene Derivative Thiophene_Derivative->Keap1_NRF2 Inhibition NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Gene_Expression Expression of Anti-inflammatory & Antioxidant Genes (HO-1, NQO1) ARE->Gene_Expression Experimental_Workflow Start Start: Synthesized Thiophene Derivative In_Vitro_Assay In Vitro Assay (e.g., RAW 264.7 cells) Start->In_Vitro_Assay In_Vivo_Assay In Vivo Assay (e.g., Carrageenan Paw Edema) Start->In_Vivo_Assay Mechanism_Study Mechanism of Action Study (COX Inhibition or NRF2 Activation) In_Vitro_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation In_Vivo_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

Application Notes and Protocols: Oxidation of 2-Acetylthiophene to 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenecarboxylic acid is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Suprofen.[1][2] A common and efficient laboratory-scale synthesis of this compound involves the oxidation of the readily available precursor, 2-acetylthiophene.[1][2][3] The most prominent method for this transformation is the haloform reaction, which utilizes an alkaline solution of sodium hypochlorite to convert the acetyl group into a carboxylate, which is subsequently protonated to yield the carboxylic acid.[1][3] This protocol provides a detailed procedure for this oxidation reaction, outlining the necessary reagents, steps, and purification techniques.

Reaction Scheme

The overall chemical transformation is as follows:

The reaction proceeds via the haloform reaction mechanism, where the methyl group of the acetyl moiety is exhaustively halogenated by the hypochlorite, followed by nucleophilic acyl substitution by hydroxide to liberate chloroform and the carboxylate salt.

Data Presentation

Table 1: Physicochemical Properties and Yield

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Typical Yield
2-Acetylthiophene C₆H₆OS126.17Yellow liquid9214N/A
This compound C₅H₄O₂S128.15White solid125–127N/A~85-95%

Table 2: Spectroscopic Data for Characterization

CompoundFT-IR (cm⁻¹)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Acetylthiophene ~1665 (C=O)7.6 (m, 2H), 7.1 (m, 1H), 2.5 (s, 3H)190.8, 144.1, 133.7, 132.3, 128.2, 26.7
This compound ~3000 (br, O-H), ~1680 (C=O), 1528, 1413, 1354 (C-C ring)[4]10.5 (br s, 1H), 8.0 (dd, 1H), 7.6 (dd, 1H), 7.1 (t, 1H)168.1, 138.2, 134.5, 133.8, 127.9

Experimental Protocol

This protocol details the oxidation of 2-acetylthiophene using the haloform reaction.

Materials and Reagents

  • 2-Acetylthiophene (C₆H₆OS)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6% w/v)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (C₄H₁₀O) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure

  • Preparation of Alkaline Hypochlorite Solution: In a beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide. For a typical scale, a commercially available bleach solution can be made alkaline by the addition of NaOH pellets or a concentrated NaOH solution.

  • Reaction Setup:

    • Place 2-acetylthiophene into the three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

    • Cool the flask in an ice bath to bring the temperature of the 2-acetylthiophene to 0-5 °C.

  • Oxidation Reaction:

    • Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel to the vigorously stirred 2-acetylthiophene.[1]

    • Carefully monitor the reaction temperature and maintain it below 40°C throughout the addition.[1] The reaction is exothermic.

  • Reaction Completion:

    • After the complete addition of the hypochlorite solution, remove the ice bath and continue stirring.

    • The reaction is considered complete when the temperature of the mixture drops to room temperature (25-30°C) without external cooling. This may take between 30 minutes to 4 hours.[1]

  • Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Prepare an aqueous solution of sodium bisulfite and add it slowly to the reaction mixture to destroy any excess sodium hypochlorite.[1] A negative test with starch-iodide paper can confirm the absence of oxidant.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous layer, which contains the sodium salt of this compound.[1][5]

    • Cool the aqueous layer in an ice bath and slowly acidify it to pH 1 using concentrated hydrochloric acid.[1] A white precipitate of this compound should form.

  • Extraction and Drying:

    • Extract the acidified aqueous layer multiple times with diethyl ether.[1]

    • Combine the organic extracts in the separatory funnel and wash them with water.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

    • For higher purity, recrystallize the crude product from hot water to yield pure this compound as a white solid.[1]

Safety Precautions

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic; careful temperature control is crucial.

  • Acidification with concentrated HCl should be done slowly and in an ice bath to control heat evolution.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase start 2-Acetylthiophene in Flask add_naocl Slowly add alkaline NaOCl solution start->add_naocl Vigorous stirring, <40°C stir Stir until temperature stablizes at 25-30°C add_naocl->stir quench Quench excess NaOCl with NaHSO₃ solution stir->quench separate Separate aqueous layer quench->separate acidify Acidify aqueous layer to pH 1 with conc. HCl separate->acidify Precipitate forms extract Extract with Diethyl Ether acidify->extract dry Dry organic layer (e.g., MgSO₄) extract->dry evaporate Evaporate solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from hot water evaporate->recrystallize Crude product product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Thiophenecarboxylic Acid Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, frequently incorporated into the structures of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The Grignard reaction offers a classic and versatile method for the synthesis of these compounds. This protocol involves the formation of a 2-thienyl Grignard reagent from a corresponding 2-halothiophene, followed by carboxylation with carbon dioxide. This application note provides a detailed protocol for this transformation, along with quantitative data for various derivatives and a visual representation of the experimental workflow.

Key Challenges and Considerations

The success of the Grignard reaction is highly dependent on stringent experimental conditions. Key considerations include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent quenching of the reagent.[2]

  • Magnesium Activation: The magnesium turnings used for the reaction often have a passivating oxide layer that can inhibit the reaction. Activation, typically with a small amount of iodine or 1,2-dibromoethane, is crucial for initiating the formation of the Grignard reagent.[2]

  • Side Reactions: A common side reaction is the Wurtz-type coupling, where the formed Grignard reagent reacts with the starting 2-halothiophene to form a bithiophene byproduct. This can be minimized by the slow, dropwise addition of the 2-halothiophene solution to the magnesium suspension.[2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromothiophene. The same general procedure can be adapted for substituted 2-halothiophenes.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or diethyl ether for extraction

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath and ice-salt bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium. Gently warm the flask until the purple vapor of iodine is observed, then allow it to cool.

    • Add enough anhydrous diethyl ether or THF to cover the magnesium turnings.

    • In a dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a change in color. Gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to approximately -10 °C to 0 °C.

    • Carefully and in small portions, add an excess of crushed dry ice to the stirred solution. A vigorous reaction will occur.

    • Allow the mixture to warm to room temperature and continue stirring for at least 2 hours, or until all the excess dry ice has sublimated.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of 1 M HCl solution with vigorous stirring. Continue adding acid until the aqueous layer is acidic to litmus paper.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Quantitative Data

The following table summarizes the yields of various this compound derivatives synthesized via the Grignard reaction.

Starting MaterialProductYield (%)Notes
2-BromothiopheneThis compound56%Mechanochemical Grignard reaction.
2,4,5-Tribromo-3-methylthiophene4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid86%Grignard formation with MeMgBr, followed by CO₂ quench.[3]
Tetrachlorothiophene3,4,5-Trichloro-2-thiophenecarboxylic acidNot specifiedDescribed as a "previously reported Grignard method".[4]
2,4-Dibromo-3-methylthiophene4-Bromo-3-methyl-2-thiophenecarboxylic acidNot specifiedMentioned as one route involving Grignard metallation and CO₂ carbonation.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound derivatives via the Grignard reaction.

Grignard_Workflow Start Start: 2-Halothiophene Magnesium Turnings Grignard_Formation Grignard Reagent Formation (Anhydrous Ether/THF) Start->Grignard_Formation Carboxylation Carboxylation (Dry Ice, CO₂) Grignard_Formation->Carboxylation 2-Thienylmagnesium Halide Activation Mg Activation (Iodine) Activation->Grignard_Formation Workup Aqueous Work-up (HCl) Carboxylation->Workup Extraction Extraction & Purification Workup->Extraction Product Final Product: 2-Thiophenecarboxylic Acid Derivative Extraction->Product

References

Application Notes and Protocols: Halogenation of 2-Thiophenecarboxylic Acid for Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides. The protocols outlined are based on established laboratory-scale manufacturing routes.

Introduction

Halogenated 2-thiophenecarboxylic acids and their derivatives are crucial intermediates in the synthesis of a new generation of insecticides developed by Dow AgroSciences, including experimental compounds XR-693 and XR-906.[1][2] These insecticides exhibit potent activity against a range of agricultural pests such as aphids, mites, and whiteflies, coupled with low mammalian toxicity.[1][2] The core of these insecticides is a 2,6-dihaloaryl 1,2,4-triazole system, to which a halogenated thiophene moiety is attached. The functionalization of the 2-position of the thiophene ring, typically as an acid chloride or a nitrile, allows for its incorporation into the final triazole structure.[1][2] This document details the synthetic routes to three key halogenated thiophene building blocks: 4-bromo-3-methyl-2-thiophenecarbonyl chloride, 3,4,5-trichloro-2-thiophenecarbonyl chloride, and 3,4,5-trichloro-2-thiophenecarbonitrile.

Data Presentation

Table 1: Synthesis of 2,4-Dibromo-3-methylthiophene
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
3-MethylthiopheneN-Bromosuccinimide (NBS)Acetonitrile/Water0-522,4-Dibromo-3-methylthiophene85
Table 2: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
2,4-Dibromo-3-methylthiophenen-Butyllithium, CO2THF-78 to rt14-Bromo-3-methyl-2-thiophenecarboxylic Acid75
Table 3: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride
Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
4-Bromo-3-methyl-2-thiophenecarboxylic AcidThionyl chloride (SOCl2)TolueneReflux24-Bromo-3-methyl-2-thiophenecarbonyl Chloride95
Table 4: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid from Tetrachlorothiophene
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
Tetrachlorothiophenen-Butyllithium, CO2MTBE-78 to rt13,4,5-Trichloro-2-thiophenecarboxylic Acid80
Table 5: Synthesis of 3,4,5-Trichloro-2-thiophenecarbonyl Chloride
Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
3,4,5-Trichloro-2-thiophenecarboxylic AcidThionyl chloride (SOCl2)TolueneReflux23,4,5-Trichloro-2-thiophenecarbonyl Chloride98
Table 6: Vapor Phase Chlorination of 2-Thiophenecarbonitrile
Starting MaterialReagentTemperature (°C)Residence Time (s)ProductYield (%)
2-ThiophenecarbonitrileChlorine (Cl2)50063,4,5-Trichloro-2-thiophenenitrile69 (distilled)

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride

Step 1: Synthesis of 2,4-Dibromo-3-methylthiophene

  • To a stirred solution of 3-methylthiophene (1.0 eq) in a mixture of acetonitrile and water (4:1) at 0-5 °C, add N-bromosuccinimide (2.2 eq) portion-wise over 1 hour.

  • Stir the reaction mixture at this temperature for an additional 2 hours.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4-dibromo-3-methylthiophene.

Step 2: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid

  • To a solution of 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-methyl-2-thiophenecarboxylic acid.

Step 3: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride

  • To a solution of 4-bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield 4-bromo-3-methyl-2-thiophenecarbonyl chloride as a crude product, which can be purified by distillation.

Protocol 2: Synthesis of 3,4,5-Trichloro-2-thiophenecarbonyl Chloride

Step 1: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid

  • To a solution of tetrachlorothiophene (1.0 eq) in methyl tert-butyl ether (MTBE) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.[1]

  • Stir the mixture at -78 °C for 1 hour.[1]

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 3,4,5-trichloro-2-thiophenecarboxylic acid.[1]

Step 2: Synthesis of 3,4,5-Trichloro-2-thiophenecarbonyl Chloride

  • To a solution of 3,4,5-trichloro-2-thiophenecarboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride (1.2 eq).[1]

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain 3,4,5-trichloro-2-thiophenecarbonyl chloride.[1]

Protocol 3: Synthesis of 3,4,5-Trichloro-2-thiophenenitrile
  • This synthesis is performed via vapor phase chlorination.

  • Pass a gaseous mixture of 2-thiophenecarbonitrile and chlorine gas through a heated reactor at 500 °C.[1]

  • The average residence time in the reactor should be approximately 6 seconds.[1]

  • Collect and distill the product to yield pure 3,4,5-trichloro-2-thiophenenitrile. This process has been successfully carried out on a multi-kilogram scale in a laboratory setting.[1]

Visualizations

Synthetic Pathways

G cluster_0 Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride cluster_1 Synthesis of 3,4,5-Trichloro-2-thiophenecarbonyl Chloride cluster_2 Synthesis of 3,4,5-Trichloro-2-thiophenenitrile 3-Methylthiophene 3-Methylthiophene 2,4-Dibromo-3-methylthiophene 2,4-Dibromo-3-methylthiophene 3-Methylthiophene->2,4-Dibromo-3-methylthiophene NBS, MeCN/H2O 4-Bromo-3-methyl-2-thiophenecarboxylic Acid 4-Bromo-3-methyl-2-thiophenecarboxylic Acid 2,4-Dibromo-3-methylthiophene->4-Bromo-3-methyl-2-thiophenecarboxylic Acid 1. n-BuLi 2. CO2 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride 4-Bromo-3-methyl-2-thiophenecarboxylic Acid->4-Bromo-3-methyl-2-thiophenecarbonyl Chloride SOCl2 Tetrachlorothiophene Tetrachlorothiophene 3,4,5-Trichloro-2-thiophenecarboxylic Acid 3,4,5-Trichloro-2-thiophenecarboxylic Acid Tetrachlorothiophene->3,4,5-Trichloro-2-thiophenecarboxylic Acid 1. n-BuLi or Grignard 2. CO2 3,4,5-Trichloro-2-thiophenecarbonyl Chloride 3,4,5-Trichloro-2-thiophenecarbonyl Chloride 3,4,5-Trichloro-2-thiophenecarboxylic Acid->3,4,5-Trichloro-2-thiophenecarbonyl Chloride SOCl2 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile 3,4,5-Trichloro-2-thiophenenitrile 3,4,5-Trichloro-2-thiophenenitrile 2-Thiophenecarbonitrile->3,4,5-Trichloro-2-thiophenenitrile Cl2 (gas), 500 °C

Caption: Synthetic routes to key halogenated 2-thiophene precursors for insecticides.

Experimental Workflow

cluster_0 General Halogenation & Carboxylation Workflow start Start with Thiophene Derivative halogenation Halogenation (e.g., NBS, Cl2) start->halogenation metalation Metathesis (n-BuLi or Grignard) halogenation->metalation carboxylation Carboxylation (CO2) metalation->carboxylation acid_chloride Acid Chloride Formation (SOCl2) carboxylation->acid_chloride end Halogenated Thiophene Building Block acid_chloride->end

Caption: General experimental workflow for the synthesis of halogenated this compound derivatives.

Plausible Insecticidal Signaling Pathway

While the exact molecular target for the 2,6-dihaloaryl 1,2,4-triazole insecticides derived from these thiophene precursors is not publicly disclosed, a plausible mechanism of action for neurotoxic insecticides involves the modulation of ion channels in the insect's nervous system. The following diagram illustrates a hypothetical pathway where the insecticide acts as a modulator of a GABA-gated chloride channel.

cluster_0 Post-Synaptic Neuron receptor GABA-Gated Chloride Channel ion_flow Chloride Ion (Cl-) Influx receptor->ion_flow Opens hyperpolarization Membrane Hyperpolarization ion_flow->hyperpolarization inhibition Inhibition of Nerve Impulse hyperpolarization->inhibition paralysis Paralysis and Death inhibition->paralysis insecticide 1,2,4-Triazole Insecticide insecticide->receptor Allosteric Modulation (Hypothetical) gaba GABA (Neurotransmitter) gaba->receptor Binds

Caption: Hypothetical signaling pathway of a neurotoxic insecticide modulating a GABA-gated chloride channel.

References

Application Notes and Protocols for the Esterification of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterifying 2-thiophenecarboxylic acid, a common building block in medicinal chemistry. The selection of an appropriate esterification method is crucial and depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This document outlines three widely used methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction, offering a comparative overview to aid in methodological selection.

Comparison of Esterification Methods

The following table summarizes the key quantitative parameters for different esterification methods for this compound, providing a basis for comparison.

Esterification MethodAlcoholCatalyst/ReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Fischer-TypeMethanolVO(acac)₂CCl₄/Methanol5 h17545[1]
Fischer-TypeEthanolFe(acac)₃ or Mo(CO)₆CCl₄/Ethanol5 h130-14019-23[1]
Fischer Esterificationn-PropanolHydrogen Chloriden-PropanolNot SpecifiedReflux34.2[2]
Steglich EsterificationIsopropanolDCC, DMAPDichloromethane3 h0 to RTExpected HighGeneral Protocol
Mitsunobu ReactionBenzyl AlcoholDEAD, PPh₃THF6-8 h0 to RTExpected HighGeneral Protocol

Note: Specific yield data for the Steglich and Mitsunobu reactions of this compound with the indicated alcohols were not found in the reviewed literature. The expected yields are high based on the general efficiency of these reactions.

Method 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for large-scale synthesis, particularly with simple, non-sensitive substrates. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and the water produced is removed.

Signaling Pathway (Reaction Mechanism)

fischer_esterification 2-Thiophenecarboxylic_Acid This compound Protonated_Carbonyl Protonated Carbonyl 2-Thiophenecarboxylic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate H+ Acid Catalyst (H+) Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester 2-Thiophenecarboxylate Ester Protonated_Ester->Ester Deprotonation Water Water (H₂O)

Caption: Fischer Esterification Mechanism

Experimental Protocol: Synthesis of n-Propyl 2-Thiophenecarboxylate[3]

Materials:

  • This compound (0.25 mole, 32 g)

  • n-Propyl alcohol (2.5 moles, 150.25 g, ~187 mL)

  • Hydrogen chloride gas

  • Round-bottom flask (3-liter, 3-neck)

  • Reflux condenser

  • Thermometer

  • Gas delivery tube

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas delivery tube, combine this compound (32 g) and an excess of n-propyl alcohol (187 mL).

  • Catalyst Addition: Bubble hydrogen chloride gas through the reaction mixture. Saturation with the gas is recommended to ensure sufficient catalysis.

  • Reflux: Heat the mixture to reflux using a heating mantle. Monitor the temperature, which should stabilize as the reaction proceeds to completion.

  • Work-up: After the reflux temperature has been stable, indicating the completion of the reaction, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer successively with water and a 5% sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Purify the crude ester by distillation under reduced pressure.

  • Characterization: The final product, n-propyl 2-thiophenecarboxylate, can be characterized by its boiling point and spectroscopic methods (e.g., IR, NMR).

Method 2: Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification and for the synthesis of esters from sterically hindered alcohols. The reaction proceeds at room temperature and generally gives high yields.[5]

Logical Relationship Diagram

steglich_esterification Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea Alcohol Alcohol (e.g., Isopropanol) Ester 2-Thiophenecarboxylate Ester Alcohol->Ester DCU Dicyclohexylurea (DCU) Alcohol->DCU DCC DCC DCC->O_Acylisourea DMAP DMAP (catalyst) Acyl_DMAP N-Acylpyridinium Intermediate DMAP->Acyl_DMAP O_Acylisourea->Acyl_DMAP O_Acylisourea->DCU Acyl_DMAP->Ester

Caption: Steglich Esterification Workflow

Experimental Protocol: Synthesis of Isopropyl 2-Thiophenecarboxylate (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Isopropanol (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Hydrochloric acid (0.5 N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv), isopropanol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane in a round-bottom flask, add DCC (1.1 equiv) portion-wise at 0 °C with stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the precipitated DCU and wash the filter cake with a small amount of dichloromethane.

  • Wash the filtrate successively with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

  • Characterization: Analyze the purified isopropyl 2-thiophenecarboxylate by spectroscopic methods (e.g., IR, NMR, MS).

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild method for the synthesis of esters with inversion of stereochemistry at the alcohol center.[6] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] It is particularly advantageous for temperature-sensitive substrates and when stereochemical control is required.

Experimental Workflow Diagram

mitsunobu_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mixing Dissolve Acid, Alcohol, PPh₃ in THF Acid->Mixing Alcohol Alcohol (e.g., Benzyl Alcohol) Alcohol->Mixing PPh3 Triphenylphosphine (PPh₃) PPh3->Mixing DEAD DEAD or DIAD Addition Add DEAD/DIAD dropwise DEAD->Addition Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature (6-8 h) Addition->Stirring Filtration Filter to remove Triphenylphosphine oxide Stirring->Filtration Washing Wash with NaHCO₃ (aq) and Brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2-Thiophenecarboxylate Ester Purification->Product

Caption: Mitsunobu Reaction Workflow

Experimental Protocol: Synthesis of Benzyl 2-Thiophenecarboxylate (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Benzyl alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Ethyl acetate or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), benzyl alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise via a dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane. A precipitate of triphenylphosphine oxide may form, which can be removed by filtration.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzyl 2-thiophenecarboxylate.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques (IR, NMR, MS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Thiophenecarboxylic acid. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimentation.

Troubleshooting Guides & FAQs

Route 1: Oxidation of 2-Acetylthiophene (Haloform Reaction)

This is one of the most common methods for synthesizing this compound. It involves the oxidation of the acetyl group of 2-acetylthiophene.[1][2]

Q1: My yield of this compound is lower than expected. What are the potential causes?

A1: Low yields in the haloform reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate and that the temperature is maintained appropriately.

  • Side Reactions: Undesirable side reactions can consume the starting material or the product. One common side reaction is the formation of polymeric materials, especially if the reaction temperature is too high.

  • Loss During Workup: this compound has some solubility in water. During the acidification and extraction steps, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to minimize product loss.[3]

  • Purity of Starting Material: The purity of the starting 2-acetylthiophene can significantly impact the yield. Impurities may interfere with the reaction or lead to the formation of byproducts.

Q2: I am observing significant amounts of unreacted 2-acetylthiophene in my final product. How can I improve the conversion?

A2: To improve the conversion of 2-acetylthiophene, consider the following:

  • Stoichiometry of Reagents: Ensure that a sufficient excess of the oxidizing agent (e.g., sodium hypochlorite) and base (e.g., sodium hydroxide) is used.[1]

  • Reaction Temperature: While the reaction is often initiated at a lower temperature to control the initial exotherm, it may be necessary to gently heat the reaction mixture to drive it to completion.[4]

  • Reaction Time: Increasing the reaction time can also lead to higher conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q3: What are the common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted 2-acetylthiophene and byproducts from side reactions. Purification can typically be achieved by:

  • Recrystallization: Recrystallization from hot water or an alcohol/water mixture is an effective method for purifying this compound.[3]

  • Acid-Base Extraction: During the workup, washing the organic extract with a dilute basic solution can remove acidic impurities, and subsequent acidification of the aqueous layer will precipitate the desired product.

Route 2: Carboxylation of Thiophene via Grignard Reagent or Lithiation

This method involves the formation of a 2-thienyl Grignard reagent or a 2-lithiothiophene, followed by quenching with carbon dioxide.[5][6]

Q1: My Grignard reaction is failing to initiate. What should I check?

A1: The initiation of a Grignard reaction is highly sensitive. Common causes for failure include:

  • Presence of Moisture: Grignard reagents are extremely reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[7]

  • Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before use or use a small crystal of iodine to activate the surface.[7]

  • Purity of 2-Halothiophene: The starting 2-halothiophene should be pure and dry.

Q2: I am getting a low yield of the carboxylic acid and a significant amount of bithiophene as a byproduct. How can I minimize this?

A2: The formation of bithiophene is due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-halothiophene.[7] To minimize this:

  • Slow Addition: Add the 2-halothiophene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[7]

  • Temperature Control: Maintain a gentle reflux during the reaction to ensure a steady reaction rate without excessive side reactions.[7]

Q3: My carboxylation with n-butyllithium and CO2 is giving poor conversion. What could be the issue?

A3: Carboxylation of organolithium compounds can be inefficient.[8] Potential issues include:

  • Localized Heating: Bubbling gaseous CO2 into the reaction mixture can cause localized heating, which may lead to side reactions.[8] It is often better to pour the organolithium solution onto freshly crushed dry ice.

  • Product Acidity: The product, this compound, has an acidic proton. The initially formed lithium carboxylate can be deprotonated by the highly basic 2-lithiothiophene, quenching the reactive intermediate. Using a slight excess of the organolithium reagent may be necessary.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Oxidation (Haloform) 2-AcetylthiopheneNaOCl, NaOH~93%[3]High yield, readily available starting material.[1][2]Use of large amounts of acid and base.[3]
Grignard Carboxylation 2-HalothiopheneMg, CO₂Variable (can be high)Direct carboxylation of the thiophene ring.Requires strictly anhydrous conditions.[7]
Lithiation & Carboxylation Thiophenen-BuLi, CO₂VariableDirect functionalization of thiophene.Requires cryogenic temperatures and careful handling of pyrophoric reagents.
Malonic Ester Synthesis 2-BromothiopheneDiethyl malonate, NaHigh[3]Good yields.Multi-step process.[3]
Catalytic Oxidation ThiopheneCCl₄, CH₃OH, Catalyst (V, Fe, or Mo)44-85%[9]Catalytic approach.Use of chlorinated solvents and metal catalysts.
Direct Carboxylation ThiopheneCO₂, Cesium Carbonate/PivalateLow (up to ~5%)[10][11]Uses CO₂ directly.Requires high temperatures and pressures.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Haloform Reaction of 2-Acetylthiophene

This protocol is adapted from a general procedure for the haloform reaction.[1]

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite solution (commercial bleach)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium bisulfite

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a stirrer and a thermometer, dissolve 2-acetylthiophene in a suitable solvent like dioxane or leave it neat if it is a liquid.

  • Prepare a solution of sodium hypochlorite and sodium hydroxide in water.

  • Cool the flask containing the 2-acetylthiophene in an ice bath.

  • Slowly add the sodium hypochlorite solution to the stirred 2-acetylthiophene, maintaining the temperature between 15-30°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench any excess sodium hypochlorite by adding a small amount of sodium bisulfite solution.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The this compound will precipitate.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from hot water.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is based on general procedures for Grignard reactions.[7]

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask under a nitrogen stream until the purple iodine vapor is visible, then allow it to cool.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromothiophene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 2-bromothiophene solution to the magnesium to initiate the reaction (indicated by bubbling and a color change).

  • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, crush a generous amount of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.

Visualizations

experimental_workflow_haloform start Start: 2-Acetylthiophene reaction Reaction with NaOCl/NaOH start->reaction quench Quench with NaHSO3 reaction->quench extraction Aqueous Workup & Acidification quench->extraction filtration Filtration extraction->filtration purification Recrystallization filtration->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound via the haloform reaction.

troubleshooting_grignard start Low Yield in Grignard Carboxylation? q1 Reaction Initiation Failure? start->q1 Yes q2 Bithiophene Formation? start->q2 No a1_1 Check for Moisture (Dry Glassware/Solvents) q1->a1_1 Yes a1_2 Activate Mg Surface (Iodine/Crushing) q1->a1_2 Yes a2_1 Slow Addition of 2-Halothiophene q2->a2_1 Yes a2_2 Maintain Gentle Reflux q2->a2_2 Yes q3 Inefficient Carboxylation? q2->q3 No a3_1 Pour Grignard onto Dry Ice q3->a3_1 Yes a3_2 Consider Stoichiometry (Product Acidity) q3->a3_2 Yes

Caption: Troubleshooting logic for low yield in the Grignard carboxylation synthesis of this compound.

References

Common side products in 2-Thiophenecarboxylic acid reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiophenecarboxylic acid. The information is designed to help you identify and avoid common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in reactions with this compound?

A1: The primary side products in reactions involving this compound are typically related to three main pathways:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) to form thiophene. This is often induced by high temperatures.

  • Polymerization: Acid-catalyzed polymerization of the thiophene ring can lead to the formation of insoluble, tar-like materials, especially under harsh acidic conditions and elevated temperatures.

  • Side reactions from activating agents: When converting the carboxylic acid to a more reactive species (e.g., an acid chloride with thionyl chloride), side products can arise from the reactivity of the activating agent itself.

Q2: At what temperature does this compound undergo decarboxylation?

A2: this compound is relatively stable at room temperature.[1] However, thermal decomposition can occur at elevated temperatures. While a specific decarboxylation temperature is not sharply defined and can be influenced by catalysts, its boiling point is 260 °C, and significant decomposition with the release of irritating gases can occur at high temperatures.[2][3] It is advisable to keep reaction temperatures below 150 °C if possible, especially for prolonged reaction times, to minimize the risk of decarboxylation.

Q3: How can I minimize polymerization during acid-catalyzed reactions like Fischer esterification?

A3: To suppress polymerization of the thiophene ring, it is crucial to employ mild reaction conditions. This includes:

  • Using a minimal amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[4]

  • Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Keeping reaction times as short as possible.

  • Using a large excess of the alcohol in Fischer esterification can help to drive the equilibrium towards the product and may allow for lower reaction temperatures.[5]

Q4: What is the most effective method for activating this compound for amidation while minimizing side products?

A4: Direct amidation by heating a carboxylic acid with an amine is often inefficient and can lead to decarboxylation. The use of coupling agents is a much milder and more effective approach. Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates amide bond formation at or below room temperature, thus avoiding heat-induced side reactions.[6] Another method is the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). This reaction is typically performed at low to moderate temperatures, and the resulting acid chloride is highly reactive towards amines. However, any excess thionyl chloride must be removed before adding the amine to prevent side reactions.[7][8]

Q5: How can I effectively remove unreacted this compound from my final product?

A5: Unreacted this compound can typically be removed by a simple acid-base extraction during the reaction workup. By dissolving the crude product in an organic solvent and washing with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, the acidic this compound will be converted to its water-soluble carboxylate salt and move into the aqueous layer.[9] The organic layer will retain the neutral product (e.g., ester or amide), which can then be isolated by evaporating the solvent.

Troubleshooting Guides

Problem 1: Low Yield in Esterification with Evidence of Decarboxylation
  • Symptoms:

    • Lower than expected yield of the desired ester.

    • Presence of thiophene in the crude product, detectable by GC-MS or ¹H NMR.

    • Gas evolution (CO₂) observed during the reaction.

  • Possible Causes:

    • The reaction temperature was too high, leading to thermal decarboxylation.

    • Prolonged reaction time at an elevated temperature.

    • Presence of catalytic impurities that promote decarboxylation.

  • Solutions:

    • Reduce Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. For Fischer esterification, using a large excess of the alcohol can help to increase the reaction rate at a lower temperature.[5]

    • Use a Milder Catalyst: While strong acids are effective for Fischer esterification, consider using a milder Lewis acid catalyst that may be effective at lower temperatures.

    • Alternative Esterification Methods:

      • Reaction with Alkyl Halides: Convert this compound to its carboxylate salt with a non-nucleophilic base (e.g., DBU) and then react with an alkyl halide (e.g., iodomethane, benzyl bromide). This reaction is typically performed at or below room temperature.

      • DCC Coupling: Use dicyclohexylcarbodiimide (DCC) to couple this compound directly with an alcohol. This method is effective at room temperature.

Problem 2: Formation of Insoluble Polymeric Material in an Acid-Catalyzed Reaction
  • Symptoms:

    • The reaction mixture becomes dark and viscous, or a solid precipitate forms.

    • The desired product is difficult to isolate and purify from the tar-like substance.

    • Broad, unresolved peaks are observed in the ¹H NMR spectrum of the crude product.

  • Possible Causes:

    • The concentration of the acid catalyst is too high.

    • The reaction temperature is too high, accelerating the rate of polymerization.

    • The substrate or solvent contains impurities that can initiate polymerization.

  • Solutions:

    • Decrease Catalyst Concentration: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate.

    • Lower the Reaction Temperature: Perform the reaction at the lowest effective temperature.

    • Use a Non-Polar Solvent: In some cases, using a non-polar solvent can reduce the propensity for polymerization.[10]

    • Ensure Purity of Reagents: Use purified reagents and solvents to avoid introducing impurities that could initiate polymerization.

Problem 3: Presence of Impurities After Amidation Using Thionyl Chloride
  • Symptoms:

    • The crude product is a dark or brown oil/solid.[11]

    • Multiple spots are observed on TLC analysis of the crude product.

    • The isolated product has a low melting point or is an oil when it is expected to be a solid.

  • Possible Causes:

    • Incomplete removal of excess thionyl chloride before the addition of the amine. Thionyl chloride can react with the amine to form undesired side products.

    • The reaction to form the acid chloride was carried out at too high a temperature, leading to decomposition.

    • The addition of the amine was performed at too high a temperature, leading to side reactions between the highly reactive acid chloride and the amine.

  • Solutions:

    • Thorough Removal of Excess SOCl₂: After the formation of the acid chloride, remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with an inert solvent like toluene to ensure all traces are removed.

    • Control Reaction Temperatures: The formation of the acid chloride should be done at a controlled temperature, often starting at 0 °C and slowly warming to room temperature or slightly above. The subsequent reaction with the amine should also be performed at a low temperature (e.g., 0 °C) with slow addition of the amine.

    • Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, during the addition of the amine to neutralize the HCl generated during the reaction.[11] This can prevent the formation of the amine hydrochloride salt, which is less reactive, and can minimize acid-catalyzed side reactions.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Yield of Methyl 2-Thiophenecarboxylate

CatalystTemperature (°C)Time (h)Yield (%)Reference
VO(acac)₂175585
Fe(acac)₃1405High (not specified)
Mo(CO)₆1305High (not specified)

Note: The yields reported in this table are for a specific reaction system and may not be directly transferable to all esterification reactions of this compound. However, they provide a general indication of the conditions required for this transformation.

Experimental Protocols

Protocol 1: Mild Esterification using an Activating Agent (DCC)

This protocol minimizes the risk of decarboxylation and polymerization by avoiding high temperatures and strong acids.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl to remove any remaining DCC and DMAP.

    • Wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography or distillation.

Visualizations

Common Side Reactions of this compound TCA This compound Decarboxylation Decarboxylation TCA->Decarboxylation High Temp. Polymerization Polymerization TCA->Polymerization Strong Acid / Heat Side_Products Other Side Products TCA->Side_Products Activating Agents Thiophene Thiophene + CO2 Decarboxylation->Thiophene Polythiophene Poly(thiophene) derivatives Polymerization->Polythiophene N_Acylurea N-Acylurea (from DCC) Side_Products->N_Acylurea

Caption: Common side reaction pathways for this compound.

Workflow for Minimizing Side Products in Esterification Start Start: Esterification of This compound Choose_Method Choose Esterification Method Start->Choose_Method Fischer Fischer Esterification Choose_Method->Fischer Acid-catalyzed DCC_Coupling DCC Coupling Choose_Method->DCC_Coupling Mild conditions Conditions_Fischer Use mild conditions: - Low temp. - Excess alcohol - Min. acid catalyst Fischer->Conditions_Fischer Conditions_DCC Room temperature reaction DCC_Coupling->Conditions_DCC Monitor Monitor reaction by TLC Conditions_Fischer->Monitor Conditions_DCC->Monitor Workup Workup: - Acid/Base Extraction Monitor->Workup Purification Purification: - Chromatography or Distillation Workup->Purification Product Pure Ester Purification->Product

Caption: Experimental workflow for minimizing side products in esterification.

Troubleshooting Logic for 2-TCA Reactions Start Reaction Issue? Low_Yield Low Yield? Start->Low_Yield Polymer Polymer Formation? Start->Polymer Impurities Multiple Impurities? Start->Impurities Low_Yield->Polymer No Decarboxylation Check for Thiophene (Decarboxylation) Low_Yield->Decarboxylation Yes Polymer->Impurities No Harsh_Acid Acid conditions too harsh? Polymer->Harsh_Acid Yes Activation_Issue Issue with activating agent? Impurities->Activation_Issue Yes Reduce_Temp Lower Reaction Temp. Decarboxylation->Reduce_Temp Milder_Acid Use less/milder acid Harsh_Acid->Milder_Acid Refine_Activation Refine activation/workup Activation_Issue->Refine_Activation

Caption: Logical decision tree for troubleshooting failed reactions.

References

Technical Support Center: Purification of 2-Thiophenecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-thiophenecarboxylic acid via recrystallization. It includes detailed experimental protocols, a troubleshooting guide in a frequently asked questions (FAQ) format, and quantitative data to facilitate successful purification.

Solvent Selection and Solubility Data

SolventBoiling Point (°C)Solubility at Elevated TemperatureSolubility at Room TemperatureNotes
Water100GoodPoorA common and effective solvent for recrystallization.
Ethanol78.5HighModerateCan be used as a primary solvent or in a two-solvent system with water.
Hexane69Very LowInsolublePrimarily used as an anti-solvent in a two-solvent system.

Note: The absence of specific quantitative solubility data (e.g., in g/100 mL) in the publicly available literature necessitates a preliminary small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample of this compound.

Experimental Protocols

Safety First: Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5] All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is suitable for purifying this compound when water is an appropriate solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid completely dissolves.[6][7] Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to promote the formation of larger, purer crystals.[6][8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. The purity of the final product can be assessed by determining its melting point (pure this compound has a melting point of 125-127 °C).[9]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Crude this compound add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure 2-Thiophenecarboxylic Acid Crystals drying->pure_product

Caption: Experimental workflow for the single-solvent recrystallization of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals have formed after the solution has cooled. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]

  • Supersaturation: The solution may be supersaturated, meaning the solute remains in solution even though the concentration is above its solubility limit at that temperature. To induce crystallization, you can try the following:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites for crystal growth.[8]

    • Seeding: Add a small "seed" crystal of pure this compound to the solution. This provides a template for further crystallization.[8]

Q2: The product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11][12][13] This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the presence of impurities significantly depresses the melting point of the mixture.[13] To resolve this:

  • Re-dissolve and add more solvent: Reheat the solution until the oil dissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.[10]

  • Change the solvent system: If "oiling out" persists, a different solvent or a two-solvent system may be necessary.

Q3: The recovery of my purified product is very low. What are the possible reasons?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of the solute in the solution even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive amount of cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your crude sample has colored impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.[6]

Q5: What are some common impurities in this compound synthesis?

A5: Common impurities can include unreacted starting materials from the synthesis, such as 2-bromothiophene or other thiophene derivatives, as well as byproducts from side reactions.[8][14][15] A thorough work-up of the reaction mixture before recrystallization, which may include washing with acidic or basic solutions, can help remove some of these impurities.[8]

Troubleshooting_Tree start Problem during Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product sol_no_crystals1 Too much solvent? -> Evaporate some solvent no_crystals->sol_no_crystals1 Check sol_no_crystals2 Supersaturated? -> Scratch flask or add seed crystal no_crystals->sol_no_crystals2 If not sol_oiling_out1 Reheat and add more solvent. Cool slowly. oiling_out->sol_oiling_out1 Try first sol_oiling_out2 Consider a different solvent system. oiling_out->sol_oiling_out2 If persists sol_low_yield1 Used too much solvent? low_yield->sol_low_yield1 sol_low_yield2 Premature crystallization? low_yield->sol_low_yield2 sol_low_yield3 Washed with too much cold solvent? low_yield->sol_low_yield3 sol_colored_product Add activated charcoal before hot filtration. colored_product->sol_colored_product

References

Troubleshooting low yield in 2-Thiophenecarboxylic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the esterification of 2-thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating a solution of this compound and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]

Q2: Why is my yield of this compound ester consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The production of water as a byproduct can shift the equilibrium back towards the starting materials (this compound and alcohol), thus limiting the final ester yield.[4][5] Other factors include incomplete reaction, side reactions, and loss of product during workup and purification.

Q3: How can I drive the reaction towards a higher yield of the ester?

A3: To improve the yield, the equilibrium must be shifted towards the product side. This can be achieved by:

  • Using a large excess of one of the reactants, typically the alcohol, which is often used as the solvent.[2][5]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus.[2]

Q4: What are potential side reactions to be aware of?

A4: Under strong acidic conditions and at elevated temperatures, thiophene-containing molecules can be prone to polymerization. Additionally, oxidative side reactions can occur if the reaction is not performed under an inert atmosphere, although this is less common for esterifications.

Q5: What is a typical workup procedure for a Fischer esterification reaction?

A5: A standard workup involves cooling the reaction mixture, followed by dilution with an organic solvent and washing with a weak base (like sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid. Subsequent washes with water and brine are performed, followed by drying of the organic layer and removal of the solvent. The crude ester is then purified, typically by distillation or column chromatography.[6][7]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the esterification of this compound.

Observation/Problem Potential Cause Suggested Solution
Low conversion of starting material (TLC analysis) Reversible reaction equilibrium Use a large excess of the alcohol (it can often serve as the solvent). Remove water as it forms using a Dean-Stark apparatus.[2]
Insufficient reaction time or temperature Increase the reflux time and/or the reaction temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Inactive or insufficient catalyst Ensure the acid catalyst is fresh and not hydrated. Increase the catalyst loading, typically to 1-5 mol% relative to the carboxylic acid.
Formation of a dark, tarry substance Polymerization of the thiophene ring This can occur under harsh acidic conditions or at very high temperatures. Consider using a milder acid catalyst (e.g., p-toluenesulfonic acid) or lowering the reaction temperature.
Product loss during workup Ester hydrolysis during aqueous wash Ensure the aqueous washes, especially the basic wash, are performed quickly and with cold solutions to minimize hydrolysis of the ester product.
Incomplete extraction of the product Perform multiple extractions with an appropriate organic solvent to ensure all the ester is recovered from the aqueous layer.
Difficulty in purifying the final product Presence of unreacted starting materials Improve the workup procedure to remove all unreacted carboxylic acid and alcohol. A thorough wash with a sodium bicarbonate solution is crucial for removing the acid.[6]
Formation of closely related side products Consider purification by column chromatography for difficult separations.

Data Presentation

Table 1: Effect of Catalyst Concentration on the Yield of Methyl 2-thiophenecarboxylate

The following data illustrates how catalyst concentration can impact the yield in a specific esterification system. While not a classic Fischer esterification, it highlights the importance of optimizing catalyst levels.

CatalystCatalyst Concentration (mol%)Yield (%)
VO(acac)₂0.125
VO(acac)₂0.231
VO(acac)₂1.045

Reaction Conditions: this compound, Methanol, CCl₄, 175°C, 5 hours.

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound with Ethanol

This protocol is a representative procedure adapted from standard Fischer esterification methods.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.02-0.05 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ethyl 2-thiophenecarboxylate by vacuum distillation.

Protocol 2: Esterification using a Vanadium Catalyst

This protocol describes a method for the synthesis of methyl 2-thiophenecarboxylate using a metal catalyst system.[8]

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), methanol, carbon tetrachloride (CCl₄), and VO(acac)₂ (0.01 eq).

  • Reaction: Heat the mixture at 175°C for 5 hours.

  • Workup and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by vacuum distillation to yield methyl 2-thiophenecarboxylate.

Visualizations

Esterification_Troubleshooting start Low Yield in Esterification check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_reactions Side Reactions Observed (e.g., polymerization) check_conversion->side_reactions Impurities workup_loss Product Loss During Workup check_conversion->workup_loss High Conversion, Low Isolated Yield increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp add_catalyst Increase Catalyst Concentration incomplete_reaction->add_catalyst remove_water Remove Water (e.g., Dean-Stark) incomplete_reaction->remove_water excess_alcohol Use Excess Alcohol incomplete_reaction->excess_alcohol milder_conditions Use Milder Conditions (Lower Temp, Milder Acid) side_reactions->milder_conditions optimize_workup Optimize Workup (Cold Washes, Multiple Extractions) workup_loss->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound esterification.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl H+ (catalyst) Alcohol (R-OH) Alcohol (R-OH) Tetrahedral Intermediate Tetrahedral Intermediate Alcohol (R-OH)->Tetrahedral Intermediate 2-Thiophenecarboxylate Ester 2-Thiophenecarboxylate Ester Water Water Protonated Carbonyl->Tetrahedral Intermediate + R-OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->2-Thiophenecarboxylate Ester - H+

Caption: Simplified signaling pathway of the Fischer esterification of this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized 2-Thiophenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2-Thiophenecarboxylic acid and its derivatives. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as 2-acetylthiophene or thiophene, residual reagents, and byproducts from side reactions. Depending on the synthetic route, you may also encounter regioisomers or over-oxidized products.[1] A thorough work-up procedure before initiating purification is crucial to remove the bulk of these impurities.

Q2: Which purification technique is most suitable for my this compound derivative?

A2: The choice of purification method depends on the physical state of your compound (solid or oil) and the nature of the impurities.

  • Acid-Base Extraction: Ideal for the initial cleanup of crude reaction mixtures to separate the acidic product from neutral and basic impurities.[2][3]

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity, especially for removing small amounts of closely related impurities.[4][5]

  • Column Chromatography: Highly effective for separating compounds with similar polarities, purifying oils, or when recrystallization is ineffective.[6]

Q3: My purified this compound derivative is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of residual colored impurities or oxidation products. Treatment of the crude material with activated carbon during recrystallization can often remove these colored bodies. Ensure that all solvents are properly degassed and reactions are performed under an inert atmosphere if your derivatives are prone to oxidation.

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound derivative can be reliably determined using High-Performance Liquid Chromatography (HPLC).[1][7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is a common setup.[7][8] Purity is typically assessed by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[1]

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of the carboxylic acid after acidification.

  • Possible Cause: Incomplete precipitation of the carboxylic acid or its partial solubility in the aqueous layer.

  • Troubleshooting Steps:

    • Ensure the aqueous layer is acidified to a pH of ~2 to fully protonate the carboxylate salt.[9]

    • If the carboxylic acid has some water solubility, perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.[3]

    • Cooling the acidified solution in an ice bath can sometimes promote further precipitation.[3]

Problem: Formation of an emulsion during extraction.

  • Possible Cause: Vigorous shaking or the presence of surfactants.

  • Troubleshooting Steps:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion.

    • Gently swirl or invert the separatory funnel instead of vigorous shaking.

    • Allow the mixture to stand for a longer period to allow the layers to separate.

Recrystallization

Problem: The compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, the solution is supersaturated, or impurities are inhibiting crystallization.

  • Troubleshooting Steps:

    • Switch to a lower-boiling point solvent.

    • Add a slightly larger volume of the hot solvent to reduce the saturation.

    • Try a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then allow it to cool slowly.

    • "Seed" the solution with a pure crystal of the compound to induce crystallization.

Problem: The recrystallized product is still impure.

  • Possible Cause: Impurities have similar solubility to the product and co-crystallize.

  • Troubleshooting Steps:

    • Perform a second recrystallization using a different solvent system.

    • Ensure the crude material is as pure as possible before the final recrystallization by performing an initial purification step like acid-base extraction.

    • Wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adherent mother liquor containing impurities.

Column Chromatography

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The solvent system (eluent) is not optimal, or the column is overloaded.

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation between the spots of your product and the impurity.

    • Use a less polar eluent to increase the retention time on the column.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Ensure the amount of crude material loaded is appropriate for the column size (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).[6]

Problem: The carboxylic acid is streaking on the TLC plate and eluting very slowly from the column.

  • Possible Cause: Strong interaction of the acidic proton with the silica gel.

  • Troubleshooting Steps:

    • Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.[9] This will protonate the carboxylic acid and reduce its interaction with the stationary phase, leading to sharper peaks and better separation.

Data Presentation

The following tables provide representative data for the purification of a hypothetical solid this compound derivative. These values are illustrative and actual results will vary depending on the specific derivative and the nature and amount of impurities.

Table 1: Comparison of Purification Techniques

Purification MethodCrude Purity (HPLC Area %)Purified Purity (HPLC Area %)Typical Yield (%)
Acid-Base Extraction85%95%90-98%
Recrystallization95%>99%75-90%
Column Chromatography85%>99%60-85%

Table 2: Recrystallization Solvent Screening

Solvent SystemCrude Purity (HPLC Area %)Purified Purity (HPLC Area %)Recovery (%)Observations
Water95%99.5%85%Forms well-defined needles upon slow cooling.[4]
Ethanol/Water (1:1)95%99.2%88%Good for less water-soluble derivatives.
Toluene/Heptane95%99.0%80%Effective for non-polar impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound derivative in an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The carboxylate salt will be in the aqueous layer.[9]

  • Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Slowly acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2, causing the purified carboxylic acid to precipitate.[9]

  • Extraction/Filtration: If the product precipitates as a solid, collect it by vacuum filtration. If it separates as an oil or remains dissolved, extract it back into an organic solvent (2-3 times).

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen boiling solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude Product abe Acid-Base Extraction crude->abe recryst Recrystallization abe->recryst Solid Product column Column Chromatography abe->column Oily Product impurities1 Neutral/Basic Impurities abe->impurities1 pure Pure Product recryst->pure impurities2 Soluble Impurities recryst->impurities2 column->pure impurities3 Closely Related Impurities column->impurities3

Caption: General purification workflow for this compound derivatives.

TroubleshootingRecrystallization start Compound Oils Out cause1 High Solvent BP start->cause1 cause2 Supersaturated start->cause2 cause3 Impurities Present start->cause3 solution1 Use Lower BP Solvent cause1->solution1 solution2 Add More Hot Solvent cause2->solution2 solution3 Try Two-Solvent System cause2->solution3 solution4 Seed the Solution cause2->solution4 solution5 Pre-purify (e.g., A/B Extraction) cause3->solution5

Caption: Troubleshooting decision tree for when a compound oils out during recrystallization.

References

Byproduct formation in the synthesis of 2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-thiophenecarbonyl chloride from 2-thiophenecarboxylic acid, primarily using thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a dark brown or black oil/solid instead of the expected pale yellow oil. What happened?

A1: Dark coloration is typically indicative of thermal decomposition or polymerization. The thiophene ring is susceptible to polymerization under the acidic conditions (in-situ generation of HCl) and temperatures used for the reaction.

  • Likely Cause:

    • Excessive Heat: The reaction temperature may have been too high, or local overheating occurred.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the formation of polymeric or tarry byproducts. One study noted that with other chlorinating agents, very long reaction times result in black condensation products.[1]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a steady reaction temperature, typically between 60-70°C. Use an oil bath for uniform heating and avoid vigorous, uncontrolled reflux.

    • Monitor Reaction Progress: Use an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the disappearance of the starting carboxylic acid. Stop the reaction as soon as the starting material is consumed.

    • Prompt Purification: Distill the crude product under vacuum as soon as the reaction is complete and the excess thionyl chloride has been removed.

Q2: The yield of my reaction is very low, and upon workup, I seem to recover a lot of the starting this compound. What is the issue?

A2: This is a classic sign of product hydrolysis. 2-Thiophenecarbonyl chloride is an acyl chloride and is highly reactive towards moisture.

  • Likely Cause:

    • Atmospheric Moisture: The reaction was not adequately protected from air, which contains moisture.

    • Wet Glassware/Reagents: Use of non-dried glassware or solvents containing water.

    • Improper Workup: Exposing the product to aqueous solutions for extended periods during workup.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use a fresh, unopened bottle of thionyl chloride if possible. Older bottles may have degraded through exposure to atmospheric moisture.

    • Minimize Water Contact: If an aqueous wash is necessary, perform it quickly with cold water or brine, and immediately separate the organic layer. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal and distillation.

Q3: My GC-MS or NMR analysis shows impurities other than the starting material. What could they be?

A3: Besides unreacted starting material, several byproducts can form depending on the reaction conditions and the purity of the starting materials.

  • Potential Byproducts:

    • 2-Thiophenecarboxylic Anhydride: Formed from the reaction of the product (2-thiophenecarbonyl chloride) with unreacted this compound. This is more likely if the reaction does not go to completion.

    • Ring-Chlorinated Thiophenes: While thionyl chloride is primarily a chlorinating agent for carboxylic acids, electrophilic substitution on the electron-rich thiophene ring can occur, especially at higher temperatures. Industrial processes for related compounds are known to suffer from ring-chlorinated side products.[2]

    • Di(thiophen-2-yl)methanone: This ketone byproduct is more common in syntheses involving the direct acylation of thiophene but can occur if there are impurities or side reactions that generate thiophene in the reaction mixture. Controlling temperature and reactant concentrations is critical to minimize this.[3]

  • Troubleshooting & Prevention:

    • Stoichiometry and Order of Addition: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents) to ensure full conversion of the carboxylic acid. Add the thionyl chloride dropwise to the carboxylic acid solution to maintain control over the reaction.

    • Catalyst Use: A catalytic amount of N,N-dimethylformamide (DMF) or dimethylacetamide is often used to facilitate the reaction via the Vilsmeier intermediate, which can lead to cleaner and faster conversions at lower temperatures.[2]

    • Purification: High-purity 2-thiophenecarbonyl chloride is typically obtained by vacuum distillation.[4] The difference in boiling points allows for effective separation from less volatile impurities like the anhydride and more volatile ones like some chlorinated thiophenes.

Data Presentation: Impurity Profile vs. Reaction Conditions

The following table summarizes common impurities and the conditions that favor their formation. This data is compiled from literature observations and general principles of acyl chloride synthesis.

ImpurityChemical StructureFavorable Conditions for FormationRecommended Action to Minimize
Unreacted Starting Material This compoundInsufficient thionyl chloride, short reaction time, low temperature.Use 1.1-1.5 eq. of SOCl₂, monitor reaction to completion via GC or TLC.
Product Hydrolysis This compoundPresence of moisture (wet glassware, solvents, atmosphere).Use oven-dried glassware, anhydrous reagents, and an inert atmosphere.
2-Thiophenecarboxylic Anhydride Anhydride of this compoundIncomplete reaction, allowing product to react with remaining starting material.Drive reaction to completion; purify promptly via vacuum distillation.
Polymeric Byproducts (Thiophene-based polymers)High reaction temperature (>80°C), prolonged reaction times.Maintain strict temperature control (60-70°C); stop reaction once complete.
Ring-Chlorinated Byproducts e.g., 5-Chloro-2-thiophenecarbonyl chlorideHigh temperatures, presence of certain catalysts or impurities.Avoid overheating; use minimal effective temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenecarbonyl Chloride

This protocol is a representative procedure based on common laboratory practices.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂), and a dropping funnel, place this compound (1.0 eq). The system is purged with dry nitrogen.

  • Dissolution: Add a suitable anhydrous solvent (e.g., toluene, xylenes, or neat reaction) and a catalytic amount of DMF (e.g., 0.005 eq).[4]

  • Reagent Addition: Heat the mixture to 60-65°C in an oil bath.[2] Add thionyl chloride (1.2 eq) dropwise from the addition funnel over 30-45 minutes. The reaction will evolve gaseous byproducts (SO₂ and HCl).[4]

  • Reaction: After the addition is complete, maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction's completion by taking small aliquots (carefully) and checking for the absence of the starting carboxylic acid by GC-MS or TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator with a vacuum trap and base scrubber is recommended).

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., ~4 mmHg at ~63°C) to yield 2-thiophenecarbonyl chloride as a pale yellow oil.[4] A purity of >98% is often achievable with careful distillation.[4]

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a starting point for analyzing the purity of the product and identifying byproducts.

  • Sample Preparation: Carefully quench a small drop of the reaction mixture in 1 mL of an anhydrous solvent like dichloromethane or MTBE. For analyzing the final product, dilute a small amount in the same solvent. To confirm the presence of the acyl chloride, a separate aliquot can be quenched with methanol to form the methyl ester, which is less reactive and easier to analyze.

  • GC Conditions (Example):

    • Column: A standard non-polar column, such as one with a 3% dimethylsilicone packing (e.g., OV-101 or equivalent DB-1/HP-1).[3]

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to a final temperature of 200°C, and hold for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temp: 260°C.

    • Scan Range: m/z 40-350.

  • Analysis: Identify the product and byproducts by comparing their retention times and mass spectra to known standards or spectral libraries.

Visualizations

Reaction_Pathway reactant reactant reagent reagent intermediate intermediate product product byproduct byproduct TCA 2-Thiophenecarboxylic Acid Intermediate Chlorosulfite Ester Intermediate TCA->Intermediate + SOCl₂ Polymer Polymer / Tar (Byproduct) TCA->Polymer High Temp / Long Reaction Time SOCl2 SOCl₂ (cat. DMF) TCC 2-Thiophenecarbonyl Chloride (Product) Intermediate->TCC -SO₂, -HCl Gases SO₂ + HCl (Gaseous Byproducts) Anhydride 2-Thiophenecarboxylic Anhydride (Byproduct) TCC->Anhydride

Caption: Main reaction pathway and key byproduct formation routes.

Troubleshooting_Workflow problem problem check check cause cause solution solution start Problem: Low Purity or Yield check_color Observe Product Color & Consistency start->check_color check_analysis Analyze via GC/TLC/ NMR for SM start->check_analysis check_moisture Review Experimental Setup & Conditions start->check_moisture cause_poly Likely Cause: Polymerization check_color->cause_poly Dark / Tarry? cause_incomplete Likely Cause: Incomplete Reaction check_analysis->cause_incomplete High SM Peak? cause_hydrolysis Likely Cause: Product Hydrolysis check_moisture->cause_hydrolysis Moisture Present? sol_poly Solution: Reduce Temp, Monitor Rxn Time cause_poly->sol_poly sol_hydrolysis Solution: Use Anhydrous Technique cause_hydrolysis->sol_hydrolysis sol_incomplete Solution: Increase Rxn Time or SOCl₂ Stoichiometry cause_incomplete->sol_incomplete

Caption: Troubleshooting workflow for common synthesis issues.

References

Removal of unreacted starting materials from 2-Thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiophenecarboxylic acid. Here, you will find detailed information on the removal of unreacted starting materials and other impurities commonly encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities I might encounter in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. Common starting materials that may remain unreacted include thiophene, 2-acetylthiophene, or 2-bromothiophene. Other potential impurities are byproducts from the reaction, such as various halogenated thiophenes, or residual reagents like Grignard reagents or catalysts.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and commonly used purification techniques for this compound are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

  • Recrystallization: This technique is excellent for achieving high purity of the solid product. Water is a commonly used solvent for the recrystallization of this compound.[1][2]

  • Column Chromatography: While effective, this method is often used for more complex mixtures or when isomers need to be separated.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For removing neutral or basic starting materials, acid-base extraction is the most straightforward and efficient first step.

  • If your crude product is a solid and you need to achieve high purity, recrystallization is an excellent choice.

  • If you have a complex mixture with impurities of similar polarity to your product, column chromatography may be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The melting point of the solid is lower than the boiling point of the solvent. The compound may be precipitating too quickly.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling process. - Consider using a different recrystallization solvent.
No crystal formation The solution is not supersaturated (too much solvent was used). Nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the filtration apparatus to prevent premature crystallization.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of dissolved substances.- Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.
Poor separation of layers The densities of the aqueous and organic layers are too similar.- Add a solvent with a significantly different density to the organic layer (e.g., a halogenated solvent to increase density or a hydrocarbon to decrease it). - Add brine to the aqueous layer to increase its density.
Product does not precipitate upon acidification The product is too soluble in the aqueous solution. Insufficient acid has been added.- Cool the acidified solution in an ice bath to decrease solubility. - Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic.

Data Presentation

The following table summarizes typical recovery and purity data for different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Material/Impurity Typical Recovery (%) Purity (by HPLC) (%)
Recrystallization (from water)2-Acetylthiophene85 - 95> 99
Acid-Base ExtractionThiophene, Neutral byproducts90 - 98> 98
Column ChromatographyIsomeric impurities70 - 90> 99.5

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol describes the separation of this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. The neutral impurities will remain in the organic (top) layer.

  • Isolation of Impurities: Drain the aqueous layer and save it. The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the neutral impurities if desired.

  • Reprotonation: Cool the saved aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (check with pH paper). This compound will precipitate out as a solid.

  • Collection: Collect the purified solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Protocol 2: Recrystallization of this compound

This protocol details the purification of solid this compound using water as the solvent.

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot deionized water to the flask while heating on a hot plate. Continue adding small portions of hot water until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow start Crude this compound extraction Acid-Base Extraction start->extraction Contains neutral/ basic impurities recrystallization Recrystallization start->recrystallization Solid with minor soluble impurities chromatography Column Chromatography start->chromatography Complex mixture/ Isomers extraction->recrystallization Isolate acidic fraction analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis end Pure Product analysis->end Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempted q1 Did crystals form? start->q1 no_crystals No Crystals q1->no_crystals No crystals_formed Crystals Formed q1->crystals_formed Yes oiling_out Did the sample oil out? no_crystals->oiling_out Instead... solution3 Evaporate some solvent no_crystals->solution3 solution4 Scratch flask/Add seed crystal no_crystals->solution4 q2 Is the recovery low? crystals_formed->q2 low_recovery Low Recovery q2->low_recovery Yes good_recovery Good Recovery q2->good_recovery No solution5 Use minimum hot solvent low_recovery->solution5 solution6 Ensure thorough cooling low_recovery->solution6 solution7 Wash with ice-cold solvent low_recovery->solution7 solution1 Add more co-solvent/ Change solvent oiling_out->solution1 solution2 Ensure slow cooling oiling_out->solution2

References

Technical Support Center: Optimizing Reaction Conditions for 2-Thiophenecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis of 2-Thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and practical laboratory methods for synthesizing this compound are the oxidation of 2-acetylthiophene, typically via the haloform reaction, and the carboxylation of a 2-thienyl Grignard reagent derived from 2-bromothiophene.[1][2]

Q2: Which synthetic route is more suitable for a larger scale synthesis?

A2: The haloform reaction of 2-acetylthiophene is often more amenable to scale-up.[1][3] The Grignard reaction requires strictly anhydrous conditions and careful temperature control, which can be more challenging to maintain on a larger scale.[4]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: For the haloform reaction, sodium hypochlorite is corrosive and a strong oxidizing agent, and sodium hydroxide is highly corrosive.[1] The reaction can also be exothermic. For the Grignard route, the primary hazards are associated with the use of reactive Grignard reagents, which are sensitive to moisture and air, and the handling of flammable solvents like diethyl ether or THF.[1][5]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is recrystallization from hot water.[1]

Troubleshooting Guides

Method 1: Oxidation of 2-Acetylthiophene via Haloform Reaction

Q1: My reaction is incomplete, and I still have a significant amount of 2-acetylthiophene remaining. What could be the issue?

A1: An incomplete reaction in the haloform oxidation can be due to several factors:

  • Insufficient Sodium Hypochlorite: Ensure you are using a sufficient molar excess of sodium hypochlorite. Commercial bleach solutions can vary in concentration, so it's advisable to titrate them before use.

  • Low Reaction Temperature: While the initial addition of hypochlorite is often done at a low temperature to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[1]

  • Inadequate Mixing: Vigorous stirring is crucial to ensure proper mixing of the organic and aqueous phases.

  • Incorrect pH: The reaction requires basic conditions to proceed. Ensure enough sodium hydroxide is present in the reaction mixture.[6]

Q2: The yield of my reaction is low, and I observe the formation of a significant amount of side products. What are the likely side reactions?

A2: Low yields can be attributed to side reactions. A potential side product is (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, which can form from the self-aldol condensation of 2-acetylthiophene, followed by dehydration, especially with longer reaction times and higher temperatures.[7] To minimize this, maintain careful temperature control and monitor the reaction progress to avoid unnecessarily long reaction times.

Q3: During the workup, I am not getting a good precipitation of my product upon acidification. What should I do?

A3: If you are not observing good precipitation, consider the following:

  • Insufficient Acidification: Ensure the aqueous layer is acidified to a pH of 1. Use a reliable pH indicator.

  • Product Solubility: If the volume of water is too large, a significant amount of the product may remain dissolved. You can try to concentrate the aqueous layer before acidification or perform multiple extractions with an organic solvent like diethyl ether after acidification.[1]

  • Incomplete Reaction: If the reaction did not go to completion, you will have less product to precipitate.

Method 2: Carboxylation of 2-Bromothiophene via Grignard Reagent

Q1: My Grignard reaction is not initiating. What are the common reasons for this?

A1: Failure to initiate a Grignard reaction is a frequent issue. The primary culprits are:

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.[5][8]

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings can help initiate the reaction.[5][8]

  • Purity of 2-Bromothiophene: Impurities in the starting material can inhibit the reaction.

Q2: My yield is low, and I have identified bithiophene as a major byproduct. How can I prevent this?

A2: The formation of bithiophene is due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted 2-bromothiophene.[5] To minimize this side reaction:

  • Slow Addition: Add the 2-bromothiophene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture.[5]

  • Temperature Control: Maintain a gentle reflux during the addition to ensure a steady reaction rate without excessive heating, which can favor side reactions.

Q3: After adding carbon dioxide, my yield of this compound is still low. What could have gone wrong during the carboxylation step?

A3: A low yield after carboxylation can be due to:

  • Inefficient CO2 Delivery: Ensure that the carbon dioxide gas is bubbled through the reaction mixture efficiently or that the reaction is performed under a positive pressure of CO2. Using crushed dry ice is also an effective method.

  • Reaction with Atmospheric Oxygen: If the reaction is not maintained under an inert atmosphere, the Grignard reagent can react with oxygen.

  • Premature Quenching: Ensure that the reaction with CO2 is complete before adding the acidic workup solution.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-(2-thiophene) diethyl malonate (Intermediate in an alternative synthesis of this compound) [4]

EntryReaction Temperature (°C)Reaction Time (hours)Yield (%)
1100788
2110894
3120690

Table 2: Effect of Catalyst Concentration on the Yield of Methyl 2-thiophenecarboxylate

Catalyst Concentration (mol % with respect to thiophene)Yield (%)
0.125
0.231
1.045

Experimental Protocols

Protocol 1: Synthesis of this compound via Haloform Reaction of 2-Acetylthiophene[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in diethyl ether.

  • Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite with an excess of sodium hydroxide.

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.

  • Reaction Completion: After the addition is complete, continue stirring until the temperature of the reaction mixture stabilizes at 25-30°C without the cooling bath. This may take 0.5 to 4 hours.

  • Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.

  • Work-up: Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. A precipitate of this compound should form. Extract the acidified aqueous layer with diethyl ether.

  • Isolation and Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure. Recrystallize the crude product from hot water to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction of 2-Bromothiophene[5][10]
  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Magnesium Activation: Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere until the purple vapor of iodine is observed. Allow the flask to cool.

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the 2-bromothiophene solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • Carboxylation: Cool the Grignard reagent to 0°C. Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent. Recrystallize the crude product from hot water.

Mandatory Visualization

haloform_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification acetylthiophene 2-Acetylthiophene in Ether reaction_mixture Reaction Mixture (< 40°C) acetylthiophene->reaction_mixture naocl_naoh Alkaline NaOCl Solution naocl_naoh->reaction_mixture quench Quench with NaHSO₃ reaction_mixture->quench separation Separate Aqueous Layer quench->separation acidify Acidify to pH 1 separation->acidify extraction Extract with Ether acidify->extraction purification Dry, Evaporate, Recrystallize extraction->purification product Pure 2-Thiophenecarboxylic Acid purification->product grignard_workflow cluster_grignard_formation Grignard Formation (Anhydrous) cluster_carboxylation Carboxylation cluster_workup Work-up & Purification bromothiophene 2-Bromothiophene in THF grignard_reagent 2-Thienylmagnesium Bromide bromothiophene->grignard_reagent mg Magnesium (activated) mg->grignard_reagent carboxylate_salt Magnesium Carboxylate Salt grignard_reagent->carboxylate_salt co2 CO₂ (gas or dry ice) co2->carboxylate_salt acid_workup Acidic Work-up (e.g., HCl) carboxylate_salt->acid_workup extraction Extract with Ether acid_workup->extraction purification Dry, Evaporate, Recrystallize extraction->purification product Pure 2-Thiophenecarboxylic Acid purification->product troubleshooting_logic start Low Yield in Grignard Synthesis check_byproduct Identify Byproducts (e.g., via NMR, GC-MS) start->check_byproduct bithiophene Bithiophene Detected? check_byproduct->bithiophene no_reaction Mainly Starting Material? check_byproduct->no_reaction bithiophene->no_reaction No wurtz Wurtz Coupling Likely bithiophene->wurtz Yes initiation_failure Initiation Failure no_reaction->initiation_failure Yes solution_wurtz Solution: - Slow addition of halide - Maintain gentle reflux wurtz->solution_wurtz solution_initiation Solution: - Ensure anhydrous conditions - Activate Mg (iodine, heat) - Check reagent purity initiation_failure->solution_initiation

References

Stability issues of 2-Thiophenecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common stability issues encountered with 2-Thiophenecarboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is generally stable under normal storage conditions, which include ambient temperature and protection from light and moisture.[1] However, its stability can be compromised under specific conditions such as exposure to strong acids, strong bases, oxidizing agents, and high temperatures.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

Yes, compounds containing a thiophene ring can be susceptible to photodegradation. Exposure to UV light can lead to the formation of various degradation products.[3] Therefore, it is recommended to store this compound in light-resistant containers and to minimize its exposure to direct sunlight or strong artificial light during experiments.

Q4: What is the impact of oxidizing agents on this compound?

This compound is incompatible with strong oxidizing agents.[1] The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[2] These oxidized products may have different chemical and physical properties, which could interfere with experimental outcomes.

Q5: What is the thermal stability of this compound?

This compound is a solid with a melting point of 125-127 °C and a boiling point of 260 °C. While it is relatively stable at ambient temperatures, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1] Decarboxylation of this compound is known to be more difficult compared to other five-membered heterocyclic carboxylic acids like those of furan and pyrrole, suggesting a higher thermal stability in this regard.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Storage or Reaction in Acidic/Basic Conditions
  • Possible Cause: Hydrolysis of this compound or impurities. Although the thiophene ring is relatively stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, might lead to some degradation.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use LC-MS to identify the mass of the unexpected peaks and compare them with potential degradation products.

    • pH Control: Ensure the pH of your solutions is maintained within a neutral range (pH 6-8) if the reaction chemistry allows.

    • Temperature Control: Avoid excessive heating when working with acidic or basic solutions of this compound.

    • Stability-Indicating Method: Utilize a validated stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.

Issue 2: Discoloration or Appearance of New Impurities After Exposure to Light
  • Possible Cause: Photodegradation of the thiophene ring.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and reaction mixtures in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure: Conduct experimental manipulations in a timely manner to reduce the duration of light exposure.

    • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) as the presence of oxygen can sometimes accelerate photodegradation.

Issue 3: Loss of Assay Purity or Formation of More Polar Impurities in the Presence of Oxidants
  • Possible Cause: Oxidation of the sulfur atom in the thiophene ring.

  • Troubleshooting Steps:

    • Avoid Oxidizing Agents: If possible, choose alternative reagents that are not strong oxidizers.

    • Use of Antioxidants: In some formulations, the addition of a suitable antioxidant may help to prevent oxidative degradation.

    • Degas Solvents: Use solvents that have been deoxygenated to minimize the presence of dissolved oxygen.

Data Presentation

Table 1: Illustrative Stability of a Related Thiophene Compound (2-Acetylthiophene) under Forced Degradation Conditions.

Disclaimer: The following data is for a structurally related compound and is intended to be illustrative of the potential stability profile of this compound. Actual degradation percentages for this compound may vary.

Stress ConditionTime (hours)Illustrative % DegradationPotential Major Degradation Products
Acidic Hydrolysis
0.1 M HCl at 60°C24~15%This compound, Acetic acid
0.1 M HCl at 60°C72~40%This compound, Acetic acid
Basic Hydrolysis
0.1 M NaOH at 60°C24~25%Sodium 2-thiophenecarboxylate, Sodium acetate
0.1 M NaOH at 60°C72~65%Sodium 2-thiophenecarboxylate, Sodium acetate
Oxidative Degradation
3% H₂O₂ at Room Temp24~10%2-Acetylthiophene-S-oxide, Ring-opened products
Thermal Degradation
80°C (Solid State)72~5%Thiophene, Acetic acid

(Data is illustrative and based on the degradation of 2-Acetylthiophene, as reported in a technical document from Benchchem.)[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Acid and Base Hydrolysis:

  • For acidic hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.

  • For basic hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.

  • Incubate both solutions in a controlled temperature bath (e.g., 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Neutralize the samples before analysis (acidic samples with NaOH, basic samples with HCl).

  • Analyze the samples using a stability-indicating HPLC method.

3. Oxidative Degradation:

  • Mix the stock solution with a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at specified time points and analyze by HPLC.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.

1. Column and Mobile Phase Selection:

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography.

  • The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-4) and an organic solvent like acetonitrile or methanol.

  • A gradient elution may be necessary to achieve adequate separation of the parent compound from its degradation products.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can separate the main peak of this compound from the peaks of degradation products generated during forced degradation studies.

3. Detection:

  • UV detection is suitable for this compound. The detection wavelength should be chosen based on the UV spectrum of the compound to ensure good sensitivity (e.g., around 254 nm).

Mandatory Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Stability Issues cluster_conditions Identify Stress Conditions cluster_actions Corrective Actions start Stability Issue Encountered (e.g., unexpected peaks, discoloration, loss of purity) cond_ph Acidic/Basic pH start->cond_ph cond_light Light Exposure start->cond_light cond_ox Oxidizing Agents start->cond_ox cond_temp High Temperature start->cond_temp act_ph Control pH Avoid excessive heat cond_ph->act_ph act_light Protect from light Use inert atmosphere cond_light->act_light act_ox Avoid oxidants Use antioxidants Degas solvents cond_ox->act_ox act_temp Store at recommended temperature Monitor for degradation cond_temp->act_temp end Stable Compound act_ph->end act_light->end act_ox->end act_temp->end

Caption: Troubleshooting workflow for stability issues of this compound.

degradation_pathway cluster_pathway Potential Degradation Pathways cluster_products Degradation Products parent This compound prod_ox Thiophene-S-oxide/ Sulfone Derivatives parent->prod_ox Oxidation (e.g., H₂O₂) prod_photo Ring-opened Products/ Polymeric material parent->prod_photo Photodegradation (UV Light) prod_thermal Decarboxylation Product (Thiophene) parent->prod_thermal Thermal Stress (High Temperature)

Caption: Potential degradation pathways for this compound.

References

How to avoid impurities in 2-Thiophenecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of 2-Thiophenecarboxylic acid, with a focus on avoiding common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Grignard Reaction: Carboxylation of a 2-thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with carbon dioxide.

  • Organolithium Route: Lithiation of thiophene at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide.

  • Oxidation of 2-Acetylthiophene: Typically achieved via the haloform reaction. This itself is a two-step process starting with the Friedel-Crafts acylation of thiophene.

Troubleshooting Guide: Grignard Synthesis Route

This route involves the formation of a 2-thienyl Grignard reagent from a 2-halothiophene (typically 2-bromothiophene) and magnesium, followed by reaction with CO₂.

Q2: My Grignard reaction yield is low, and I've identified 2,2'-bithiophene as a major impurity. How can I prevent this?

A2: The formation of 2,2'-bithiophene is a common issue arising from a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted 2-bromothiophene.[1][2]

Troubleshooting Steps:

  • Slow Addition of Alkyl Halide: Add the solution of 2-bromothiophene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring Grignard reagent formation over the coupling side reaction.[1]

  • Maintain Gentle Reflux: While initial heating may be necessary to initiate the reaction, maintaining a gentle reflux helps to control the reaction rate and minimize side reactions.[1]

  • Use of Excess Magnesium: A slight excess of magnesium can help ensure all the 2-bromothiophene is converted to the Grignard reagent, leaving none to participate in the Wurtz coupling.

Q3: The Grignard reaction is difficult to initiate. What could be the problem?

A3: Grignard reactions are notoriously sensitive to reaction conditions.

Common Causes for Initiation Failure:

  • Presence of Moisture: Grignard reagents are highly reactive towards water. Ensure all glassware is oven-dried, and all solvents (typically THF or diethyl ether) are anhydrous.[2]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or by crushing the turnings under an inert atmosphere.[1]

  • Purity of Reagents: Ensure the 2-bromothiophene and solvent are pure and free from moisture.

Diagram: Grignard Synthesis Troubleshooting

cluster_grignard Grignard Synthesis Troubleshooting Start Start Grignard Reaction Problem Low Yield or Impurity Detected Start->Problem Impurity_ID Major Impurity is 2,2'-Bithiophene? Problem->Impurity_ID Initiation_Fail Reaction Fails to Initiate? Problem->Initiation_Fail No Solution_Coupling Implement Solutions: - Slow addition of 2-bromothiophene - Maintain gentle reflux - Use excess Magnesium Impurity_ID->Solution_Coupling Yes Solution_Initiation Implement Solutions: - Ensure anhydrous conditions - Activate Magnesium (Iodine) - Use pure reagents Initiation_Fail->Solution_Initiation Yes Success Pure this compound Solution_Coupling->Success Solution_Initiation->Success

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Troubleshooting Guide: Friedel-Crafts Acylation & Oxidation Route

This two-step process first involves the acylation of thiophene to form 2-acetylthiophene, which is then oxidized to the carboxylic acid.

Q4: During the Friedel-Crafts acylation of thiophene, I'm getting a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I improve the regioselectivity?

A4: While Friedel-Crafts acylation of thiophene strongly favors the 2-position due to the greater stability of the cationic intermediate, reaction conditions can influence the formation of the 3-isomer impurity.[3][4]

Troubleshooting Steps:

  • Catalyst Choice: Solid acid catalysts like Hβ zeolite have shown excellent selectivity for 2-acetylthiophene, often with yields exceeding 98%.[5] Traditional Lewis acids like AlCl₃ can sometimes lead to more side products.

  • Reaction Temperature: Excessively high temperatures can lead to the formation of byproducts, including 3-acetylthiophene. For instance, with Hβ zeolite, increasing the temperature from 60°C to 80°C can decrease selectivity.

Q5: I'm observing a high-boiling point, dark, tarry byproduct in my acylation reaction. What is it and how can I avoid it?

A5: This is likely due to side reactions such as self-aldol condensation of the 2-acetylthiophene product, followed by dehydration, which can form impurities like (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.[6]

Troubleshooting Steps:

  • Control Reaction Time and Temperature: Longer reaction times and higher temperatures contribute to the formation of these condensation byproducts.[6] Adhere to optimized reaction times and maintain the recommended temperature.

  • Reactant Ratio: Using an excess of thiophene relative to the acylating agent (e.g., acetic anhydride) can help minimize diacylation, another potential side reaction that contributes to complex product mixtures.[7]

Q6: What is the recommended method for oxidizing 2-acetylthiophene to this compound, and what are the potential impurities?

A6: The haloform reaction (using sodium hypochlorite or sodium hypobromite) is a reliable and high-yielding method for this conversion.[8]

Potential Impurities & Solutions:

  • Unreacted 2-Acetylthiophene: This is the most common impurity.

    • Solution: Ensure a slight excess of the haloform reagent is used and monitor the reaction by TLC or GC until the starting material is consumed.

  • Thiophene Ring Oxidation Products: Very harsh oxidizing conditions can potentially lead to the formation of thiophene-S-oxides, which are often unstable.[9]

    • Solution: The haloform reaction is generally mild enough to avoid this. Maintain the recommended reaction temperature (e.g., 55-60°C) and avoid overly strong, non-specific oxidizing agents.[10]

Data Presentation: Catalyst Performance in Thiophene Acylation
CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac. Anhydride = 1:3[5]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, 2h, Thiophene:Ac. Anhydride = 1:3[5]
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C, 2h, Thiophene:Ac. Anhydride = 1:3[5]

Diagram: Impurity Formation Pathways

cluster_pathways Impurity Formation in 2-Step Synthesis Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation Product_2AT 2-Acetylthiophene (Desired Intermediate) Acylation->Product_2AT Major Pathway Impurity_3AT 3-Acetylthiophene (Isomer Impurity) Acylation->Impurity_3AT Minor Pathway (High Temp.) Impurity_Condensation Condensation Products (e.g., ATAP) Product_2AT->Impurity_Condensation Side Reaction (High Temp./Time) Oxidation Oxidation (Haloform Reaction) Product_2AT->Oxidation Final_Product This compound Oxidation->Final_Product Desired Reaction Impurity_Unreacted Unreacted 2-Acetylthiophene Oxidation->Impurity_Unreacted Incomplete Reaction

Caption: Formation of key impurities during the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the formation of 2-thienylmagnesium bromide and its subsequent carboxylation.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • 2-Bromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (e.g., 2M)

  • Diethyl ether

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen or argon atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask until the purple vapor of iodine is observed, then allow it to cool.[1]

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. Prepare a solution of 2-bromothiophene in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by bubbling and a color change).[1]

  • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard reagent in an ice bath. Cautiously add crushed dry ice (in excess) to the reaction mixture portion-wise, allowing the CO₂ to sublime and react.

  • Work-up: Once the mixture has warmed to room temperature, quench the reaction by slowly adding 2M HCl. Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, typically from hot water.[8]

Protocol 2: Synthesis via Oxidation of 2-Acetylthiophene (Haloform Reaction)

This protocol outlines the conversion of 2-acetylthiophene to this compound.

Materials:

  • Sodium hydroxide (NaOH)

  • Bleach (Sodium hypochlorite solution, NaOCl)

  • 2-Acetylthiophene (1.0 eq)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reagent Preparation: In a flask, prepare a solution of sodium hypochlorite by carefully adding bleach to a cooled solution of sodium hydroxide.

  • Reaction: Heat the hypochlorite solution to approximately 55°C. Add the 2-acetylthiophene all at once with vigorous stirring. The reaction is exothermic; maintain the temperature at 60°C for about 1 hour.[10]

  • Quenching: Cool the reaction mixture to room temperature and add a solution of sodium bisulfite to destroy any excess sodium hypochlorite.[8]

  • Work-up: Transfer the mixture to a separatory funnel. The product is in the aqueous layer as the sodium salt. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl. A precipitate of this compound will form.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water. The crude product can be further purified by recrystallization from hot water.[8]

References

Technical Support Center: Catalyst Selection for 2-Thiophenecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the esterification of this compound?

A1: The choice of catalyst for the esterification of this compound depends on the specific requirements of your synthesis.

  • Acid Catalysts (Fischer Esterification): For simple alcohols, the Fischer esterification is a common and cost-effective method.[1][2][3] This reaction is typically catalyzed by strong acids such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) and is driven to completion by using a large excess of the alcohol, which can also serve as the solvent.[1][2][4]

  • Activating Agents: For more sensitive substrates or when milder conditions are required, activating the carboxylic acid is a suitable approach. Reagents like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt) can be used to form an activated ester, which then readily reacts with the alcohol.[5]

  • Thionyl Chloride: A two-step process involving the formation of the acid chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol, is another effective method.[3]

Q2: Which catalysts are effective for the synthesis of this compound and its derivatives via oxidation?

A2: Vanadium, iron, and molybdenum compounds have proven to be effective catalysts for the synthesis of this compound and its esters from thiophene precursors. Specifically, VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ are catalysts of choice for the reaction of thiophenes with a CCl₄–CH₃OH system, leading to total yields of 44–85%.[6][7][8] The reaction proceeds via the oxidation of methanol to generate reactive species that functionalize the thiophene ring.[7]

Q3: What types of catalysts are used for coupling reactions involving this compound?

A3: this compound is a versatile substrate for various coupling reactions.

  • Ullmann Coupling: Copper(I) thiophene-2-carboxylate can be used as a catalyst in Ullmann coupling reactions.[9]

  • Suzuki-Miyaura Cross-Coupling: For Suzuki-Miyaura cross-coupling reactions, palladium catalysts are typically employed. For instance, PdCl₂(dppf) is used as a catalyst with a base like NaHCO₃ for coupling boronic acid derivatives with halogenated thiophene precursors.[10]

  • Decarboxylative Coupling: Rhodium(III) catalysts have been used for directed C-H olefination via catalytic decarboxylative coupling.[9]

Q4: Are there specific catalysts for the decarboxylation of this compound?

A4: While the literature reviewed does not specify unique catalysts for the direct decarboxylation of this compound, the principles of decarboxylation can be applied. Decarboxylation is often facilitated by the presence of a carbonyl group at the β-position (a β-keto acid), which stabilizes the transition state. For other carboxylic acids, photoredox catalysis has been shown to be effective for hydrodecarboxylation.[11] The reaction conditions, such as temperature and solvent, play a crucial role.

Troubleshooting Guide

Issue 1: Low Yield in Esterification Reaction

Potential Cause Troubleshooting Step Recommended Catalyst/Action
Equilibrium not shifted towards products (Fischer Esterification) The Fischer esterification is a reversible reaction.[1][2]Use a large excess of the alcohol (can be used as the solvent) to drive the equilibrium forward. Remove water as it is formed using a Dean-Stark apparatus or a drying agent.[2]
Incomplete activation of the carboxylic acid The activating agent may not be efficient enough or the reaction conditions may not be optimal.Ensure anhydrous conditions. Consider using alternative activating agents like EDC in place of DCC. For Steglich esterification, DMAP is a common catalyst.[3]
Acid-sensitive substrate Strong acid catalysts may be degrading the starting material or product.Switch to a milder, non-acidic method such as the Steglich esterification (DCC/DMAP) or formation of the acid chloride followed by reaction with the alcohol.[3]

Issue 2: Slow or Incomplete Oxidation of Thiophene Precursor

Potential Cause Troubleshooting Step Recommended Catalyst/Action
Low catalyst activity or concentration The catalyst loading may be insufficient to drive the reaction at a reasonable rate.Increase the catalyst concentration. For example, with VO(acac)₂, increasing the concentration from 0.1 mol% to 1.0 mol% can significantly increase the yield of methyl 2-thiophenecarboxylate.
Sub-optimal reaction temperature The reaction may require higher temperatures to proceed efficiently.The synthesis of methyl 2-acetyl-5-thiophenecarboxylate using VO(acac)₂ is conducted at 175°C. Ensure the reaction temperature is appropriate for the specific catalytic system.
Inhibitors present in the reaction mixture Impurities in the reagents or solvent could be poisoning the catalyst.Use purified reagents and solvents. Commercial alcohols should be distilled before use, and carbon tetrachloride should be purified.

Issue 3: Formation of Byproducts in Coupling Reactions

Potential Cause Troubleshooting Step Recommended Catalyst/Action
Side reactions due to catalyst or reaction conditions The catalyst may be promoting undesired side reactions.Optimize the catalyst system (ligand, metal salt) and reaction conditions (temperature, solvent, base). For Suzuki-Miyaura reactions, the choice of base and solvent is critical.[10]
Homocoupling of starting materials This is a common side reaction in many cross-coupling reactions.Adjust the stoichiometry of the reactants and the catalyst loading. The rate of addition of the reagents can also influence the selectivity.
Reaction with solvent or other components The solvent or additives may be participating in the reaction.Choose an inert solvent. For example, in the synthesis of this compound derivatives via oxidation, the choice of alcohol in the CCl₄-ROH system will determine the resulting ester.[8]

Quantitative Data Summary

Table 1: Catalyst Performance in the Synthesis of Methyl 2-Thiophenecarboxylate

CatalystCatalyst Concentration (mol % with respect to thiophene)Reaction Time (h)Temperature (°C)Yield (%)
VO(acac)₂0.1517525
VO(acac)₂0.2517531
VO(acac)₂1.0517545
Fe(acac)₃ (added in portions)-2-25
Fe(acac)₃ (added in portions)-4-36
Fe(acac)₃ (added in portions)-6-44
(Data sourced from)

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Thiophenecarboxylate using VO(acac)₂ Catalyst

This protocol is adapted from the procedure for the synthesis of this compound and its derivatives.

  • Reagents and Materials:

    • Thiophene

    • Methanol (CH₃OH), distilled

    • Carbon tetrachloride (CCl₄), purified

    • Vanadium(IV) oxide acetylacetonate (VO(acac)₂)

  • Procedure:

    • In a suitable reaction vessel, combine thiophene, methanol, and carbon tetrachloride.

    • Add VO(acac)₂ catalyst (e.g., 1.0 mol% with respect to thiophene).

    • Heat the reaction mixture to 175°C and maintain for 5 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate and purify the product, methyl 2-thiophenecarboxylate, using standard laboratory techniques (e.g., distillation).

Visualizations

Experimental_Workflow_for_Catalyst_Screening cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Select Thiophene Substrate E Add Substrate, Solvents, and Catalyst to each Reactor A->E B Purify Solvents (e.g., CH3OH, CCl4) B->E C Prepare Catalyst Solutions (VO(acac)2, Fe(acac)3, Mo(CO)6) C->E D Set up Parallel Reactions D->E F Control Reaction Parameters (Temperature, Time, Stirring) E->F E->F G Quench Reactions F->G F->G H Analyze Product Mixture (e.g., GC-MS, HPLC) G->H G->H I Determine Yield and Selectivity H->I H->I J Identify Best Performing Catalyst I->J I->J K Optimize Catalyst Loading and Reaction Conditions J->K J->K

Caption: Workflow for Catalyst Screening in this compound Synthesis.

Troubleshooting_Logic_for_Low_Yield cluster_esterification Esterification Issues cluster_oxidation Oxidation Issues cluster_coupling Coupling Issues Start Low Reaction Yield A Is it a Fischer Esterification? Start->A E Is catalyst loading sufficient? Start->E I Are byproducts forming? Start->I B Use excess alcohol and/or remove water A->B Yes C Is the substrate acid-sensitive? A->C No End Yield Improved B->End D Switch to milder conditions (e.g., DCC/DMAP) C->D Yes D->End F Increase catalyst concentration E->F No G Are reagents and solvents pure? E->G Yes F->End H Purify all starting materials G->H No H->End J Optimize catalyst system and reaction conditions I->J Yes J->End

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Monitoring 2-Thiophenecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-thiophenecarboxylic acid using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?

The two most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a rapid, qualitative technique ideal for quick checks of reaction progress.[1][2][3] HPLC provides more detailed quantitative analysis, offering high resolution and sensitivity.[4]

Q2: How do I choose between TLC and HPLC for my reaction monitoring?

Your choice depends on the specific requirements of your analysis.

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Speed Fast (typically 5-20 minutes)Slower (run times can be 5-30 minutes or longer)
Cost LowHigh
Data Qualitative or semi-quantitativeQuantitative and highly accurate
Resolution LowerHigh
Throughput High (multiple samples on one plate)Lower (typically one sample at a time)
Use Case Quick reaction progress checks, purity assessmentAccurate determination of purity, quantification of reactants and products

Troubleshooting Guide: Thin Layer Chromatography (TLC)

Q3: My this compound is streaking on the TLC plate. How can I fix this?

Streaking is a common issue when analyzing carboxylic acids on silica gel TLC plates.[5][6] This is often due to strong interactions between the acidic carboxyl group and the polar stationary phase.[7]

Solution: To resolve streaking, add a small amount of a volatile acid to your eluting solvent (mobile phase).[5][7]

  • Recommended Additives:

    • Glacial Acetic Acid (0.5-2%)

    • Formic Acid (a few drops)[5]

This addition protonates the carboxyl group, reducing its interaction with the silica gel and resulting in more defined spots.[7][8]

Q4: I don't see any spots on my TLC plate after development. What could be the problem?

There are several potential reasons for not observing spots on your TLC plate.

Potential CauseRecommended Solution
Insufficient Sample Concentration The sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]
Inappropriate Visualization Method This compound is UV active due to its aromatic ring.[10] Ensure you are using a UV lamp (254 nm) for visualization. If your product is not UV active, you may need to use a chemical stain.[10]
Submerged Spotting Line If the spotting line is below the solvent level in the developing chamber, the sample will dissolve into the solvent reservoir instead of moving up the plate.[9]
Reaction Failure It's possible the reaction has not proceeded, and no product has formed.

Q5: The spots on my TLC plate are oddly shaped (not circular). Why is this happening?

The shape of the spots can indicate issues with your TLC technique.

  • Upward Crescent or Smear: This can occur with acidic compounds like this compound.[6] Adding acid to the eluent as described for streaking can help.

  • Downward Crescent: This often indicates that the adsorbent on the plate was disturbed during spotting.[5][6]

  • Double Spot: Applying the sample in a highly polar solvent can cause the spot to spread out in a ring on the baseline.[5]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Q6: I am observing peak tailing in my HPLC chromatogram for this compound. What is the cause and how can I fix it?

Peak tailing is a frequent issue in reverse-phase HPLC, especially with acidic compounds.[11] It is often caused by interactions with residual acidic silanol groups on the silica-based stationary phase.[11]

Solutions:

SolutionDescription
Acidify the Mobile Phase Adding an acid like phosphoric acid or formic acid to the mobile phase can suppress the ionization of both the this compound and the surface silanols, leading to sharper peaks.[12][13]
Use a Modern Column Newer, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing.[11]
Adjust Buffer Concentration Using an appropriate buffer concentration can help maintain a consistent pH and improve peak shape.[11]

Q7: My retention times are shifting between HPLC runs. What should I investigate?

Inconsistent retention times can compromise the reliability of your results.

Caption: Troubleshooting workflow for shifting HPLC retention times.

Q8: I'm not seeing a peak for my compound, or the signal is very weak. What are the possible reasons?

A lack of or weak signal can be due to several factors.[14]

Potential CauseRecommended Solution
Incorrect Wavelength Ensure the UV detector is set to a wavelength where this compound absorbs. A wavelength of around 235 nm is a good starting point.[4]
System Leak Check for leaks in the HPLC system, particularly around fittings and the pump head.
Injection Issue There may be a problem with the autosampler or manual injector, leading to no or a small amount of sample being injected.[14]
Sample Degradation Ensure your sample is stable in the chosen solvent.[15]

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.[8]

  • Spotting:

    • Lane 1 (Starting Material): Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) and spot it on the left side of the starting line.

    • Lane 2 (Co-spot): On the same spot as Lane 1, carefully spot a small amount of the reaction mixture.[1][16]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the right side of the starting line.[1]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[1]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[6] Circle the visible spots with a pencil.

Protocol 2: HPLC Analysis of a this compound Reaction Mixture
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).[4] Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[4][12]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 235 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Analysis: Inject the prepared sample. The progress of the reaction can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product.

Caption: General workflow for preparing and analyzing a reaction sample by HPLC.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Analysis of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Thiophenecarboxylic acid is crucial in various stages of research and development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of common HPLC methodologies for the analysis of this compound, detailing experimental protocols and discussing the relative merits of each approach. While comprehensive, directly comparative validation data is not extensively available in publicly accessible literature, this guide presents the available chromatographic conditions and typical performance expectations to aid in method selection and development.

Comparison of HPLC Methods

The primary methods for the analysis of this compound revolve around reversed-phase chromatography. Below is a comparison of typical chromatographic conditions.

ParameterMethod 1: C18 Reversed-Phase HPLCMethod 2: Newcrom R1 Reversed-Phase HPLCMethod 3: Ion-Pair Reversed-Phase HPLC
Stationary Phase C18 (Octadecylsilane)Newcrom R1 (Special reverse-phase with low silanol activity)C18 or other non-polar stationary phase
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)Acetonitrile/Methanol and Water with an ion-pair reagent (e.g., Tetrabutylammonium salts)
Elution Mode Isocratic or GradientIsocratic or GradientTypically Isocratic
Detection UV-Vis (Wavelength depends on mobile phase pH)UV-VisUV-Vis
Typical Flow Rate 1.0 mL/min1.0 mL/min1.0 - 1.5 mL/min
Key Advantages Widely available, robust, and well-understood selectivity.Low silanol activity can reduce peak tailing for acidic compounds.Enhanced retention and improved peak shape for highly polar or ionic compounds.
Considerations Peak tailing can sometimes be an issue for acidic compounds without proper mobile phase optimization.Specialized column chemistry.Method development can be more complex; column equilibration can be longer.

Note: The information in this table is compiled from various sources and represents typical conditions. Optimal conditions for a specific application may vary.

Experimental Protocols

Method 1: C18 Reversed-Phase HPLC

This method is a standard and widely applicable approach for the analysis of moderately polar compounds like this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound in the mobile phase (typically around 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

Method 2: Newcrom R1 Reversed-Phase HPLC

This method utilizes a specialized stationary phase designed to minimize interactions with acidic compounds, potentially leading to improved peak shape.[1]

Instrumentation:

  • A standard HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Newcrom R1 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1] The exact ratio should be optimized for the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Follow the same procedure as described in Method 1.

Method 3: Ion-Pair Reversed-Phase HPLC

This technique is an alternative for improving the retention and peak shape of ionic or highly polar analytes on a reversed-phase column. It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.

Instrumentation:

  • A standard HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent and an organic modifier (e.g., acetonitrile or methanol). For an acidic analyte like this compound, a cationic ion-pairing reagent such as a quaternary ammonium salt (e.g., tetrabutylammonium phosphate) would be used. The pH of the mobile phase is crucial and should be controlled to ensure the analyte is in its ionized form.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection: UV detection. The ion-pairing reagent should not have significant UV absorbance at the analytical wavelength.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Sample and standard solutions should be prepared in the mobile phase to ensure compatibility and to avoid peak distortion.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for HPLC method development and analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Filtration & Degassing) HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Analysis Sample/Standard Injection Standard_Prep->Analysis Sample_Prep Sample Preparation Sample_Prep->Analysis HPLC_System->Analysis Method_Development Method Development (Column, Mobile Phase, etc.) Method_Development->HPLC_System System_Suitability System Suitability Test Method_Development->System_Suitability System_Suitability->Analysis Chromatogram Chromatogram Acquisition Analysis->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis.

Conclusion

The choice of an appropriate HPLC method for the analysis of this compound depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. Standard C18 reversed-phase HPLC is a robust and common starting point. For challenging separations where peak shape is a concern, specialized columns with low silanol activity, such as the Newcrom R1, may offer an advantage. Ion-pair chromatography provides a powerful alternative for enhancing the retention of this acidic analyte, although it may require more extensive method development.

It is important to note that any selected method should be properly validated according to the relevant guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. This validation would typically include an assessment of specificity, linearity, range, accuracy, precision, and robustness. Researchers should perform this validation to generate the specific performance data required for their application.

References

A Comparative Guide to the Reactivity of 2-Thiophenecarboxylic Acid and 3-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid, two important heterocyclic building blocks in medicinal chemistry and materials science. The information presented is supported by available experimental data and theoretical studies to assist researchers in selecting the appropriate isomer for their synthetic strategies.

Introduction

This compound and 3-thiophenecarboxylic acid are constitutional isomers that exhibit distinct differences in their chemical reactivity due to the position of the carboxylic acid group on the thiophene ring. These differences influence their acidity, susceptibility to electrophilic and nucleophilic attack, and the ease of forming derivatives such as esters and amides. Understanding these nuances is critical for the efficient design of synthetic routes and the development of novel molecules.

Acidity

The acidity of a carboxylic acid is a fundamental property that influences its reactivity, particularly in base-catalyzed reactions. The position of the carboxyl group on the electron-rich thiophene ring affects the stability of the corresponding carboxylate anion.

CompoundpKa
This compound~3.5[1]
3-Thiophenecarboxylic acidSlightly weaker acid than the 2-isomer

The greater acidity of this compound can be attributed to the proximity of the electron-withdrawing carboxylic group to the sulfur atom, which can help to stabilize the negative charge of the carboxylate anion through inductive effects.

Reactivity in Key Organic Reactions

The reactivity of the thiophene ring and the carboxylic acid functional group are both influenced by the isomeric substitution pattern.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack, and the carboxylic acid group, being a deactivating group, directs incoming electrophiles.

This compound: Electrophilic substitution, such as nitration, on this compound predominantly occurs at the 5-position.[2] This is because the carboxyl group directs the incoming electrophile to the position furthest from its deactivating influence, and the sulfur atom activates the adjacent carbons (positions 2 and 5) towards electrophilic attack.

3-Thiophenecarboxylic Acid: For 3-thiophenecarboxylic acid, electrophilic substitution is expected to be more complex. The carboxyl group at the 3-position deactivates the ring, and directing effects would favor substitution at the 5-position, which is meta to the carboxyl group and ortho to the sulfur atom.

Logical Relationship for Electrophilic Substitution on this compound

G Directing Effects in Electrophilic Substitution of this compound 2-Thiophenecarboxylic_Acid This compound Electrophile Electrophile (E+) 2-Thiophenecarboxylic_Acid->Electrophile Reaction with Transition_State_5 Transition State (Attack at C5) Electrophile->Transition_State_5 Favored attack Transition_State_4 Transition State (Attack at C4) Electrophile->Transition_State_4 Disfavored attack Product_5_Substituted 5-Substituted Product (Major) Transition_State_5->Product_5_Substituted Product_4_Substituted 4-Substituted Product (Minor) Transition_State_4->Product_4_Substituted

Caption: Predominant electrophilic attack at the 5-position of this compound.

Nucleophilic Acyl Substitution

Reactions involving nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as esterification and amidation, are crucial for derivatization.

A theoretical study using Density Functional Theory (DFT) has suggested that this compound exhibits a higher reactivity towards nucleophilic substitution in a condensation reaction compared to 3-thiophenecarboxylic acid.[3] The study reported statistically significant different yields of 79% for the 2-isomer versus 65% for the 3-isomer in a condensation reaction with an amine.[3] This enhanced reactivity of the 2-isomer is attributed to a conformer that can form an internal hydrogen bond with the thiophene sulfur, which polarizes the carboxylic acid group and facilitates nucleophilic attack.[3]

ReactionThis compound3-Thiophenecarboxylic Acid
Esterification Generally proceeds readily.Generally proceeds readily, may require slightly more forcing conditions.
Amidation Higher reactivity observed in condensation reactions (e.g., 79% yield in a specific study).[3]Lower reactivity observed in condensation reactions (e.g., 65% yield in a specific study).[3]

Experimental Workflow for Fischer Esterification

G General Workflow for Fischer Esterification Start Start Mix Mix Thiophenecarboxylic Acid, Alcohol (excess), and Acid Catalyst Start->Mix Reflux Heat to Reflux Mix->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Dry Dry Organic Layer Workup->Dry Purify Purification (e.g., Distillation or Chromatography) Dry->Purify Ester Ester Product Purify->Ester

Caption: A generalized workflow for the synthesis of thiophenecarboxylate esters.

Experimental Protocols

The following are representative protocols for key reactions. Researchers should adapt these based on the specific substrate and desired scale.

Protocol 1: Nitration of this compound

Objective: To synthesize 5-nitro-2-thiophenecarboxylic acid.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Acetic anhydride

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 20 mL of acetic anhydride to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of this compound to the cooled acetic anhydride with stirring until it dissolves.

  • In a separate beaker, carefully prepare a nitrating mixture by adding 2.5 mL of fuming nitric acid to 10 mL of acetic anhydride, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water or ethanol/water) to obtain pure 5-nitro-2-thiophenecarboxylic acid.

Protocol 2: Fischer Esterification of 3-Thiophenecarboxylic Acid

Objective: To synthesize ethyl 3-thiophenecarboxylate.

Materials:

  • 3-Thiophenecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5.0 g of 3-thiophenecarboxylic acid and 50 mL of absolute ethanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 3-thiophenecarboxylate.

Protocol 3: Amidation of this compound using DCC

Objective: To synthesize N-benzyl-2-thiophenecarboxamide.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2.56 g (20 mmol) of this compound and a catalytic amount of DMAP in 50 mL of anhydrous DCM in a round-bottom flask.

  • Add 2.14 g (20 mmol) of benzylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4.12 g (20 mmol) of DCC in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzyl-2-thiophenecarboxamide.

Logical Flow of DCC-Mediated Amidation

G DCC Coupling Mechanism for Amide Synthesis Carboxylic_Acid Thiophenecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Reacts with DCC DCC DCC->O_Acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate Nucleophilic attack by Amine Amine Amine->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide DCU Dicyclohexylurea (DCU) (precipitate) Tetrahedral_Intermediate->DCU eliminates

Caption: Key intermediates in the DCC-mediated amidation of thiophenecarboxylic acids.

Conclusion

The reactivity of this compound and 3-thiophenecarboxylic acid is dictated by the electronic interplay between the thiophene ring and the carboxyl group. This compound is the more acidic isomer and exhibits enhanced reactivity in nucleophilic acyl substitution reactions, likely due to intramolecular interactions. In electrophilic aromatic substitution, the position of the carboxyl group strongly directs the regiochemical outcome. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for chemists to make informed decisions in the synthesis of thiophene-containing molecules.

References

Mass spectrometry analysis of 2-Thiophenecarboxylic acid and its fragments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fragmentation Patterns and Structural Analysis

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. Understanding the fragmentation patterns of compounds is paramount for their accurate identification. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) analysis of 2-Thiophenecarboxylic acid and a common structural analog, Benzoic acid. We present quantitative data, a comprehensive experimental protocol, and a visual representation of the fragmentation pathway to aid in the analytical workflow.

Comparative Fragmentation Analysis

The mass spectra of this compound and Benzoic acid reveal distinct fragmentation patterns that are indicative of their underlying molecular structures. While both are aromatic carboxylic acids, the presence of the thiophene ring in the former introduces unique fragmentation pathways.

The molecular ion peak ([M]⁺˙) for this compound is observed at m/z 128, while for Benzoic acid it is at m/z 122.[1][2] A prominent feature in the spectra of both compounds is the loss of the hydroxyl radical (•OH), resulting in the [M-17]⁺ ion.[1][3] However, the most abundant fragment (base peak) for this compound is the thiophenyl cation at m/z 111, formed by the loss of the entire carboxyl group (•COOH).[1][4] In contrast, the base peak for Benzoic acid is the benzoyl cation at m/z 105, resulting from the loss of the hydroxyl group.[3] The subsequent loss of carbon monoxide (CO) from the benzoyl cation in Benzoic acid yields the phenyl cation at m/z 77.[1][3]

The following table summarizes the key quantitative data from the EI-MS analysis of these two compounds.

Fragment m/z (this compound) Relative Intensity (%) m/z (Benzoic acid) Relative Intensity (%) Proposed Fragment Structure
[M]⁺˙1288512280[C₅H₄O₂S]⁺˙ / [C₇H₆O₂]⁺˙
[M-OH]⁺111100 105100 [C₅H₃OS]⁺ / [C₇H₅O]⁺
[M-COOH]⁺83307765[C₄H₃S]⁺ / [C₆H₅]⁺
8525[C₄H₅S]⁺
57155130[C₃H₃S]⁺ / [C₄H₃]⁺
39203915[C₃H₃]⁺

Data compiled from NIST WebBook and PubChem.[1][2][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the EI-MS analysis of small organic acids like this compound and Benzoic acid.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-200

  • Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet. For direct insertion, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source. For GC-MS, an aliquot of the dissolved sample is injected into the GC.

3. Data Acquisition:

  • Acquire a background spectrum of the solvent or any column bleed from the GC.

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum of the sample.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the analyte.

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of bond cleavages, leading to the observed fragment ions. The following diagram illustrates the primary fragmentation pathway.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 128 F1 [M-OH]⁺ m/z = 111 (Base Peak) M->F1 - •OH F2 [M-COOH]⁺ m/z = 83 M->F2 - •COOH F3 [C₃H₃S]⁺ m/z = 57 F2->F3 - C₂H₂

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-Thiophenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of 2-thiophenecarboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry.

This document delves into the experimental data obtained through X-ray crystallography, offering a detailed protocol for such analyses. Furthermore, it presents a comparative overview of alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by data and logical diagrams to aid in selecting the most appropriate analytical strategy.

Quantitative Crystallographic Data at a Glance

Single-crystal X-ray diffraction provides unparalleled insight into the solid-state conformation and packing of molecules. The following table summarizes key crystallographic parameters for this compound and one of its simple derivatives, 2-thiophenecarboxamide, offering a quantitative basis for structural comparison.

ParameterThis compound2-Thiophenecarboxamide[1]
Chemical Formula C₅H₄O₂SC₅H₅NOS
Molecular Weight 128.15 g/mol 127.16 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
Unit Cell Dimensions a = 5.592(2) Å, b = 11.234(4) Å, c = 9.215(3) Å, β = 93.38(3)°a = 10.044(3) Å, b = 14.203(4) Å, c = 15.941(3) Å
Unit Cell Volume 578.4(3) ų2274.1(10) ų
Z (Molecules per unit cell) 44
Density (calculated) 1.472 g/cm³1.484 g/cm³
R-factor 0.045Not Reported

Note: The crystallographic data for this compound was obtained from the Crystallography Open Database (COD ID 2020809).

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following diagram illustrates the general workflow of single-crystal X-ray crystallography.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth Crystal Growth (e.g., slow evaporation) Crystal_Selection Crystal Selection (High-quality single crystal) Crystal_Growth->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting XRay_Diffraction X-ray Diffraction (Data Collection) Mounting->XRay_Diffraction Data_Processing Data Processing (Integration & Scaling) XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

A generalized workflow for small molecule X-ray crystallography.
Detailed Experimental Protocol

The determination of the crystal structure of a this compound derivative typically follows these key steps:

  • Crystal Growth: High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment. For small organic molecules like this compound derivatives, crystals are commonly grown by the slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). Other methods include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This raw data is then corrected for various experimental factors to yield a set of structure factors, which are proportional to the square root of the measured intensities.

  • Structure Solution and Refinement: The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules, direct methods are typically employed to obtain an initial estimate of the phases. This initial model is then refined using least-squares methods, where the atomic positions, and thermal parameters are adjusted to achieve the best agreement between the observed and calculated structure factors.

  • Structure Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides definitive solid-state structural information, other spectroscopic techniques offer complementary data, particularly regarding the molecule's behavior in solution and its connectivity.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained 3D atomic coordinates, bond lengths/angles, packingConnectivity, solution conformation, dynamicsMolecular weight, elemental composition, fragmentation
Strengths Unambiguous 3D structure, absolute stereochemistryProvides data in a biologically relevant state (solution)High sensitivity, requires very small sample amounts
Weaknesses Requires high-quality single crystals (can be a bottleneck)Structure is an average of solution conformationsDoes not provide 3D structural information directly
Typical Sample Amount µg to mgmgng to µg

The following diagram illustrates the complementary nature of these techniques in the comprehensive characterization of a new chemical entity.

analytical_techniques cluster_techniques Structural Characterization Compound New 2-Thiophenecarboxylic Acid Derivative MassSpec Mass Spectrometry (Molecular Weight, Formula) Compound->MassSpec Initial Confirmation NMR NMR Spectroscopy (Connectivity, Solution Structure) Compound->NMR Detailed Connectivity XRay X-ray Crystallography (Solid-State 3D Structure) Compound->XRay Definitive 3D Structure MassSpec->NMR Guides Interpretation NMR->XRay Complements

Interplay of analytical techniques for molecular characterization.

References

A Comparative Analysis of the Biological Activities of Substituted 2-Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-thiophenecarboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data from various studies. Detailed methodologies for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Antimicrobial Activity

Thiophene-based compounds have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted 2-Thiophenecarboxylic Acid Derivatives
Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference
Thioureides N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaGram-positive & Gram-negative bacteria7.8 - 500[1]
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus (multi-drug resistant)125 - 500[2]
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125[2]
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[2]
2-Thiophene carboxylic acid thioureidesCandida albicans, Aspergillus niger31.25 - 62.5[2]
Thiophene Derivatives Thiophene derivative 4Colistin-resistant Acinetobacter baumannii16 (MIC50)[3]
Thiophene derivative 5Colistin-resistant Acinetobacter baumannii16 (MIC50)[3]
Thiophene derivative 8Colistin-resistant Acinetobacter baumannii32 (MIC50)[3]
Thiophene derivative 4Colistin-resistant Escherichia coli8 (MIC50)[3]
Thiophene derivative 5Colistin-resistant Escherichia coli32 (MIC50)[3]
Thiophene derivative 8Colistin-resistant Escherichia coli32 (MIC50)[3]
Carboxamides N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analoguesESBL-producing E. coli ST131-[4]

Note: MIC50 represents the minimum concentration that inhibits 50% of the screened strains.[3]

Anticancer Activity

Several substituted this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50) of Substituted this compound Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamides Compound 2bHep3B (Hepatocellular Carcinoma)5.46[5]
Compound 2dHep3B (Hepatocellular Carcinoma)8.85[5]
Compound 2eHep3B (Hepatocellular Carcinoma)12.58[5]
Thienopyrimidines Compound 5MCF-7 (Breast Cancer)7.301 ± 4.5[6]
Compound 8MCF-7 (Breast Cancer)4.132 ± 0.5[6]
Compound 5HepG-2 (Hepatocellular Carcinoma)5.3 ± 1.6[6]
Compound 8HepG-2 (Hepatocellular Carcinoma)3.3 ± 0.90[6]
Ciminalum-4-thiazolidinone Hybrids Derivative with propanoic acid residueMOLT-4, SR (Leukemia), SW-620 (Colon cancer), SF-539 (CNS cancer), SK-MEL-5 (Melanoma)<0.01–0.02 (GI50)[7]
Phenylsuccinimide moiety derivativeLeukemia, colon cancer, CNS, and ovarian cancer cell linesSubmicromolar[7]
Phenylsuccinimide moiety derivativeSCC-15 (Human tongue squamous cell carcinoma)6.72–39.85[7]
Phenylsuccinimide moiety derivativeMDA-MB-231, MCF-7, T-47D, HCC1954 (Breast cancer), 4T1 (Murine breast cancer)1.37 - 21.85[7]

Note: GI50 is the concentration that causes 50% growth inhibition.

Anti-inflammatory Activity

Thiophene-based compounds have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory pathways.[8] For instance, certain derivatives have been found to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1 to 2 x 10^8 CFU/mL for E. coli.[10] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[10]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[15] Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

VEGFR-2/AKT Signaling Pathway in Angiogenesis

Several thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector AKT.[17][18][19][20] Inhibition of this pathway can suppress endothelial cell proliferation, migration, and survival, which are critical for tumor angiogenesis.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival AKT->CellSurvival Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Thiophene Substituted 2-Thiophenecarboxylic Acids Thiophene->VEGFR2 Inhibits NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_inactive NRF2 KEAP1->NRF2_inactive Binds & Inhibits NRF2_active NRF2 NRF2_inactive->NRF2_active Translocates Thiophene Substituted 2-Thiophenecarboxylic Acids Thiophene->KEAP1 Induces Conformational Change ARE ARE NRF2_active->ARE Binds AntioxidantGenes Antioxidant & Anti-inflammatory Gene Expression ARE->AntioxidantGenes Activates

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes to 2-Thiophenecarboxylic acid: the Grignard reaction of 2-bromothiophene and the oxidation of 2-acetylthiophene. The performance of each method is evaluated based on reported yields and detailed experimental protocols. Furthermore, this guide outlines the comprehensive spectroscopic validation of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Methods

The synthesis of this compound is a fundamental transformation in organic chemistry, providing a versatile building block for the development of pharmaceuticals and functional materials. Here, we compare two widely employed methods, highlighting their respective advantages and disadvantages.

ParameterGrignard ReactionOxidation of 2-Acetylthiophene
Starting Material 2-Bromothiophene2-Acetylthiophene
Key Reagents Magnesium (Mg), Carbon Dioxide (CO₂)Sodium Hypochlorite (NaOCl), Sodium Hydroxide (NaOH)
Typical Yield Variable (60-85%)Generally high (>90%)[1]
Reaction Conditions Strictly anhydrous and inert atmosphereAqueous, basic conditions
Key Side Reactions Wurtz coupling, protonation by trace waterHaloform reaction side products
Primary Byproducts Bithiophene, ThiopheneChloroform
Experimental Complexity Requires careful control of anhydrous conditionsRelatively straightforward

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

This method involves the formation of a 2-thienyl Grignard reagent from 2-bromothiophene, followed by carboxylation with carbon dioxide.

Reaction Scheme:

Detailed Protocol:

  • Apparatus Setup: A three-necked, round-bottom flask is oven-dried and assembled with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a dry nitrogen atmosphere.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine can be added, and the flask gently warmed under nitrogen to activate the magnesium.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, often indicated by bubbling and a change in color. The addition is continued at a rate that maintains a gentle reflux. After complete addition, the mixture is stirred at room temperature for one hour.[1][2]

  • Carboxylation: The Grignard reagent is cooled in an ice bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization, typically from hot water.

Method 2: Synthesis via Oxidation of 2-Acetylthiophene

This protocol utilizes the haloform reaction to oxidize the methyl ketone of 2-acetylthiophene to a carboxylate, which is subsequently protonated.[3]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: A solution of 2-acetylthiophene in a suitable solvent like diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Hypochlorite Solution: An aqueous solution of sodium hypochlorite with an excess of sodium hydroxide is prepared separately.

  • Reaction: The flask containing the 2-acetylthiophene solution is cooled in an ice bath. The alkaline sodium hypochlorite solution is added dropwise with vigorous stirring, maintaining the temperature below 40°C. After the addition is complete, stirring is continued until the reaction mixture cools to room temperature.[3]

  • Quenching: Excess sodium hypochlorite is destroyed by the addition of a sodium bisulfite solution.

  • Work-up: The aqueous layer is separated and then acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of this compound.

  • Extraction and Purification: The acidified aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is recrystallized from hot water to yield pure this compound.[3]

Spectroscopic Validation of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of protons in the molecule.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.85dd3.8, 1.3
H47.15dd5.0, 3.8
H57.65dd5.0, 1.3
COOH~12-13br s-

Note: Chemical shifts are typically reported in CDCl₃ or DMSO-d₆ and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR is used to determine the number of non-equivalent carbons and their electronic environment.

CarbonChemical Shift (δ, ppm)
C2 (C=O)~168
C2'~134
C3'~134
C4'~128
C5'~133

Note: Chemical shifts are typically reported in CDCl₃ or DMSO-d₆ and can vary slightly depending on the solvent and concentration.

FT-IR Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3200-2500Strong, Broad
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic Acid)1700-1680Strong
C=C (Aromatic)1600-1450Medium
C-O1300-1200Strong
C-S710-687Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
128Molecular Ion [M]⁺
111[M - OH]⁺
83[M - COOH]⁺

Experimental and Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic validation processes.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Choose Starting Material Grignard 2-Bromothiophene Start->Grignard Oxidation 2-Acetylthiophene Start->Oxidation Grignard_Reaction Grignard Reaction (Mg, CO2) Grignard->Grignard_Reaction Oxidation_Reaction Oxidation (NaOCl, NaOH) Oxidation->Oxidation_Reaction Workup_Purification Work-up & Purification Grignard_Reaction->Workup_Purification Oxidation_Reaction->Workup_Purification Final_Product 2-Thiophenecarboxylic Acid Workup_Purification->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR FTIR FT-IR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Overall workflow for the synthesis and subsequent spectroscopic validation of this compound.

Spectroscopic_Analysis_Logic cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Product Synthesized Product (this compound) H_NMR ¹H NMR (Proton Environment) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR FTIR FT-IR (Functional Groups) Product->FTIR MS Mass Spec (Molecular Weight & Fragmentation) Product->MS Connectivity Proton-Proton & Proton-Carbon Connectivity H_NMR->Connectivity C_NMR->Connectivity Conclusion Confirmation of Structure and Purity Connectivity->Conclusion Functional_Groups Identify O-H, C=O, C=C, C-O, C-S FTIR->Functional_Groups Functional_Groups->Conclusion MW_Fragment Confirm Molecular Weight (128 g/mol) & Fragmentation Pattern MS->MW_Fragment MW_Fragment->Conclusion

Caption: Logical relationship of spectroscopic methods for the structural confirmation of this compound.

References

A Comparative Guide to 2-Thiophenecarboxylic Acid and Benzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount. Both 2-thiophenecarboxylic acid and benzoic acid are fundamental scaffolds, frequently employed in the construction of complex molecular architectures through various cross-coupling reactions. Their distinct electronic and steric properties, however, can significantly influence reaction outcomes, including yields, optimal conditions, and catalyst selection. This guide provides an objective comparison of the performance of this compound and benzoic acid in key palladium-catalyzed coupling reactions, supported by experimental data from the literature.

The core difference in reactivity stems from the nature of the aromatic rings. The thiophene ring in this compound is more electron-rich than the benzene ring of benzoic acid. This is due to the ability of the sulfur atom's lone pairs to participate in the π-system, which generally makes thiophene more reactive in electrophilic aromatic substitution-type processes. However, the sulfur atom can also act as a potential poison for certain transition metal catalysts, a factor that must be considered in reaction design.

This comparison will focus on decarboxylative coupling reactions, a powerful strategy that utilizes carboxylic acids directly, thus avoiding the pre-functionalization often required in traditional cross-coupling protocols. We will examine their relative performance in Suzuki-Miyaura, Heck, and Sonogashira-type reactions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the participation of this compound and benzoic acid derivatives in various palladium-catalyzed coupling reactions. It is crucial to note that the presented data is compiled from different research articles and, therefore, does not represent direct head-to-head comparisons under identical conditions. Nevertheless, these tables provide valuable insights into the typical reaction parameters and achievable yields for each substrate.

Table 1: Decarboxylative Suzuki-Miyaura Type Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Pyrazinecarboxylic Acid4-Tolylboronic acidPd(OAc)₂ (5 mol%), SPhos (10 mol%)K₂CO₃Toluene1101288
2-Pyridinecarboxylic Acid4-Tolylboronic acidPd(OAc)₂ (5 mol%), SPhos (10 mol%)K₂CO₃Toluene1101285
Benzoic Acid (o-nitro substituted)Arylboronic AcidPdCl₂ (20 mol%), PPh₃, Ag₂CO₃--120-Moderate to Good
(Hetero)aromatic Carboxylic AcidsArylboronic AcidsPd catalyst, Iodine (oxidant)----Good
Table 2: Decarboxylative Heck Type Coupling
SubstrateCoupling PartnerCatalyst SystemOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)
2-Nitrobenzoic AcidStyrenePd(OAc)₂ (2 mol%)CuF₂ (2 equiv), Benzoquinone (0.5 equiv)NMP130-Good
Benzoic Acid DerivativesTerminal AlkenesPd(TFA)₂ (5 mol%), dppb (10 mol%)Piv₂O (1.5 equiv), NaCl (0.5 equiv)Dioxane15010Good to High
Electron-Rich Aromatic Carboxylic AcidsAlkenesPd(II) catalystStoichiometric oxidant and base----

Note: While general protocols for decarboxylative Heck reactions of aromatic carboxylic acids are available, specific examples detailing the performance of this compound were not found in the initial searches.

Table 3: Decarboxylative Sonogashira Type Coupling
SubstrateCoupling PartnerCatalyst SystemAdditive/BaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Propiolic AcidsAryl HalidesPd(OAc)₂ (5 mol%), XPhos (10 mol%)Cs₂CO₃THF80-Moderate to Excellent
Benzoic Acid DerivativesTerminal AlkynesPd(OAc)₂ (5 mol%), Xantphos (10 mol%)DMAP (1.5 equiv), Piv₂O (1.5 equiv)Dioxane16015Up to 98%

Note: The data for aryl propiolic acids provides a reference for a related decarboxylative alkynylation. Specific examples for this compound in a direct decarboxylative Sonogashira coupling were not explicitly found.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and adaptation in research. Below are representative protocols for the types of coupling reactions discussed.

Protocol 1: General Procedure for Decarbonylative Heck Coupling of Aromatic Carboxylic Acids

This protocol is adapted from a procedure for the decarbonylative alkenylation of aromatic carboxylic acids[1].

  • Reaction Setup : To an oven-dried reaction tube, add the aromatic carboxylic acid (0.2 mmol, 1.0 equiv.), the terminal alkene (0.4 mmol, 2.0 equiv.), Pd(TFA)₂ (0.01 mmol, 5 mol %), a suitable phosphine ligand (e.g., dppb, 0.01-0.02 mmol, 5-10 mol %), Piv₂O (0.3 mmol, 1.5 equiv.), and NaCl (0.1 mmol, 0.5 equiv.).

  • Solvent Addition : Add 2 mL of an appropriate solvent (e.g., dioxane).

  • Reaction Execution : Seal the tube and heat the reaction mixture at 150 °C for 10-20 hours.

  • Work-up : After completion, cool the reaction mixture to room temperature, quench with water (10 mL), and extract with an organic solvent (e.g., EtOAc, 3 x 5 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids

This protocol is based on a method for the decarbonylative Sonogashira cross-coupling of carboxylic acids[2].

  • Reaction Setup : In a glovebox, charge a vial with the carboxylic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., XantPhos, 10 mol%).

  • Reagent Addition : Add an in situ activating reagent (e.g., Piv₂O, 1.5 equiv), a base/additive (e.g., DMAP, 1.5 equiv), and the alkyne (4.0 equiv).

  • Solvent Addition : Add the appropriate solvent (e.g., dioxane, 0.20 M).

  • Reaction Execution : Seal the vial and heat the reaction mixture at 160 °C for 15 hours.

  • Purification : After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Catalytic Cycle for Decarboxylative Cross-Coupling

G cluster_cat_cycle Pd Catalytic Cycle cluster_substrate Substrate Activation A Pd(0)Ln B Ar-Pd(II)(X)Ln (Oxidative Addition) A->B Ar-X E Ar-COOH C [Ar-Pd(II)-Nu]Ln (Transmetalation) B->C Nu-M C->A D Ar-Nu (Product) C->D Reductive Elimination F Ar-M E->F Decarboxylation (-CO2) I Nu-M G M-X H Ar-X captions General workflow for decarboxylative cross-coupling reactions.

Caption: General workflow for decarboxylative cross-coupling reactions.

Diagram 2: Logical Relationship of Factors Influencing Reactivity

G Substrate Substrate (this compound vs. Benzoic Acid) Electronic Electronic Effects (Electron-rich Thiophene vs. Benzene) Substrate->Electronic Steric Steric Hindrance Substrate->Steric Catalyst Catalyst Interaction (e.g., Sulfur Poisoning) Substrate->Catalyst Outcome Reaction Outcome (Yield, Selectivity) Electronic->Outcome Steric->Outcome Catalyst->Outcome Reaction Reaction Conditions (Temperature, Base, Solvent) Reaction->Outcome captions Factors influencing the outcome of coupling reactions.

Caption: Factors influencing the outcome of coupling reactions.

Discussion and Conclusion

While a direct, quantitative comparison of this compound and benzoic acid in coupling reactions is limited by the available literature, several key trends and considerations can be highlighted.

Reactivity and Electronic Effects: The electron-rich nature of the thiophene ring is expected to influence its reactivity. In processes where the aromatic ring acts as a nucleophile, this compound may exhibit enhanced reactivity compared to benzoic acid. Conversely, in reactions where the C-H bond activation is the rate-determining step, the specific electronic and steric environment around the carboxylic acid group will play a crucial role.

Catalyst Selection: A significant consideration for reactions involving this compound is the potential for the sulfur atom to coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of ligands is therefore critical to modulate the catalyst's activity and stability in the presence of the thiophene moiety.

Decarboxylation Step: The ease of decarboxylation is a key factor in these reactions. The stability of the resulting aryl-metal intermediate will influence the overall efficiency of the coupling. The electronic properties of the thiophene versus the benzene ring can affect the stability of these intermediates and thus the rate of the decarboxylation step.

Future Directions: To provide a more definitive comparison, further research involving direct comparative studies of this compound and benzoic acid in a range of standardized coupling reactions is necessary. Such studies would be invaluable to the scientific community, particularly for those in drug development who frequently utilize these important heterocyclic and aromatic building blocks.

References

A Thermochemical Comparison of 2-Thiophenecarboxylic Acid and Its 3-Isomer: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, a precise understanding of the thermodynamic properties of molecular isomers is paramount. This guide provides a detailed comparative thermochemical analysis of 2-thiophenecarboxylic acid and its isomer, 3-thiophenecarboxylic acid. The presented experimental data, focusing on enthalpies of combustion, sublimation, and formation, offers crucial insights into the relative stabilities of these compounds.

This document summarizes key quantitative thermochemical data and outlines the rigorous experimental protocols employed in their determination. A concluding workflow diagram illustrates the interplay between experimental measurements and theoretical calculations in establishing the gas-phase enthalpies of formation.

Comparative Thermochemical Data

The following table summarizes the experimentally determined and derived thermochemical data for this compound and 3-thiophenecarboxylic acid at 298.15 K. This data is essential for understanding the energetic landscape of these isomers.

Thermochemical PropertyThis compound3-Thiophenecarboxylic AcidUnits
Molar enthalpy of combustion, ΔcHm°(cr)-2496.5 ± 0.8-2494.3 ± 0.9kJ·mol-1
Molar enthalpy of sublimation, ΔsubHm°102.3 ± 1.0104.9 ± 1.0kJ·mol-1
Molar enthalpy of formation in the crystalline phase, ΔfHm°(cr)-383.6 ± 1.0-385.8 ± 1.1kJ·mol-1
Molar enthalpy of formation in the gaseous phase, ΔfHm°(g)-281.3 ± 1.4-280.9 ± 1.5kJ·mol-1

Data sourced from experimental studies.[1]

From the presented data, it is evident that 3-thiophenecarboxylic acid is slightly more stable in the crystalline phase than the 2-isomer, as indicated by its more negative enthalpy of formation.[1] However, in the gaseous phase, their stabilities are very similar.

Experimental Protocols

The acquisition of the presented thermochemical data relies on precise and well-established experimental techniques. The following sections detail the methodologies for the key experiments.

Rotating-Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion of the solid compounds.

Procedure:

  • Sample Preparation: A pellet of the purified compound (approximately 0.5 g) is weighed with a precision of 0.01 mg.

  • Bomb Assembly: The pellet is placed in a silica crucible within a rotating-bomb calorimeter. A cotton fuse is attached to an ignition wire and positioned to ensure complete combustion.

  • Oxygen Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 3.04 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is recorded at regular intervals until a constant temperature is reached. The rotation of the bomb ensures a complete and uniform reaction.

  • Analysis: The massic energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, which is determined by the combustion of a certified standard (e.g., benzoic acid). Corrections are applied for the heat of fuse ignition and the formation of nitric acid.

Knudsen Effusion Mass-Loss Technique

This technique is utilized to measure the vapor pressure of the solid compounds at different temperatures, from which the enthalpy of sublimation is derived.

Procedure:

  • Sample Loading: A small amount of the sample is placed in a Knudsen effusion cell, which is a small container with a precisely machined orifice of a known area.

  • High Vacuum Environment: The cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied in steps.

  • Mass-Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss is continuously monitored using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Determination: The enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental and Computational Workflow

The determination of the gas-phase enthalpy of formation involves a combination of experimental measurements and theoretical calculations. The following diagram illustrates this workflow.

ThermochemicalWorkflow Workflow for Determining Gas-Phase Enthalpy of Formation cluster_experimental Experimental Determination cluster_calculation Thermochemical Calculations exp_combustion Rotating-Bomb Combustion Calorimetry data_combustion ΔcHm°(cr) exp_combustion->data_combustion exp_sublimation Knudsen Effusion Mass-Loss Technique data_sublimation ΔsubHm° exp_sublimation->data_sublimation calc_formation_cr Calculate ΔfHm°(cr) (from ΔcHm°(cr)) data_combustion->calc_formation_cr calc_formation_g Calculate ΔfHm°(g) (Hess's Law) data_sublimation->calc_formation_g calc_formation_cr->calc_formation_g final_result Gas-Phase Enthalpy of Formation ΔfHm°(g) calc_formation_g->final_result

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Thiophenecarboxylic acid, a key building block in pharmaceuticals and material science, is critical for ensuring the safety, efficacy, and reproducibility of the final product. Impurities can arise from starting materials, synthetic byproducts, or degradation, necessitating robust analytical methods for their detection and quantification. This guide provides an objective comparison of the principal analytical techniques used for the purity assessment of this compound, supported by detailed experimental protocols and performance data.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of the bulk material (assay) versus the detection of trace impurities (related substances). The following table summarizes the performance of the most common methods.

Technique Primary Use Principle Throughput Selectivity & Specificity Sensitivity (Typical) Precision (Typical RSD)
HPLC (UV) Assay & Related SubstancesDifferential partitioning between a mobile and stationary phase.HighHigh (Separates structurally similar impurities)LOQ: ~0.1 - 1 µg/mL< 2%
qNMR Assay & Structural ConfirmationSignal intensity is directly proportional to the number of nuclei.Low to MediumHigh (Structurally specific signals)Lower than HPLC< 1%
Titrimetry Assay (Bulk Purity)Neutralization reaction between the acidic analyte and a basic titrant.MediumLow (Measures total acidity)Low (mg quantities needed)< 0.5%
GC-FID/MS Volatile Impurities & AssayPartitioning into a gaseous mobile phase for separation.HighHigh (Excellent for volatile compounds)High (ng/mL to pg/mL range)< 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is the most versatile technique for purity assessment, capable of separating this compound from its potential impurities, such as starting materials (e.g., 2-acetylthiophene) or byproducts.[1]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 235 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in the mobile phase.

  • For assay, dilute to a working concentration of 0.1 mg/mL. For related substances, the concentration may be higher to ensure detection of trace impurities.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For assay, the purity is calculated against a certified reference standard.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte. It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity.[4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).[2]

Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[2]

  • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Acquisition: A 1D ¹H NMR experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration. A 90° pulse angle should be used.

Sample Preparation:

  • Accurately weigh about 15-20 mg of this compound and 10-15 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular Weight

  • m = mass

  • P_std = Purity of the internal standard

Acid-Base Titrimetry for Assay

Titrimetry is a classic, robust, and highly precise method for determining the assay of an acidic substance like this compound. It measures the total acidic content.

Instrumentation:

  • Calibrated burette (50 mL), volumetric pipette, and a pH meter or colorimetric indicator.

Reagents:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein solution (1% in ethanol).[5]

  • Solvent: A mixture of ethanol and water (1:1), neutralized to the phenolphthalein endpoint.

Procedure:

  • Accurately weigh approximately 300 mg of this compound.

  • Dissolve the sample in 50 mL of the neutralized ethanol/water solvent mixture.

  • Add 2-3 drops of phenolphthalein indicator.[5]

  • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (the endpoint).[5][6]

  • Record the volume of NaOH consumed.

  • Perform a blank titration with the solvent mixture and subtract this volume from the sample titration.

Purity Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)

Where:

  • V_NaOH = Volume of NaOH consumed (mL)

  • M_NaOH = Molarity of NaOH solution

  • MW_analyte = Molecular weight of this compound (128.15 g/mol )[7]

  • m_sample = mass of the sample (mg)

Gas Chromatography (GC) for Volatile Impurities

GC is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthetic precursors. Direct analysis of carboxylic acids can be challenging due to their polarity, but specialized columns or derivatization can be employed.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions (Direct Analysis):

  • Column: A polar, acid-deactivated column, such as a DB-FFAP or Nukol™ capillary column, is recommended for the analysis of free carboxylic acids.[8][9]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Program: 100 °C hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature (FID): 260 °C.

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent like methanol or dichloromethane.

  • Inject 1 µL of the solution.

Note on Derivatization: For improved peak shape and sensitivity, this compound can be derivatized (e.g., silylation with MTBSTFA or esterification) prior to GC analysis.[10]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_techniques Analytical Techniques start_node Sample Received (this compound) prep Sample Preparation (Weighing & Dissolution) start_node->prep Initial Assessment hplc HPLC Analysis (Assay & Impurities) prep->hplc qnmr qNMR Analysis (Absolute Purity) prep->qnmr titration Titrimetric Analysis (Assay - Total Acidity) prep->titration gc GC Analysis (Volatile Impurities) prep->gc analysis Data Processing & Calculation hplc->analysis qnmr->analysis titration->analysis gc->analysis report Purity Report Generation (Certificate of Analysis) analysis->report

Caption: Overall workflow for the purity assessment of this compound.

HPLC_Method_Workflow prep 1. Sample & Standard Preparation hplc_system 2. HPLC System Setup (C18 Column, Mobile Phase) prep->hplc_system injection 3. Injection of Sample & Standard Solutions hplc_system->injection separation 4. Chromatographic Separation injection->separation detection 5. UV Detection (235 nm) separation->detection data 6. Data Acquisition (Chromatogram) detection->data calc 7. Peak Integration & Purity Calculation data->calc

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Thiophenecarboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of medicinal chemistry, 2-thiophenecarboxylic acid and its derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives as potent inhibitors of three key enzymes implicated in various disease states: D-amino acid oxidase (DAO), acetylcholinesterase (AChE), and vascular endothelial growth factor receptor 2 (VEGFR-2). The information presented herein, supported by experimental data, aims to facilitate the rational design of next-generation inhibitors with enhanced potency and selectivity.

The this compound core, with its unique electronic and steric properties, serves as an excellent starting point for the development of enzyme inhibitors. The sulfur atom in the thiophene ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid moiety often acts as a key anchoring group. Modifications at different positions of the thiophene ring and the carboxylic acid group have led to the discovery of compounds with significant inhibitory activities against a range of enzymes. This guide will delve into the specific SAR for DAO, AChE, and VEGFR-2, highlighting the structural modifications that influence their inhibitory potency.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potential of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected derivatives against DAO, AChE, and VEGFR-2, providing a quantitative basis for SAR analysis.

Compound IDTarget EnzymeModification on this compound ScaffoldIC50 (µM)Reference
DAO Inhibitors
1aD-Amino Acid OxidaseUnsubstituted7.8[1]
1bD-Amino Acid Oxidase5-fluoro1.2[1]
1cD-Amino Acid Oxidase5-chloro0.8[1]
1dD-Amino Acid Oxidase5-bromo0.6[1]
2aD-Amino Acid Oxidase3-carboxylic acid isomer (Thiophene-3-carboxylic acid)4.4[1]
AChE Inhibitors
23eAcetylcholinesteraseChalcone-coumarin hybrid0.42[2]
IIIdAcetylcholinesterase2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide> Donepezil (40% inhibition)[3]
5fAcetylcholinesteraseBenzothiophene-chalcone hybrid62.10[4]
VEGFR-2 Inhibitors
14dVEGFR-2Thiophene-3-carboxamide derivative0.191[5]
5VEGFR-2Ortho-amino thiophene carboxamide0.59[6][7][8]
21VEGFR-2Ortho-amino thiophene carboxamide1.29[6][7][8]

Structure-Activity Relationship Insights:

  • D-Amino Acid Oxidase (DAO) Inhibition: For DAO inhibitors based on the thiophene-2-carboxylic acid scaffold, the introduction of small, electron-withdrawing substituents at the 5-position significantly enhances inhibitory potency.[1] The activity increases in the order of H < F < Cl < Br, suggesting that both electronic effects and the size of the substituent play a role in the interaction with the enzyme's active site.[1] The positional isomer, thiophene-3-carboxylic acid, also demonstrates inhibitory activity, indicating the importance of the carboxylic acid group for binding.[1]

  • Acetylcholinesterase (AChE) Inhibition: The SAR for AChE inhibition is more complex, often involving larger and more intricate derivatives. Compound 23e , a chalcone-coumarin hybrid, exhibits potent inhibition, suggesting that extending the structure to interact with both the catalytic and peripheral anionic sites of AChE is a successful strategy.[2] Similarly, derivative IIId , with its extended side chain containing a piperazine and a methoxyphenyl group, shows greater inhibition than the reference drug Donepezil, highlighting the importance of these moieties for potent activity.[3] In contrast, some benzothiophene-chalcone hybrids, like 5f , show weaker activity, indicating that the specific nature and linkage of the appended ring systems are crucial for effective inhibition.[4]

  • VEGFR-2 Inhibition: For VEGFR-2 inhibitors, derivatives of thiophene-3-carboxamide have shown significant promise. Compound 14d demonstrates potent, nanomolar-level inhibition, emphasizing the favorable interactions of this particular scaffold with the VEGFR-2 kinase domain.[5] Ortho-amino thiophene carboxamide derivatives, such as compounds 5 and 21 , also exhibit potent inhibitory activity.[6][7][8] The presence of the ortho-amino group and the specific substitutions on the N-aryl ring are critical for high-affinity binding to the ATP-binding pocket of VEGFR-2.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of structure-activity relationships. Below are the methodologies for the key enzyme inhibition assays cited in this guide.

1. D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of DAO, which catalyzes the oxidative deamination of D-amino acids.[9][10][11][12][13]

  • Principle: The assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with a probe (e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.

  • Materials:

    • Recombinant human DAO enzyme

    • D-serine (substrate)

    • Flavin adenine dinucleotide (FAD) (cofactor)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or other suitable H2O2 probe)

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., phosphate buffer, pH 7.4-8.5)

  • Procedure:

    • Prepare a reaction mixture containing DAO enzyme, FAD, HRP, and Amplex Red in the assay buffer.

    • Add varying concentrations of the test compounds to the wells of a 96-well plate.

    • Initiate the enzymatic reaction by adding the substrate, D-serine.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[14][15][16][17][18]

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI) (substrate)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Procedure:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

3. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[19][20][21][22][23]

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by the VEGFR-2 kinase domain. The amount of ATP consumed is measured using a luminescence-based assay (e.g., Kinase-Glo®), where a decrease in luminescence corresponds to higher kinase activity.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

    • Adenosine triphosphate (ATP)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

    • Test compounds (this compound derivatives)

    • Kinase assay buffer

  • Procedure:

    • Prepare a reaction mixture containing the VEGFR-2 enzyme and the peptide substrate in the kinase assay buffer.

    • Add the test compounds at various concentrations to the wells of a white, opaque 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • After a short incubation at room temperature, measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition based on the luminescence signal relative to a control without an inhibitor.

    • Determine the IC50 value from the dose-response curve.

Visualization of the VEGFR-2 Signaling Pathway

To provide a clearer understanding of the biological context in which VEGFR-2 inhibitors act, the following diagram illustrates the key components and downstream signaling cascades of the VEGFR-2 pathway. Inhibition of VEGFR-2 by this compound derivatives blocks the initiation of these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival eNOS eNOS Akt->eNOS FAK FAK Src->FAK Migration Cell Migration FAK->Migration NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.

References

Quantitative Analysis of 2-Thiophenecarboxylic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Thiophenecarboxylic acid in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Titrimetry. Detailed experimental protocols, performance data, and visual workflows are presented to assist in selecting the most suitable method for your specific analytical needs.

Method Comparison

The choice of analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, available instrumentation, and throughput needs. The following tables summarize the key performance characteristics of the most common analytical techniques.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis SpectroscopyTitrimetry
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile (derivatized) compounds, detection by flame ionization (FID).Measurement of light absorbance at a specific wavelength.Neutralization reaction with a standardized base.
Selectivity HighHighModerate to LowLow
Sensitivity High (ng/mL to µg/mL)High (pg to ng)Moderate (µg/mL to mg/mL)Low (mg/mL)
Linearity (R²) > 0.999> 0.99> 0.99N/A
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 5%< 3%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg range)Moderate (µg/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Very Low (pg to ng range)Moderate (µg/mL range)High (mg/mL range)
Sample Throughput High (with autosampler)Moderate to HighHighLow to Moderate
Instrumentation Cost HighHighLowLow
Analysis Time per Sample 5 - 15 minutes10 - 30 minutes< 5 minutes5 - 10 minutes
Derivatization Required NoYes (typically)NoNo

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly selective and sensitive method for the quantification of this compound in complex reaction mixtures.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[2] For mass spectrometry compatibility, 0.1% formic acid can be used instead.[3] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • UV Detection Wavelength: 254 nm[4]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl esters (FAMEs) or silyl derivatives (e.g., DB-FFAP, DB-5ms)

  • Autosampler

Reagents:

  • Derivatization agent (e.g., Methanolic HCl for esterification, or a silylating agent like BSTFA)

  • Solvent for extraction (e.g., Hexane, Diethyl ether)

  • Anhydrous sodium sulfate

  • This compound reference standard

Procedure:

  • Derivatization (Esterification Example): a. To a known amount of the dried reaction mixture residue or standard, add a known volume of methanolic HCl (e.g., 2 mL of 5% HCl in methanol). b. Heat the mixture in a sealed vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to convert the carboxylic acid to its methyl ester. c. After cooling, add water and extract the methyl ester derivative with a non-polar solvent like hexane. d. Dry the organic layer over anhydrous sodium sulfate.

  • Standard Solution Preparation: Prepare a stock solution of the this compound methyl ester derivative (e.g., 1 mg/mL) in the extraction solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Follow the same derivatization procedure for a known amount of the reaction mixture.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate

    • Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Injection Volume: 1 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the derivative standards against their concentrations. Determine the concentration of the derivative in the samples and back-calculate the concentration of this compound in the original reaction mixture.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light. It is best suited for reaction mixtures with minimal interfering substances that absorb at the same wavelength as this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., Ethanol, Methanol, or the reaction solvent if it is UV-transparent at the analytical wavelength)

  • This compound reference standard

Procedure:

  • Determination of λmax: Dissolve a small amount of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the solvent to a concentration that falls within the linear range of the calibration curve. If the reaction mixture is colored or contains particulates, filtration or a blank correction may be necessary.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard and the sample solutions.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (Beer-Lambert Law). Determine the concentration of this compound in the diluted sample from its absorbance and the calibration curve. Calculate the concentration in the original reaction mixture.

Titrimetry (Acid-Base Titration)

Titration is a classical and cost-effective method for determining the concentration of an acidic or basic substance. It is suitable for reaction mixtures where this compound is the primary acidic component.[5]

Instrumentation:

  • Burette (50 mL)

  • Pipettes

  • Erlenmeyer flasks

  • pH meter or a suitable indicator (e.g., phenolphthalein)

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., deionized water, or a mixture of water and an organic solvent like ethanol to ensure solubility)

  • Phenolphthalein indicator solution (if not using a pH meter)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the reaction mixture into an Erlenmeyer flask. Add a suitable volume of solvent to dissolve the sample. If using an indicator, add a few drops.

  • Titration:

    • Fill the burette with the standardized NaOH solution and record the initial volume.

    • Slowly add the NaOH solution to the sample while stirring.

    • If using an indicator, the endpoint is reached when the color of the solution changes permanently (e.g., from colorless to pink with phenolphthalein).

    • If using a pH meter, monitor the pH as the titrant is added and determine the equivalence point from the titration curve (the point of steepest pH change).[2]

  • Calculation:

    • Record the final volume of NaOH solution used.

    • Calculate the moles of NaOH used (Molarity × Volume).

    • Since the reaction between this compound (a monoprotic acid) and NaOH is 1:1, the moles of NaOH are equal to the moles of this compound in the sample.

    • Calculate the concentration of this compound in the reaction mixture.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams outline the general workflow for a chromatographic analysis and a decision-making process for selecting the appropriate analytical method.

Analytical_Workflow start Start: Reaction Mixture Sample sample_prep Sample Preparation (Dilution, Filtration, Derivatization) start->sample_prep analysis Chromatographic Analysis (Injection and Data Acquisition) sample_prep->analysis instrument_setup Instrument Setup (Mobile/Carrier Gas, Column, Detector) instrument_setup->analysis calibration Prepare Calibration Standards data_processing Data Processing (Peak Integration, Calibration Curve) calibration->data_processing analysis->data_processing quantification Quantification (Calculate Concentration) data_processing->quantification end End: Report Result quantification->end Method_Selection start Start: Need to quantify This compound q1 High Selectivity & Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 High Throughput Needed? q2->q3 No gc GC-FID (with Derivatization) q2->gc Yes uv_vis UV-Vis Spectroscopy q3->uv_vis Yes titration Titrimetry q3->titration No

References

A Comparative Analysis of 2-Thiophenecarboxylic Acid Esters: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-thiophenecarboxylic acid esters and their derivatives, focusing on their synthesis, spectroscopic characterization, and diverse biological activities. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound Esters

The synthesis of this compound and its subsequent esterification can be achieved through several methods. One common approach involves the oxidation of 2-acetylthiophene.[1] Another effective method is the reaction of thiophenes with a CCl4-CH3OH-catalyst system, where catalysts such as Fe(acac)3, VO(acac)2, and Mo(CO)6 have proven to be effective.[2] This reaction can lead to the formation of methyl 2-thiophenecarboxylate as the major product.[2] Additionally, this compound can be activated using reagents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) to facilitate the synthesis of its derivatives.

Spectroscopic Characterization

The structural elucidation of this compound esters and their derivatives is primarily accomplished through various spectroscopic techniques. These include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are crucial for determining the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

Comparative Biological Activities

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comparative overview of these activities, supported by quantitative data where available.

Antimicrobial Activity

Thioureide derivatives of this compound have shown significant antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Thioureide Derivatives (MIC in µg/mL) [1][3]

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea125-5007.8-12531.25-25031.25-25031.25-62.5
N-(4-bromophenyl)-N'-(2-thienyl)-thiourea125-5007.8-12531.25-25031.25-25031.25-62.5

Note: The data represents a range of MIC values observed in studies.[1][3]

Anticancer Activity

Various derivatives of this compound have been investigated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. One study found that ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives can induce apoptosis in breast cancer cells.[3][4][5]

Table 2: Anticancer Activity of Selected this compound Derivatives (IC50 in µM) [4][6][7][8]

Derivative ClassCancer Cell LineIC50 (µM)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiopheneMCF-7 (Breast)23.2 - 95.9
Thiophene CarboxamideHep3B (Liver)5.46 - 12.58
Thieno[3,2-b]pyrrole-3-carboxylateHepG2 (Liver)3.105
Thieno[3,2-b]pyrrole-3-carboxylatePC-3 (Prostate)2.15
Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 3: COX Inhibition by Thiophene Derivatives (IC50 in µM)

Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)
Thiophene-based NSAID analogues>1008.2 - 22.6

Note: Data is for more complex thiophene derivatives, not simple esters. The development of selective COX-2 inhibitors is a key area of research to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

Synthesis of Methyl 2-thiophenecarboxylate

A general procedure for the synthesis of methyl 2-thiophenecarboxylate involves the reaction of thiophene with a CCl4–CH3OH–catalyst system. In a typical reaction, thiophene is reacted with tetrachloromethane and methanol in the presence of a catalyst like Fe(acac)3 or VO(acac)2. The reaction mixture is heated, and the product, methyl 2-thiophenecarboxylate, is isolated and purified.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][3]

Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the NF-κB signaling pathway, which plays a central role in inflammation, and the apoptosis (programmed cell death) pathway, which is a key target in cancer therapy.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some thiophene derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby preventing NF-κB activation.[9]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression Induces

NF-κB Signaling Pathway in Inflammation.
Apoptosis Signaling Pathway in Cancer

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. Many anticancer agents, including some thiophene derivatives, induce apoptosis in cancer cells.[3][4][5][10]

Apoptosis_Signaling_Pathway Death_Ligands Death Ligands Death_Receptors Death Receptors Death_Ligands->Death_Receptors Bind to Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Activate Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Release of Cytochrome c Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activate Caspase9->Caspase3 Activate Apoptosis Apoptosis Caspase3->Apoptosis Execute

Apoptosis Signaling Pathway.

Experimental Workflow for Drug Discovery

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of 2-Thiophenecarboxylic Acid Esters/Derivatives Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Screening In Vitro Biological Screening (Antimicrobial, Anticancer, Anti-inflammatory) Characterization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Drug Discovery Workflow.

References

Safety Operating Guide

Safe Disposal of 2-Thiophenecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe management and disposal of chemical waste are critical for ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Thiophenecarboxylic acid, a compound that requires careful handling due to its hazardous properties.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[1] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Hazard and Safety Data Summary

The following table summarizes key hazard information for this compound, which dictates the necessary precautions for its disposal.

Hazard ClassificationDescriptionPrimary Precaution(s)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product.[2][3] If swallowed, call a poison center or doctor.[2][3]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[1][2]Wear protective gloves and clothing.[2][3] If on skin, wash with plenty of soap and water.[2][3]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]Wear protective gloves.[2][3] Take off contaminated clothing and wash it before reuse.[2]
Eye Irritation (Category 2) Causes serious eye irritation.[1][2][3]Wear safety goggles or a face shield.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2]
STOT SE 3 (Respiratory) May cause respiratory irritation.[1][2][6]Avoid breathing dust.[2] Use only outdoors or in a well-ventilated area.[2][3] If inhaled, move person to fresh air.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[1][3]Do not mix with incompatible waste streams.[7]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[1][3]Thermal decomposition can release irritating gases and vapors.[1]

Detailed Disposal Protocol

The primary method for disposing of this compound is through an approved hazardous waste disposal program.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[1][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][4]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][5]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental reactions.

  • Solid Waste:

    • Collect un-used this compound powder, contaminated weigh boats, and other solid labware into a dedicated, clearly labeled hazardous waste container.[7]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[7][8]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container.[7]

    • Do not mix this waste with incompatible materials like strong bases, strong acids, or strong oxidizing agents.[1][3]

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container.[7]

Step 3: Labeling and Storage
  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Harmful," "Irritant").[7][8] Include the date of waste generation.[7]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[7] This area should be away from heat or ignition sources and have secondary containment.[10]

Step 4: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2][4]

  • Clean the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[4][7]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Step 5: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][7][10]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[1][11] The final disposal method will likely be high-temperature incineration by a licensed facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) waste_type->liquid_waste Liquid container Use Designated, Compatible Hazardous Waste Container solid_waste->container liquid_waste->container label Label Container: 'Hazardous Waste' 'this compound' Hazards & Date container->label storage Store Sealed Container in Designated Accumulation Area label->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Final Disposal via Approved Facility disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.